2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMRZGHSSZIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406719 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62425-99-4 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Introduction: 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, also known as 6-chlorosulfonyl-2(3H)-benzothiazolone, is a pivotal chemical intermediate. Its structural architecture, featuring a reactive sulfonyl chloride group appended to the benzothiazolone core, makes it an exceptionally valuable building block in medicinal chemistry. This guide provides a comprehensive exploration of its primary synthesis pathway, detailing the underlying chemical principles, field-proven experimental protocols, and critical validation checkpoints. The primary application of this compound lies in the development of potent enzyme inhibitors, particularly targeting various isoforms of carbonic anhydrase, which are implicated in a range of pathologies including glaucoma, epilepsy, and certain types of cancer.
Part 1: The Core Synthesis Pathway: Direct Chlorosulfonation
The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution of the parent heterocycle, 2(3H)-benzothiazolone.
Principle and Mechanistic Insight
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The benzothiazolone ring system, while containing deactivating groups, is sufficiently activated for sulfonation, particularly at the C-6 position, which is para to the activating nitrogen atom and part of the electron-rich benzene ring.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves a dual role; it is both the solvent and the electrophilic sulfonating agent. Its highly acidic and reactive nature facilitates the generation of the sulfur trioxide-like electrophile required for the substitution.
-
Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent unwanted side reactions or degradation of the starting material. Subsequent gentle heating ensures the reaction proceeds to completion.
-
Work-up: Quenching the reaction mixture by pouring it onto crushed ice is a standard and effective method. This procedure serves two purposes: it safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in the resulting acidic aqueous medium.
The mechanism involves the attack of the benzene ring's π-electrons on the electrophilic sulfur atom of the chlorosulfonyl species, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Visualizing the Core Pathway
Caption: Primary synthesis route via direct chlorosulfonation.
Detailed Experimental Protocol
This protocol is synthesized from established procedures in the chemical literature.[1]
Reagents and Equipment:
-
2(3H)-Benzothiazolone
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place 2(3H)-benzothiazolone. Place the flask in an ice bath to cool.
-
Reagent Addition: While maintaining the temperature between 0-5 °C, slowly add an excess (typically 4-5 molar equivalents) of chlorosulfonic acid dropwise with vigorous stirring. The addition must be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Heating: Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2-3 hours, or until reaction completion is confirmed by TLC analysis.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. A solid precipitate will form.
-
Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Data Presentation & Validation
The integrity of the synthesis is validated through rigorous characterization of the final product.
| Parameter | Typical Value | Purpose |
| Appearance | White to off-white solid | Preliminary product identification |
| Yield | 80-90% | Assessment of reaction efficiency |
| Melting Point | 198-202 °C | Purity check; a sharp melting range indicates high purity |
| Molecular Formula | C₇H₄ClNO₃S₂ | Confirms elemental composition |
| Molecular Weight | 249.69 g/mol | Confirmed by Mass Spectrometry (MS) |
Trustworthiness through Self-Validation: The identity and purity of the synthesized this compound should be unequivocally confirmed using modern analytical techniques.
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the sulfonyl chloride (S=O) and amide (C=O) stretches.
Part 2: Synthesis of the Key Precursor: 2(3H)-Benzothiazolone
The primary starting material, 2(3H)-benzothiazolone (also known as 2-hydroxybenzothiazole), is not always commercially available in bulk and may need to be synthesized. A reliable method starts from 2-aminobenzothiazole.
Principle and Rationale
This process involves the hydrolysis of 2-aminobenzothiazole under alkaline conditions, which proceeds through an intermediate N-phenylurea derivative that subsequently cyclizes.[2]
Causality Behind Experimental Choices:
-
Reagent: An alkali metal hydroxide like sodium hydroxide is used to facilitate the initial ring-opening of the 2-aminobenzothiazole.
-
Solvent: An alkali-resistant solvent is used to prevent degradation of the reaction medium.
-
Acidification: The final cyclization step to form the 2-hydroxybenzothiazole product is achieved by acidifying the reaction mixture.[2]
Visualizing Precursor Synthesis
Caption: Synthesis of the 2(3H)-benzothiazolone precursor.
Experimental Protocol for Precursor Synthesis
Adapted from the process described in patent literature.[2]
-
Reaction: Treat a solution of 2-aminobenzothiazole in a suitable solvent with an alkali metal hydroxide (e.g., NaOH).
-
Heating: Heat the mixture to facilitate the formation of the ortho-mercapto-N-phenylurea salt intermediate.
-
Cyclization: After cooling, acidify the reaction mixture with an acid such as hydrochloric acid.
-
Precipitation: The 2(3H)-benzothiazolone product precipitates out of the acidic solution.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
Part 3: Alternative Synthetic Strategies
While direct chlorosulfonation is the most common method, alternative multi-step pathways can be envisioned, particularly for creating analogues or when starting materials are constrained. One such logical pathway involves a Sandmeyer-type reaction.
Sandmeyer Reaction Pathway
This approach begins with a benzothiazole core already functionalized with a group that can be converted into a diazonium salt, such as a nitro or amino group at the 6-position.
Logical Workflow:
-
Reduction: If starting with 6-nitro-2(3H)-benzothiazolone, the nitro group is first reduced to an amino group (6-amino-2(3H)-benzothiazolone) using standard reducing agents like Sn/HCl or catalytic hydrogenation.
-
Diazotization: The resulting 6-amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group at the 6-position, replacing the diazonium group.
Visualizing the Alternative Pathway
Caption: A multi-step alternative synthesis via Sandmeyer reaction.
References
-
Cremlyn, R. J., et al. (1992). CHLOROSULFONATION OF N-PHENYLMORPHOLINE, BENZOTHIAZOLE, 2-METHYL BENZOTHIAZOLE AND TRIPHENYLOXAZOLE. Phosphorus, Sulfur, and Silicon and the Related Elements, 73(1-4), 139-153. [Link]
-
Dushamov, D. A. (2020). Benzazoles: III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones. Russian Journal of Organic Chemistry, 56(9), 1519-1524. [Link]
- Harnisch, H., & Kresze, G. (1981). Process for the preparation of 2-hydroxy-benzothiazoles.
Sources
An In-Depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a key heterocyclic intermediate, distinguished by its reactive sulfonyl chloride group attached to a benzothiazole core. This unique structural combination makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives with a wide range of biological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, insights into its reactivity, and its applications in drug discovery, with a focus on the development of potent enzyme inhibitors.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in pharmaceutical sciences. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The introduction of a sulfonyl chloride group at the 6-position of the 2-oxo-benzothiazole core further enhances its utility as a versatile reagent for creating diverse molecular architectures, particularly sulfonamides, which are a well-established class of therapeutic agents.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 62425-99-4 | [4] |
| Molecular Formula | C₇H₄ClNO₃S₂ | [4] |
| Molecular Weight | 249.7 g/mol | [4] |
| Physical Form | Solid | [5] |
Further detailed experimental data on properties such as melting point and solubility are not extensively reported in publicly available literature and would typically be determined empirically in a laboratory setting.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of a 2-aminobenzothiazole derivative, followed by diazotization and subsequent sulfonyl chloride group introduction. A plausible synthetic route is outlined below.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations for similar structures and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Aminobenzothiazole-6-sulfonic acid
-
Diazotization: To a stirred suspension of 2-aminobenzothiazole in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, sulfur dioxide is bubbled through a solution of copper(II) chloride in acetic acid. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to proceed for several hours, after which the product, 2-aminobenzothiazole-6-sulfonic acid, precipitates and can be collected by filtration.
Step 2: Conversion to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid
-
The 2-aminobenzothiazole-6-sulfonic acid is hydrolyzed to the corresponding 2-hydroxy derivative (which exists in the tautomeric 2-oxo form) by heating with an aqueous acid, such as sulfuric acid.
Step 3: Chlorination to this compound
-
The dried 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[6] The reaction is typically performed in an inert solvent and may require heating to drive to completion.
-
Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield this compound.
Chemical Reactivity and Mechanistic Insights
The primary reactive center of this compound is the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] This makes it susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines, to form stable sulfonamides.
Reaction with Amines: A Gateway to Bioactive Molecules
The reaction with primary and secondary amines is a cornerstone of this compound's utility. This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Caption: Mechanism of sulfonamide formation.
This reactivity is pivotal in the synthesis of a diverse library of sulfonamide derivatives for biological screening. The benzothiazole core can be further modified to fine-tune the physicochemical and pharmacological properties of the final compounds.[8]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound, particularly the corresponding sulfonamides, are of significant interest in drug discovery.
Carbonic Anhydrase Inhibitors
Benzothiazole-6-sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[9] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. The 2-oxo functionality can influence the binding affinity and selectivity of these inhibitors for different CA isozymes.
Antimicrobial Agents
The benzothiazole scaffold is a known pharmacophore in the development of antimicrobial agents.[10] The incorporation of a sulfonamide moiety derived from this compound can lead to compounds with enhanced antibacterial or antifungal activity.[11]
Anticancer Drug Development
The 2-aminobenzothiazole scaffold has been a foundation for the development of anticancer agents.[2] By utilizing the 2-oxo analogue, medicinal chemists can explore new structure-activity relationships and potentially develop novel compounds with improved efficacy and selectivity against various cancer cell lines.
Conclusion
This compound stands as a strategically important building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its straightforward reactivity, coupled with the inherent biological relevance of the benzothiazole core, ensures its continued importance in the field of medicinal chemistry. Further exploration of its reactions and the biological activities of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
[8] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC. [Link]
[1] Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
[12] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
[2] Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2024). PMC. [Link]
[13] United States Patent. (1999). Google Patents.
[14] Method for preparing 6-benzothiazole sulfonyl chloride. (n.d.). Google Patents.
[15] BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. [Link]
[16] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. [Link]
[17] Process for the preparation of benzothiazoles. (n.d.). Google Patents.
[18] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]
[19] Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. (2024). University of Richmond Scholarship Repository. [Link]
[20] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
[9] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed. [Link]
[11] Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). ResearchGate. [Link]
[10] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]
[3] SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
[21] Process for preparing 1.1.3-trioxo-1.2-benzothiazole-6-carboxamide. (n.d.). Google Patents.
[6] Process for production of aromatic sulfonyl chloride compound. (n.d.). Google Patents.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. scbt.com [scbt.com]
- 5. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 15. repository.najah.edu [repository.najah.edu]
- 16. researchgate.net [researchgate.net]
- 17. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarship.richmond.edu [scholarship.richmond.edu]
- 20. mdpi.com [mdpi.com]
- 21. EP3397620B1 - Process for preparing 1.1.3-trioxo-1.2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: A Cornerstone Scaffold for Medicinal Chemistry
In the landscape of pharmaceutical research, the strategic design of molecular scaffolds is paramount to the development of novel therapeutics. Among these, the benzothiazole core has emerged as a "privileged scaffold," a framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1][2] This guide focuses on a particularly reactive and versatile derivative: this compound. Identified by its CAS number 62425-99-4 , this compound represents a critical starting point for the synthesis of potent enzyme inhibitors and other biologically active molecules.[3][4]
The true value of this molecule lies in the strategic placement of two key functional groups on the stable benzothiazole ring: the nucleophilic-friendly sulfonyl chloride and the 2-oxo group which influences the electronic properties of the ring system. The sulfonyl chloride moiety is a highly reactive electrophile, primed for reaction with amines and other nucleophiles to form stable sulfonamide linkages. This specific reactivity is the cornerstone of its utility, particularly in the design of inhibitors for zinc-containing metalloenzymes, such as carbonic anhydrases.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights and detailed protocols to empower its effective use in the laboratory.
PART 1: Core Chemical and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. This section outlines the key identifiers and physical characteristics of this compound.
Structural and Physicochemical Data Summary
The data presented below is a consolidation of information from various chemical suppliers and databases, ensuring a high degree of accuracy.[3][4][6][7]
| Property | Value | Source(s) |
| CAS Number | 62425-99-4 | [3][4] |
| Molecular Formula | C₇H₄ClNO₃S₂ | [3][4][6] |
| Molecular Weight | 249.69 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| IUPAC Name | This compound | N/A |
| SMILES String | ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 | [6] |
| InChI Key | XTLMRZGHSSZIIR-UHFFFAOYSA-N | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
PART 2: Synthesis and Reactivity Profile
Plausible Synthetic Pathway
A likely precursor is 2-oxo-2,3-dihydro-1,3-benzothiazole (also known as 2-hydroxybenzothiazole). The synthesis would proceed via electrophilic aromatic substitution, where chlorosulfonic acid introduces the -SO₂Cl group onto the electron-rich benzene portion of the molecule. The substitution is directed to the 6-position due to the directing effects of the fused ring system.
Causality Behind Experimental Choices:
-
Starting Material: 2-Oxo-2,3-dihydro-1,3-benzothiazole is an ideal precursor as it already contains the core heterocyclic structure.
-
Reagent: Chlorosulfonic acid is a powerful and common reagent for directly installing a sulfonyl chloride group onto an aromatic ring. It acts as the source of the electrophile, SO₂Cl⁺.
-
Reaction Control: The reaction temperature must be carefully controlled, as chlorosulfonation can be highly exothermic and may lead to side products or degradation if not managed properly.
Core Reactivity: The Sulfonamide Formation
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form highly stable sulfonamide bonds. This reaction is the linchpin for its use in medicinal chemistry, allowing for the covalent attachment of the benzothiazole scaffold to various other molecular fragments to explore structure-activity relationships (SAR).
PART 3: Application in Drug Development - Targeting Carbonic Anhydrases
The benzothiazole-6-sulfonamide scaffold is a classic and highly effective pharmacophore for the inhibition of carbonic anhydrases (CAs).[5] These zinc-containing metalloenzymes are crucial for various physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and particularly, cancer.[5][10]
Mechanism of Action: A Self-Validating System
Tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors. They help maintain the tumor's pH, facilitating its survival and proliferation. Inhibiting these enzymes is a validated strategy in oncology.
The sulfonamide derivatives synthesized from this compound act as potent inhibitors through a well-understood and self-validating mechanism:
-
Deprotonation: The sulfonamide nitrogen (-SO₂NH-) has an acidic proton. In the physiological environment of the enzyme's active site, this proton is lost, leaving an anionic sulfonamide (-SO₂N⁻-).
-
Zinc Binding: The anionic sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the core of the CA active site.
-
Enzyme Inhibition: This binding event displaces a zinc-bound water molecule/hydroxide ion that is essential for the enzyme's catalytic activity (the interconversion of CO₂ and bicarbonate), thereby shutting down the enzyme.
The benzothiazole core itself forms additional stabilizing interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues lining the active site, enhancing both the potency and isoform selectivity of the inhibitor.[5]
PART 4: Experimental Protocol and Safety
Protocol: General Synthesis of a Benzothiazole-6-Sulfonamide Derivative
This protocol describes a representative procedure for reacting this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine) as solvent and HCl scavenger
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound in anhydrous pyridine in the round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Amine Addition: Slowly add the primary amine (1.1 equivalents) to the stirred solution. The slight excess of amine ensures the complete consumption of the sulfonyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product and dissolve the pyridinium hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining pyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.
Safety and Handling
As a reactive chemical, proper handling of this compound is mandatory. The following is a summary of its key hazards.[3][11][12]
| Hazard Type | GHS Classification and Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing. |
| Corrosion/Irritation | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritation | P260: Do not breathe dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. |
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C).[3] The compound is sensitive to moisture, which will hydrolyze the sulfonyl chloride group.
-
Handling: All manipulations should be performed in a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required.[13]
Conclusion
This compound (CAS: 62425-99-4) is far more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity, centered on the sulfonyl chloride group, provides a reliable and efficient handle for constructing libraries of sulfonamide derivatives. The proven success of the resulting benzothiazole-6-sulfonamide scaffold, particularly in the high-impact field of carbonic anhydrase inhibition, underscores the compound's significance. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to leverage this powerful building block in the rational design and discovery of next-generation therapeutics.
References
-
Safety Data Sheet. 101630 - Benzothiazole. [Link]
-
IndiaMART. Benzo (d)thiazole 6 sulfonyl chloride Cas 181124-40-3. [Link]
-
PubMed. Benzothiazole-based Compounds in Antibacterial Drug Discovery. [Link]
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
- Google Patents. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
-
Georganics. 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE - Safety Data Sheet. [Link]
-
MDPI. 6-Chloro-3H-benzo[d][3][6]dithiazol-2-ium Chloride. [Link]
-
NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
ResearchGate. Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. [Link]
-
PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
PubMed. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. [Link]
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
spectral data for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Introduction
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, incorporating a reactive sulfonyl chloride and a biologically relevant benzothiazolone scaffold, makes it a valuable building block for creating diverse sulfonamide libraries. Sulfonamides derived from this core are explored for a range of therapeutic applications, including as carbonic anhydrase inhibitors.[1][2]
Given its inherent reactivity and the critical need for purity and structural confirmation in drug development, a comprehensive understanding of its spectral characteristics is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of this compound.
Molecular Structure and Spectroscopic Implications
The chemical structure dictates the spectroscopic output. The key features of this compound (C₇H₄ClNO₃S₂) are the bicyclic benzothiazolone system, which includes an amide lactam, and the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) at the 6-position. These functional groups give rise to distinct and predictable signals in IR, NMR, and MS analyses.
Caption: Molecular Structure of the Title Compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups. The vibrational modes of the amide and sulfonyl chloride moieties produce strong, characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.
Interpretation of Key Spectral Features
The IR spectrum is dominated by absorptions corresponding to the N-H, C=O, and S=O bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |
| N-H Stretch | 3200 - 3100 | Medium-Strong | Characteristic of the amide N-H group in the thiazolone ring. May appear broad. |
| C=O Stretch (Amide I) | 1710 - 1670 | Strong | A prominent, sharp peak from the carbonyl group in the five-membered ring. |
| S=O Asymmetric Stretch | 1410 - 1370 | Strong | One of the two hallmark peaks for a sulfonyl chloride group.[3][4] |
| S=O Symmetric Stretch | 1204 - 1166 | Strong | The second highly characteristic peak for the sulfonyl chloride functional group.[3][4] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | Multiple bands indicating the presence of the benzene ring. |
| S-Cl Stretch | ~600 - 500 | Medium | Appears in the lower frequency region of the spectrum. |
The presence of strong bands in the ~1380 cm⁻¹ and ~1180 cm⁻¹ regions is a definitive indicator of the sulfonyl group, providing robust evidence for the compound's identity.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of every hydrogen and carbon atom in the molecule.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride group, especially with nucleophilic solvents, aprotic deuterated solvents are required. DMSO-d₆, CDCl₃, or acetone-d₆ are suitable choices.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[5]
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show signals for three distinct aromatic protons and one amide proton. The powerful electron-withdrawing nature of the -SO₂Cl group significantly deshields adjacent protons, shifting their signals downfield.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N (Amide) | 10.0 - 12.0 | Broad Singlet | - | 1H |
| H-7 | 7.9 - 8.1 | Doublet | J ≈ 8.5 Hz | 1H |
| H-5 | 7.8 - 8.0 | Doublet of Doublets | J ≈ 8.5, 2.0 Hz | 1H |
| H-4 | 7.4 - 7.6 | Doublet | J ≈ 2.0 Hz | 1H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The proton numbering follows standard IUPAC nomenclature for the benzothiazole ring system.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal seven distinct carbon signals corresponding to the molecular structure.
| Carbon Assignment | Expected δ (ppm) | Comments |
| C=O (C-2) | 170 - 175 | Carbonyl carbon of the amide, typically found significantly downfield. |
| C-Ar (quaternary) | 125 - 150 | Four quaternary carbons (C-3a, C-6, C-7a, and the C attached to S). The carbon bearing the SO₂Cl group (C-6) will be significantly affected. |
| C-H (aromatic) | 110 - 130 | Three distinct signals for the protonated aromatic carbons (C-4, C-5, C-7). |
The substitution pattern and the electronic effects of the amide and sulfonyl chloride groups are the primary determinants of the observed chemical shifts.[6][7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural clues through its characteristic fragmentation pattern.
Experimental Protocol: Ionization Method
-
Electrospray Ionization (ESI): A soft ionization technique suitable for confirming the molecular weight with minimal fragmentation.
-
Electron Impact (EI): A high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Interpretation of Mass Spectrum
The molecular formula C₇H₄ClNO₃S₂ corresponds to a monoisotopic mass of approximately 248.93 g/mol .
Molecular Ion Cluster (M⁺): A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion will appear as a cluster of peaks:
-
M⁺: The most abundant peak (containing ³⁵Cl and ³²S).
-
[M+2]⁺: A significant peak (~35-40% of M⁺) due to the presence of one ³⁷Cl or one ³⁴S.
-
[M+4]⁺: A smaller peak due to the presence of both ³⁷Cl and ³⁴S.
Key Fragmentation Pathways: The high-energy conditions of EI-MS will lead to predictable bond cleavages.
Caption: Predicted Fragmentation Pathway.
Summary of Major Fragments:
| m/z Value | Proposed Fragment | Comments |
| 249/251 | [C₇H₄ClNO₃S₂]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 214 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |
| 185 | [M - SO₂]⁺˙ | Result of a common rearrangement reaction in aromatic sulfonamides and sulfonyl chlorides, involving the extrusion of sulfur dioxide.[8][9] |
| 150 | [M - SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group as a radical, leaving the 2-oxo-benzothiazole cation. |
| 134 | [C₇H₄NS]⁺ | A fragment corresponding to the benzothiazole core after further fragmentation.[10] |
The loss of SO₂ is a particularly diagnostic fragmentation pathway for aryl sulfonyl compounds and serves as strong evidence for this structural class.[8]
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of IR, NMR, and MS techniques. IR spectroscopy rapidly confirms the presence of the critical amide and sulfonyl chloride functional groups. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, with the downfield aromatic signals being characteristic of the substitution pattern. Finally, mass spectrometry validates the molecular weight through its unique isotopic cluster and reveals diagnostic fragmentation patterns, such as the loss of SO₂. This comprehensive spectral guide serves as an authoritative reference for scientists, enabling confident identification and quality assessment of this important synthetic intermediate.
References
-
Salman, S. R., & Sarkis, G. Y. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1577. Available from: [Link]
-
Kankala, S., et al. (2014). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland. Available from: [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available from: [Link]
-
NIST. (n.d.). Benzothiazole. NIST WebBook. Available from: [Link]
-
Al-Ayash, A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available from: [Link]
-
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Available from: [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-666. Available from: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
NIST. (n.d.). Benzothiazole Mass Spectrum. NIST WebBook. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole [webbook.nist.gov]
Stability and Storage of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 62425-99-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Drawing upon the fundamental principles of sulfonyl chloride chemistry and established best practices in drug development, this document outlines the intrinsic reactivity of the molecule, potential degradation pathways, and protocols for ensuring its integrity. Methodologies for stability assessment and the development of stability-indicating analytical methods are also discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Reactive Intermediate
This compound is a heterocyclic building block of considerable interest in medicinal chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzothiazole core, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The sulfonyl chloride moiety serves as a key handle for introducing the sulfonamide group, a privileged scaffold in numerous therapeutic agents.
However, the very reactivity that makes this compound synthetically valuable also renders it susceptible to degradation. A thorough understanding of its stability profile is therefore paramount to ensure the quality, reproducibility, and safety of downstream synthetic processes and the final active pharmaceutical ingredients (APIs). This guide aims to provide the scientific rationale behind the recommended storage and handling procedures, moving beyond simple precautionary statements to offer a deeper understanding of the molecule's chemical behavior.
Intrinsic Chemical Stability and Reactivity
The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group.[5][6] The potent electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.
The Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. In the presence of water, the sulfonyl chloride group readily reacts to form the corresponding sulfonic acid and hydrochloric acid.[7]
Reaction Scheme:
This reaction is generally facile and can be catalyzed by both acidic and basic conditions. The generation of hydrochloric acid as a byproduct can further accelerate the degradation process, creating an autocatalytic loop. The rate of hydrolysis is dependent on several factors, including temperature, pH, and the presence of catalysts.
Expert Insight: The benzothiazole ring itself is relatively stable, but the sulfonyl chloride functional group is the molecule's "Achilles' heel." From a practical standpoint, any exposure to atmospheric moisture, even for brief periods, can initiate hydrolysis and compromise the purity of the material. Therefore, stringent control of the microenvironment during storage and handling is not merely a recommendation but a critical process parameter.
Reactivity with Other Nucleophiles
Beyond water, this compound will react with a variety of other nucleophiles. This is, of course, the basis for its intended use in synthesis, for example, in the formation of sulfonamides by reaction with amines.[5][7] However, inadvertent contact with nucleophilic substances during storage or handling can lead to the formation of impurities.
Common Nucleophiles to Consider:
-
Alcohols: Will form sulfonate esters.
-
Amines: Will form sulfonamides.
-
Thiols: Will form thioesters.
It is crucial to store this compound away from solvents containing these functional groups and to ensure that all equipment is scrupulously clean and dry before use.
Recommended Storage and Handling Conditions
Based on the intrinsic reactivity of this compound, the following storage and handling conditions are recommended to ensure its long-term stability.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Prevents exposure to atmospheric moisture, thereby minimizing hydrolysis. |
| Container | Tightly sealed, in a container made of non-reactive material. | Prevents ingress of moisture and air. Avoids potential reactions with container materials. |
| Environment | Cool, dry, well-ventilated area. | Minimizes exposure to ambient moisture and heat. Good ventilation is a safety precaution. |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols, amines. | Prevents unwanted and potentially hazardous chemical reactions. |
Experimental Protocols for Stability Assessment
For drug development professionals, a qualitative understanding of stability is insufficient. Quantitative assessment through forced degradation studies and the development of a stability-indicating analytical method are regulatory expectations and essential for ensuring product quality.[1][8][9][10][11]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[1][8][9][10][11] This information is crucial for developing a robust, stability-indicating analytical method.
dot
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Quenching: Neutralize acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[12]
dot
Caption: Decision-making process for HPLC method development.
Recommended Starting Conditions for HPLC Method Development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30 °C
The goal is to achieve baseline separation between the main peak of this compound and all peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is not co-eluting with any degradants.
Conclusion: A Proactive Approach to Stability
The stability of this compound is a critical attribute that directly impacts its suitability as a pharmaceutical intermediate. Its primary liability is the reactive sulfonyl chloride group, which is highly susceptible to hydrolysis. A proactive approach to stability, encompassing stringent control over storage and handling conditions, is essential for maintaining the purity and integrity of this valuable compound.
For researchers and drug development professionals, the principles and protocols outlined in this guide provide a robust framework for not only preserving the quality of this compound but also for meeting the rigorous scientific and regulatory standards of the pharmaceutical industry. The application of forced degradation studies and the development of validated, stability-indicating analytical methods are non-negotiable steps in the journey from a reactive intermediate to a safe and effective drug.
References
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Sulfonyl halide. Retrieved from [Link]
-
ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]
- King, J. F., & Hillhouse, J. H. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.
- Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
- Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(10), 4961-4966.
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
- International Journal of Pharmaceutical Research & Allied Sciences. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research & Allied Sciences, 11(4), 1-11.
-
PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
- ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
-
ResearchGate. (2022). (PDF) 6-Chloro-3H-benzo[d][5][6][7]dithiazol-2-ium Chloride. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]
-
PubMed. (2004). Kinetic study of reactions between ozone and benzothiazole in water. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). 6-Chloro-3H-benzo[d][5][6][7]dithiazol-2-ium Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
-
ResearchGate. (2015). Degradation of Benzothiazole by Ozonation and Adsorptive Ozonation. Retrieved from [Link]
-
ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scbt.com [scbt.com]
- 3. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. biomedres.us [biomedres.us]
- 11. pharmainfo.in [pharmainfo.in]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Therapeutic Targeting of 2-Oxo-Benzothiazole Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-benzothiazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this class of compounds. Synthesizing data from contemporary research, we delve into the established role of these molecules as potent carbonic anhydrase inhibitors and explore their emerging applications as anticancer and antimicrobial agents. This document is structured to provide not just a catalog of targets, but a deeper understanding of the underlying mechanisms of action and the experimental workflows required for target validation. Detailed protocols for key assays are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Versatility of the 2-Oxo-Benzothiazole Sulfonamide Core
The benzothiazole ring system, fused with a sulfonamide moiety, has long been a cornerstone in the development of therapeutic agents. The introduction of a 2-oxo group creates a thiazolone-benzenesulfonamide structure, which has been shown to fine-tune the molecule's electronic and steric properties, leading to potent and often selective interactions with various biological targets. This guide will systematically unpack the therapeutic landscape of these compounds, moving from their most well-characterized targets to those on the frontier of discovery.
Carbonic Anhydrases: The Primary and Most Validated Target
The most extensively documented therapeutic targets for sulfonamides, including the 2-oxo-benzothiazole derivatives, are the carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group, which anchors these inhibitors to the catalytic zinc ion in the active site of CAs, leading to potent inhibition.[3]
Different isoforms of human carbonic anhydrases (hCAs) are implicated in a variety of physiological and pathological processes, making them attractive drug targets.[4] 2-Oxo-benzothiazole sulfonamides have demonstrated inhibitory activity against several key isoforms.[2]
Key Carbonic Anhydrase Isoforms Targeted:
-
hCA I and hCA II (Cytosolic Isoforms): hCA II is a widespread and highly active isoform. Its inhibition is the basis for the use of sulfonamide drugs as diuretics and for the treatment of glaucoma.[5] While many compounds inhibit hCA II, selectivity over the also abundant hCA I is often a goal to reduce potential side effects.[6]
-
hCA VII (Brain-Associated Isoform): This isoform is a promising target for the management of neuropathic pain, and selective inhibitors are of significant interest.[4]
-
hCA IX and hCA XII (Tumor-Associated Isoforms): These transmembrane isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[5][7] Their inhibition is a key strategy in the development of novel anticancer agents.[8]
Data on Inhibitory Activity
The inhibitory potency of 2-oxo-benzothiazole sulfonamides against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay and is expressed as the inhibition constant (Kᵢ).
| Compound Type | Target Isoform | Kᵢ Range (nM) | Reference |
| Thiazolone-benzenesulfonamides | hCA I | 31.5–637.3 | [2] |
| hCA II | 1.3–13.7 | [2] | |
| hCA VII | 0.9–14.6 | [2] | |
| Benzothiazole-6-sulfonamides | hCA IX | Low nanomolar | [5] |
| hCA XII | Low nanomolar | [5] |
Experimental Workflow: Validating Carbonic Anhydrase Inhibition
The validation of CA inhibitors follows a logical progression from in vitro enzymatic assays to cellular and potentially in vivo models.
Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and inhibition is determined by the change in the initial rate of the reaction in the presence of the inhibitor.[9]
Materials:
-
Purified human carbonic anhydrase isoforms.
-
Tris-HCl buffer (pH 7.5).
-
pH indicator (e.g., 4-nitrophenol).
-
CO₂-saturated water.
-
The 2-oxo-benzothiazole sulfonamide inhibitor.
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 1 mM) in DMSO and make serial dilutions in the assay buffer.[9]
-
Prepare solutions of the purified hCA isoforms in the assay buffer to a final concentration of 10-20 nM.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with the inhibitor solution at various concentrations.
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[9]
-
-
Reaction Initiation and Measurement:
-
Load one syringe of the stopped-flow apparatus with the enzyme-inhibitor mixture and the other with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents to initiate the reaction.
-
Record the initial rates of the reaction for a period of 10–100 seconds by monitoring the absorbance change of the pH indicator.
-
-
Data Analysis:
-
Determine the initial velocity from the initial 5–10% of the reaction trace.
-
Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the enzyme activity against the inhibitor concentration.
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
-
Anticancer Activity: A Multi-Targeted Approach
Benzothiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms.[10][11] For 2-oxo-benzothiazole sulfonamides, the anticancer effects are often linked to their inhibition of tumor-associated carbonic anhydrases (CA IX and XII), as well as their potential to interact with other key players in cancer cell proliferation and survival.
Potential Anticancer Targets and Mechanisms:
-
Topoisomerase IIα Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Topoisomerase IIα is a validated target for several anticancer drugs. Some benzothiazole derivatives have been shown to act as potent inhibitors of human topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[12][13]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Benzothiazole derivatives have been investigated as inhibitors of several key kinases involved in cancer cell signaling.[14]
-
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are crucial for tumor growth and angiogenesis. Inhibition of these receptors can block downstream signaling pathways.
-
Intracellular Signaling Pathways: The PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways are critical for cell survival, proliferation, and resistance to therapy.[2][15] Benzothiazole derivatives have been shown to modulate these pathways.[16]
-
-
Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzothiazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[13]
Signaling Pathways in Anticancer Activity
The anticancer effects of 2-oxo-benzothiazole sulfonamides can be conceptualized as a multi-pronged attack on cancer cell signaling.
Detailed Protocol: Topoisomerase IIα Relaxation Assay
This assay measures the ability of an inhibitor to prevent the enzyme from relaxing supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay buffer (containing ATP and MgCl₂).
-
Agarose gel electrophoresis system.
-
DNA intercalating dye (e.g., ethidium bromide).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 2-oxo-benzothiazole sulfonamide inhibitor.
-
Add human topoisomerase IIα to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA intercalating dye and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Antimicrobial Activity: Targeting Essential Bacterial Pathways
The sulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. 2-Oxo-benzothiazole sulfonamides leverage this history and combine it with the versatile benzothiazole core to target essential bacterial enzymes.
Potential Antimicrobial Targets and Mechanisms:
-
Dihydropteroate Synthase (DHPS): This is the classical target for sulfonamide antibiotics. DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[6][17] This leads to the depletion of folic acid and a bacteriostatic effect.[8][18]
-
Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Benzothiazole derivatives have been identified as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[9][19] This dual-targeting capability can be advantageous in overcoming resistance.
Experimental Workflow: Antimicrobial Target Validation
Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a coupled enzymatic spectrophotometric assay that measures the activity of DHPS.[20]
Materials:
-
Purified bacterial DHPS.
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
para-Aminobenzoic acid (pABA).
-
Dihydrofolate reductase (DHFR) as the coupling enzyme.
-
NADPH.
-
Assay buffer.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPP, pABA, DHFR, NADPH, and varying concentrations of the 2-oxo-benzothiazole sulfonamide inhibitor.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DHPS enzyme to the wells.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
-
Conclusion and Future Directions
The 2-oxo-benzothiazole sulfonamide scaffold is a versatile platform for the development of targeted therapeutics. While their role as carbonic anhydrase inhibitors is well-established, their potential as anticancer and antimicrobial agents is a rapidly evolving field of research. The multi-targeting capabilities of these compounds, particularly in the context of cancer, present an exciting avenue for overcoming drug resistance. Future research should focus on optimizing isoform selectivity for CA inhibitors, elucidating the specific kinase and topoisomerase inhibition profiles of the 2-oxo derivatives, and exploring their potential for synergistic combinations with other therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.
References
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]
-
Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies. PubMed. Available at: [Link]
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. Available at: [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. Available at: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]
-
Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. Available at: [Link]
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. PubMed. Available at: [Link]
-
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PMC - NIH. Available at: [Link]
-
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PMC - NIH. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. Available at: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Bentham Science. Available at: [Link]
-
Different antibacterial targets of benzothiazole derivatives. ResearchGate. Available at: [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE Repository. Available at: [Link]
-
Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity. PubMed. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH. Available at: [Link]
-
Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]
-
Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. ResearchGate. Available at: [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available at: [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]
-
Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Semantic Scholar. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
-
Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC - NIH. Available at: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available at: [Link]
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. ResearchGate. Available at: [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors [repository.bilkent.edu.tr]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. protocols.io [protocols.io]
The Organic Chemist's Companion: A Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, a key reagent in contemporary medicinal chemistry. We will delve into its commercial availability, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed protocols to empower your research and development endeavors.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a heterocyclic compound featuring a benzothiazole core, a structural motif of significant interest in pharmaceutical research.[1][2] The presence of the highly reactive sulfonyl chloride group at the 6-position makes it a valuable building block for the synthesis of a diverse array of sulfonamide derivatives. These derivatives have shown promise in targeting a range of biological entities, most notably carbonic anhydrases and various protein kinases, underscoring the therapeutic potential of this scaffold.[3][4][5]
This guide will serve as a comprehensive resource, consolidating critical information to facilitate the effective and safe utilization of this important synthetic intermediate.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number | Purity | Form | CAS Number |
| Sigma-Aldrich | CDS002659 | Not specified | Solid | 62425-99-4 |
| BLDpharm | BD183816 | ≥97% | Solid | 62425-99-4 |
| Santa Cruz Biotechnology | sc-280721 | Not specified | Solid | 62425-99-4 |
Physicochemical Data:
-
Molecular Formula: C₇H₄ClNO₃S₂
-
Molecular Weight: 249.69 g/mol
-
Appearance: Typically a solid
-
SMILES: ClS(=O)(=O)c1ccc2NC(=O)Sc2c1
-
InChI Key: XTLMRZGHSSZIIR-UHFFFAOYSA-N
Synthesis of this compound
While commercially available, understanding the synthesis of the title compound provides valuable context. A common synthetic strategy involves the preparation of the corresponding sulfonic acid followed by chlorination.
Conceptual Synthetic Pathway
A plausible synthetic route, adapted from general methodologies for benzothiazole synthesis, is outlined below.[6][7] This involves the cyclization of a substituted aminothiophenol to form the benzothiazole core, followed by sulfonation and subsequent chlorination.
Caption: Conceptual synthetic pathway to the target compound.
General Procedure for Chlorination of a Sulfonic Acid[9][10]
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate.
Materials:
-
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
To a stirred suspension of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) (typically 2-5 eq) to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be heated to reflux to ensure complete conversion, with reaction progress monitored by TLC.
-
Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can then be used directly in the next step or purified by recrystallization from a suitable solvent system.
Reactivity and Key Applications in Medicinal Chemistry
The electrophilic nature of the sulfonyl chloride group dictates the reactivity of this compound, making it an excellent precursor for the synthesis of sulfonamides through reaction with primary or secondary amines.[8]
Synthesis of 2-Oxo-benzothiazole Sulfonamides
The reaction of this compound with amines is a cornerstone of its application in drug discovery.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Introduction: The Versatile 2-Oxo-2,3-dihydro-1,3-benzothiazole Scaffold in Medicinal Chemistry
The 2-oxo-2,3-dihydro-1,3-benzothiazole moiety is a privileged heterocyclic structure in drug discovery and development. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] The sulfonamide functional group is also a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs.[2] The combination of these two pharmacophores, through the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamides, presents a promising avenue for the development of novel therapeutic agents.
This application note provides a detailed protocol for the nucleophilic substitution on 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, a key intermediate for the synthesis of a diverse library of sulfonamide derivatives. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on troubleshooting common issues.
Chemical Properties and Safety Considerations
This compound is a solid with the molecular formula C₇H₄ClNO₃S₂ and a molecular weight of 249.69 g/mol .[3][4]
Safety Precautions:
-
It is harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash off immediately with soap and plenty of water.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this protocol is a nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by a nucleophile (e.g., the lone pair of electrons on a nitrogen atom in an amine). This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Experimental Protocol: Synthesis of N-Substituted 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The principles can be adapted for other nucleophiles such as alcohols and thiols.
Materials:
-
This compound
-
Primary or secondary amine (or other nucleophile)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.[7]
-
-
Addition of Sulfonyl Chloride:
-
In a separate container, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintaining a low temperature helps to control the exothermic reaction and minimize side product formation.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM or THF.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the synthesized sulfonamide.
-
Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis of sulfonamides.
Adaptation for Different Nucleophiles
The general protocol can be adapted for a range of nucleophiles. The following table summarizes key considerations for different classes of nucleophiles.
| Nucleophile Class | Typical Base | Reaction Time (hours) | Notes |
| Primary Amines | Pyridine, TEA | 2 - 8 | Generally high reactivity. |
| Secondary Amines | Pyridine, TEA | 4 - 12 | Steric hindrance may slow the reaction. |
| Anilines | Pyridine | 6 - 24 | Less nucleophilic; may require longer reaction times or gentle heating. |
| Alcohols | Pyridine, DMAP (catalyst) | 12 - 48 | Less reactive than amines; may require elevated temperatures. |
| Thiols | Pyridine, TEA | 2 - 8 | Highly nucleophilic; reaction is typically rapid. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of the amine/alcohol- Insufficient base | - Use freshly opened or properly stored sulfonyl chloride.- Increase reaction time and/or temperature.- Use a stronger base or increase the amount of base. |
| Formation of Multiple Products | - Side reactions (e.g., reaction with the benzothiazole nitrogen)- Decomposition of starting material or product | - Maintain low temperature during addition of sulfonyl chloride.- Use a non-nucleophilic base if possible.- Monitor the reaction closely and stop when complete. |
| Difficult Purification | - Product has similar polarity to starting materials or byproducts | - Optimize the solvent system for column chromatography.- Attempt recrystallization from different solvent mixtures. |
Conclusion
This application note provides a comprehensive and adaptable protocol for the nucleophilic substitution on this compound. By understanding the underlying chemical principles and following the detailed procedures, researchers can efficiently synthesize a wide array of novel sulfonamide derivatives for further investigation in drug discovery and other scientific disciplines. The provided troubleshooting guide and parameter table for different nucleophiles aim to facilitate a smooth and successful synthetic workflow.
References
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(02), 1035–1047.
- Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(7), 516-537.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
Application Note: A Guide to the Synthesis and Evaluation of Enzyme Inhibitors Using 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl Chloride
Abstract
The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When functionalized with a sulfonamide group, it becomes a powerful platform for designing potent enzyme inhibitors, particularly for metalloenzymes. This application note provides a comprehensive guide for researchers on utilizing 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride as a versatile starting material for the synthesis of novel enzyme inhibitors. We focus on its application in developing inhibitors for Carbonic Anhydrases (CAs), a well-studied class of zinc-metalloenzymes.[2][3] This document details the scientific rationale, a complete synthesis protocol, a robust method for in vitro enzyme inhibition screening, and guidance on interpreting structure-activity relationship (SAR) data.
The Scientific Rationale: A Privileged Scaffold for Metalloenzyme Inhibition
The design of potent and selective enzyme inhibitors often relies on the strategic combination of a core scaffold with a specific pharmacophore that targets the enzyme's active site. The use of this compound is predicated on two key principles of rational drug design:
The Sulfonamide: A Premier Zinc-Binding Group (ZBG)
Carbonic Anhydrases are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2][4] The catalytic mechanism is critically dependent on a Zn²⁺ ion coordinated in the active site. The primary sulfonamide group (-SO₂NH₂) is the quintessential ZBG. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion, displacing a water/hydroxide ligand and effectively blocking the enzyme's catalytic function.[3] The sulfonyl chloride precursor is an ideal chemical handle for the facile installation of this critical moiety.
The Benzothiazole Core: An Anchor for Specificity
While the sulfonamide provides the anchoring point, the benzothiazole scaffold serves to position the molecule within the broader active site. Its rigid, aromatic structure can engage in favorable non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues lining the active site cavity.[1][5] This dual-component approach allows for the application of the "tail strategy," where the core benzothiazole sulfonamide binds the zinc, and diverse chemical "tails" are appended to explore the hydrophilic and hydrophobic regions of the active site.[2][4] This strategy is paramount for developing inhibitors with high potency and, crucially, selectivity for one enzyme isoform over others (e.g., tumor-associated hCA IX vs. ubiquitous hCA II).[6][7]
Reagent Profile: this compound
Understanding the properties and reactivity of the starting material is fundamental to successful synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃S₂ | [8] |
| Molecular Weight | 249.69 g/mol | [8] |
| CAS Number | 62425-99-4 | [8] |
| Appearance | Solid | |
| SMILES | ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 | |
| InChI Key | XTLMRZGHSSZIIR-UHFFFAOYSA-N |
Reactivity: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. It readily undergoes nucleophilic acyl substitution with primary and secondary amines to form highly stable sulfonamide linkages. The reaction is typically fast and high-yielding.
Safety and Handling:
-
Hazard: This compound is corrosive and causes burns and severe eye damage.[9][10]
-
Precautions: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9] Avoid inhalation of dust and contact with skin and eyes.
Protocol: Synthesis of a Model Benzothiazole Sulfonamide Inhibitor
This protocol describes a general procedure for reacting this compound with a primary amine (e.g., benzylamine) to yield a model sulfonamide inhibitor.
Reaction Principle
The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base is added to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. georganics.sk [georganics.sk]
- 10. 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Primary and Secondary Amines
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of carbon-nitrogen bonds is a cornerstone of molecular synthesis. This guide provides an in-depth exploration of common and advanced experimental procedures for coupling primary and secondary amines, moving beyond simple step-by-step instructions to elucidate the underlying principles and rationale that govern these critical transformations. Our focus is on providing actionable insights and robust protocols that ensure reproducibility and success in your synthetic endeavors.
Introduction: The Central Role of Amine Coupling in Modern Chemistry
The amine functional group is a ubiquitous feature in a vast array of biologically active molecules, pharmaceuticals, and advanced materials. Consequently, the ability to form C-N bonds with precision and control is of paramount importance. This document will detail several of the most powerful methods for achieving this, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. We will explore the mechanistic intricacies of each method, provide detailed, field-tested protocols, and offer guidance on reaction monitoring, purification, and troubleshooting.
Amide Bond Formation: The Workhorse of Peptide and Medicinal Chemistry
The formation of an amide bond from a carboxylic acid and an amine is arguably one of the most frequently performed reactions in organic synthesis.[1] However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures, requiring activation of the carboxylic acid.[2] This is typically achieved through the use of coupling reagents.
Mechanism of Action: The Role of Coupling Reagents
Modern coupling reagents, such as aminium/uronium and phosphonium salts, facilitate amide bond formation by converting the carboxylic acid into a highly reactive activated intermediate, which is then readily attacked by the amine nucleophile.[3]
A general workflow for amide bond formation is depicted below:
One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3] The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester.[4]
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and extent of side reactions, particularly racemization in peptide synthesis. The following table provides a comparative overview of some commonly used coupling reagents.[2][5]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with minimal side products.[2][3] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, yielding high-purity products.[2] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but may lead to more impurities compared to HATU and HCTU.[2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[2] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[6] |
| EDC/HOBt | Carbodiimide | Variable | A classic combination; efficiency is highly dependent on reaction conditions.[7] |
Note: Crude purity can vary significantly based on the specific substrates and reaction conditions.
Detailed Protocol for HATU-Mediated Amide Coupling[8][9]
This protocol provides a general procedure for the coupling of a carboxylic acid with a primary or secondary amine using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.0-1.5 eq) and DIPEA (2.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[9]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[12]
Reductive Amination: A Versatile Route to Higher-Order Amines
Reductive amination is a powerful method for the formation of C-N bonds, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[13][14] This one-pot procedure is highly valued for its efficiency and broad substrate scope.[15]
The Mechanism of Reductive Amination
The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate.[16]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that has gained widespread use for reductive aminations.[13][14]
Detailed Protocol for Reductive Amination using Sodium Triacetoxyborohydride[17]
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)[14]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, can be used as a catalyst, especially for ketones)[15]
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
To a stirred solution or slurry of the amine (1.2 eq) and the aldehyde or ketone (1.0 eq) in DCE, add NaBH(OAc)₃ (1.5 eq).[17] For less reactive ketones, the addition of 1 equivalent of acetic acid can be beneficial.[14]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by flash column chromatography.[12]
Transition Metal-Catalyzed C-N Cross-Coupling Reactions
For the formation of C(aryl)-N bonds, transition metal-catalyzed cross-coupling reactions have become indispensable tools. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[19][20] This reaction is prized for its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[21]
4.1.1. Detailed Protocol for a Lab-Scale Buchwald-Hartwig Amination [1]
This protocol provides a general procedure for the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%)
-
Strong base (e.g., LHMDS, 1M solution in THF)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), and the palladium precatalyst (3.0 mol%).
-
Add the anhydrous solvent via syringe.
-
Add the strong base (e.g., LHMDS solution) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until the aryl halide is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[22] While historically requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder conditions.[23]
4.2.1. Detailed Protocol for a Ligand-Accelerated Ullmann Coupling [24]
This protocol describes a practical method for the Ullmann amination of aryl halides.
Materials:
-
Aryl halide (10 mmol)
-
Aqueous amine solution (e.g., 30% aqueous methylamine, 5 eq)
-
Copper powder (5 mol%)
-
Sealed tube
Procedure:
-
In a sealed tube, combine the aryl halide (10 mmol), aqueous amine solution (5 eq), and copper powder (5 mol%).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[25] This reaction is generally feasible when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group.[26]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[25] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Detailed Protocol for SNAr with an Amine Nucleophile[25]
This protocol describes the reaction of 2-fluoro-5-nitrobenzene-1,4-diamine with a primary or secondary amine.
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq) and the amine (1.1 eq) in the chosen solvent.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring and Product Characterization
Reliable methods for monitoring reaction progress and characterizing the final products are crucial for successful synthesis.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for the structural elucidation of the final product. 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule.[28][29][30][31][32]
Purification of Amine Coupling Products
The choice of purification method depends on the properties of the product and the impurities present.
-
Aqueous Work-up: Often sufficient to remove water-soluble reagents and byproducts.[7]
-
Flash Column Chromatography: A widely used technique for purifying organic compounds. For basic amine products, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on the silica gel column.[33] Alternatively, reversed-phase chromatography can be employed.[34]
-
Recrystallization: A powerful technique for purifying solid products to a high degree of purity.
Troubleshooting Common Issues in Amine Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive coupling reagent- Wet solvent or reagents- Steric hindrance- Suboptimal pH | - Use fresh, high-quality reagents.- Ensure all solvents and reagents are anhydrous.- Increase reaction temperature or time.- Optimize the pH for the specific coupling chemistry.[7] |
| Formation of Side Products | - Racemization of chiral centers- Over-alkylation in reductive amination- Homocoupling in cross-coupling reactions | - Use a racemization-suppressing additive (e.g., HOBt).- Use a 1:1 stoichiometry of amine and carbonyl in reductive amination.- Optimize the catalyst and ligand in cross-coupling reactions. |
| Difficulty in Purification | - Product is water-soluble- Product co-elutes with impurities | - Use a more nonpolar extraction solvent or perform a back-extraction.- Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography.[33] |
For more detailed troubleshooting, consulting a comprehensive guide is recommended.[9][35]
Conclusion
The coupling of primary and secondary amines is a fundamental and versatile transformation in modern organic synthesis. A thorough understanding of the underlying mechanisms of different coupling strategies, from classic amide bond formation to sophisticated transition-metal-catalyzed reactions, is essential for success. By carefully selecting the appropriate methodology, optimizing reaction conditions, and employing robust monitoring and purification techniques, researchers can confidently and efficiently synthesize a wide range of amine-containing molecules for various applications in science and industry.
References
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Ma, D., & Cai, Q. (2003). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Accounts of chemical research, 36(10), 743–752.
- Myers, A. G. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Ghang, Y.-C., Qu, B., & Tesentjev, K. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(7), 896–903.
-
Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved January 17, 2026, from [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
-
Spectroscopy of Amines. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2007). The Journal of Organic Chemistry, 72(23), 8969–8971.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(15), 2453–2455.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2019). Green Chemistry, 21(21), 5859-5867.
- Wang, L., He, W., & Yu, Z. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Letters, 13(4), 764–767.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3585.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2021). ACS Sustainable Chemistry & Engineering, 9(17), 5906–5914.
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Carpino, L. A., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 786–801.
- Crespil, E., Bubenheim, P., & Nortier, P. (2008). Coupling of amines with polyglucuronic acid.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 17, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved January 17, 2026, from [Link]
-
Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). LabRulez LCMS. Retrieved January 17, 2026, from [Link]
-
Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved January 17, 2026, from [Link]
-
EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved January 17, 2026, from [Link]
-
Amine to Amide (Coupling) - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
- The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO-. (2009).
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved January 17, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 17, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. rsc.org [rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. scribd.com [scribd.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 18. waters.com [waters.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scribd.com [scribd.com]
- 27. lcms.labrulez.com [lcms.labrulez.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. fiveable.me [fiveable.me]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 32. Video: NMR Spectroscopy Of Amines [jove.com]
- 33. biotage.com [biotage.com]
- 34. teledyneisco.com [teledyneisco.com]
- 35. How To [chem.rochester.edu]
Application Note: Strategic Derivatization of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl Chloride
Introduction: The Strategic Value of a Privileged Scaffold
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a key heterocyclic building block in modern medicinal chemistry. The benzothiazole core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The true synthetic utility of this specific reagent, however, lies in the highly reactive sulfonyl chloride (-SO₂Cl) group at the 6-position.[3]
This functional group serves as a powerful electrophilic handle, enabling covalent linkage to a diverse array of nucleophilic partners. The most common and synthetically valuable derivatization is the reaction with primary or secondary amines to form a robust sulfonamide linkage (-SO₂NR₂).[4][5] Sulfonamides are critical pharmacophores in their own right, found in drugs ranging from diuretics to COX-2 inhibitors, and are often used as bioisosteres for amides due to their similar geometry, increased metabolic stability, and unique hydrogen bonding capabilities.[4][6]
This document provides a comprehensive guide to the reaction conditions for derivatizing this compound, focusing on the synthesis of sulfonamides. It explains the causality behind experimental choices, offers detailed, field-proven protocols, and provides troubleshooting advice for common challenges.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The derivatization of a sulfonyl chloride with an amine is a classic example of nucleophilic substitution at a sulfur center.[7] The reaction proceeds via a mechanism analogous to nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[8]
-
Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses, displacing the chloride ion, an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, added to the reaction mixture, neutralizes the generated hydrogen chloride (HCl) and deprotonates the sulfonamide nitrogen to yield the final, neutral product.[7][8]
Below is a generalized workflow for this synthetic transformation.
Caption: Experimental workflow for sulfonamide synthesis.
Causality of Experimental Choices: Optimizing for Success
The success of the derivatization hinges on the careful control of several key parameters. Simply mixing the reagents is insufficient; understanding the function of each component is critical for achieving high yield and purity.
Stoichiometry and the Di-sulfonylation Problem
When using a primary amine (R-NH₂), a common side reaction is di-sulfonylation, where the amine reacts with two equivalents of the sulfonyl chloride to form an R-N(SO₂R')₂ byproduct.[9] This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of the base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.[9]
Control Strategies:
-
Molar Ratio: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability for the second reaction.
-
Rate of Addition: The sulfonyl chloride solution should be added slowly (dropwise) to the amine solution, especially at the beginning of the reaction.[9] This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[9]
The Critical Role of the Base
A base is essential to neutralize the HCl generated during the reaction.[8] The choice and amount of base can significantly influence the reaction's outcome.
| Base | Type | pKa (Conjugate Acid) | Characteristics & Rationale |
| Pyridine | Weak, Hindered | ~5.2 | Often the base of choice. Its moderate basicity is sufficient to scavenge HCl without aggressively promoting the deprotonation of the mono-sulfonamide product, thus reducing di-sulfonylation risk.[9][10] |
| Triethylamine (TEA) | Strong, Non-nucleophilic | ~10.7 | A common and effective base, but its higher basicity can increase the rate of the undesired di-sulfonylation reaction if not used carefully.[10][11] |
| DIPEA | Hindered, Non-nucleophilic | ~10.7 | Similar in basicity to TEA, but its steric bulk can sometimes offer better selectivity by hindering its ability to deprotonate the sterically encumbered sulfonamide intermediate. |
| Sodium Acetate | Weak Base | ~4.76 | Used in specific protocols, particularly in aqueous or protic media, where stronger organic bases are less suitable.[12] |
Table 1. Common bases used in sulfonylation reactions.
Solvent Selection
The reaction must be conducted under anhydrous (water-free) conditions. Sulfonyl chlorides readily react with water (hydrolyze) to form the corresponding sulfonic acid, which is unreactive towards amines and constitutes an impurity.[5][13]
Recommended Solvents:
-
Dichloromethane (DCM): Excellent solvent for most amines and sulfonyl chlorides, inert under reaction conditions, and easy to remove during workup.[8]
-
Tetrahydrofuran (THF): Another common aprotic solvent. Ensure it is anhydrous, as THF can absorb water from the atmosphere.[9]
-
Acetonitrile (MeCN): A polar aprotic solvent suitable for this reaction.[14]
Temperature Control
The reaction between an amine and a sulfonyl chloride is often exothermic.
-
Initial Cooling (0 °C): Starting the reaction at 0 °C (using an ice bath) helps to control the initial exotherm upon addition of the sulfonyl chloride. This moderation is crucial for preventing side reactions and potential degradation of sensitive substrates.[8]
-
Warming to Room Temperature: After the controlled addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion in a reasonable timeframe (usually 6-18 hours).[8]
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamides.
Caption: General reaction for sulfonamide synthesis.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM (to achieve a concentration of ~0.1 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. With stirring, slowly add pyridine (1.5 eq).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine mixture at 0 °C over a period of 20-30 minutes. A white precipitate (pyridinium hydrochloride) may form.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The starting sulfonyl chloride should be consumed, and a new, typically less polar, product spot should appear.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x, to remove excess pyridine), water (1x), saturated NaHCO₃ solution (1x, to remove any remaining acid), and finally with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide derivative.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent/reagents. 2. Inactive sulfonyl chloride (hydrolyzed). 3. Poorly nucleophilic amine. | 1. Ensure all solvents are anhydrous and glassware is flame-dried. 2. Use fresh or properly stored sulfonyl chloride. 3. For poorly reactive amines, consider increasing reaction time, gentle heating (40 °C), or using a stronger base like TEA. |
| Significant Di-sulfonylation | 1. Sulfonyl chloride added too quickly. 2. Base is too strong or used in large excess. 3. Stoichiometry incorrect (excess sulfonyl chloride). | 1. Add the sulfonyl chloride solution much more slowly, especially at 0 °C. 2. Switch from TEA to the weaker base, pyridine. Ensure no more than 1.5-2.0 eq of base is used.[9] 3. Double-check molar calculations; ensure amine is in slight excess. |
| Difficult Purification | 1. Product co-elutes with starting material. 2. Product is an oil that won't crystallize. | 1. Adjust the polarity of the chromatography eluent. A gradient elution may be necessary. 2. If chromatography is difficult, attempt to form a salt (e.g., with HCl if a basic site exists) to induce crystallization, or try trituration with a non-polar solvent like hexanes or ether. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Wilden, J. D. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London.
- Macmillan Group. (2023, September 28).
- ResearchGate. (2025, August 6).
- Blakemore, D., et al. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- Royal Society of Chemistry. (2025, August 6).
- ACS Publications. (n.d.).
- Al-Awadi, N. A., et al. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
- Bowser, J. R., et al. (n.d.).
- Hogan, P. J., & Cox, B. G. (2009, September). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Smolecule. (2023, August 15). 1,3-Benzothiazole-6-sulfonyl chloride.
- Wikipedia. (n.d.). Sulfonyl halide.
- Khan Academy Medicine. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- Kevill, D. N. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 876-894.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Google Patents. (n.d.). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
- El-Gaby, M. S. A., et al. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Advanced Scientific Research, 11(04), Suppl-1.
- Fier, P. S., & Maloney, K. M. (n.d.).
- Ibrahim, D. A., et al. (2015, May). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- National Center for Biotechnology Information. (n.d.).
- Georganics. (2011, January 5).
-
MDPI. (n.d.). 6-Chloro-3H-benzo[d][6][8][15]dithiazol-2-ium Chloride.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC.
- ChemScene. (n.d.). 181124-40-3 | Benzo[d]thiazole-6-sulfonyl chloride.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2025, June 28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,3-Benzothiazole-6-sulfonyl chloride | 181124-40-3 [smolecule.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: 2-Oxo-Benzothiazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of the 2-Oxo-Benzothiazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a well-established driver of numerous diseases, particularly cancer. Consequently, kinases have become a primary focus of modern drug discovery. Among the diverse chemical scaffolds used to target these enzymes, the 2-oxo-benzothiazole (also known as benzothiazolin-2-one) core has emerged as a "privileged" structure. Its rigid, bicyclic nature provides an excellent foundation for the precise positioning of substituents that can form specific and high-affinity interactions within the ATP-binding pocket of a wide range of kinases.[1][2][3] This guide offers a comprehensive overview of the application of 2-oxo-benzothiazole derivatives as kinase inhibitors, complete with mechanistic insights and detailed, validated protocols.
The utility of the 2-oxo-benzothiazole scaffold is rooted in its synthetic accessibility and its inherent ability to engage in crucial hydrogen bonding and hydrophobic interactions with the kinase hinge region, a critical determinant of ATP binding.[1] Strategic modifications, especially at the N-3 and C-6 positions, allow medicinal chemists to meticulously adjust the potency and selectivity of these inhibitors against specific kinase targets.
Mechanism of Action: Competitive Inhibition at the Kinase ATP-Binding Site
The predominant mechanism through which 2-oxo-benzothiazole derivatives exert their inhibitory effects is by competitively blocking the binding of ATP. These small molecules are designed to mimic the adenine component of ATP, thereby occupying the hydrophobic pocket and establishing hydrogen bonds with the kinase hinge region.[1] This occupation physically prevents ATP from binding, which in turn inhibits the phosphorylation of substrate proteins and disrupts the downstream signaling cascade.[1]
Figure 2: Inhibition of RTK Signaling Pathways. This diagram demonstrates how a 2-oxo-benzothiazole derivative can inhibit a receptor tyrosine kinase (RTK), leading to the blockade of downstream signaling pathways like MAPK/ERK and PI3K/Akt/mTOR, which are vital for cell proliferation and angiogenesis. [4]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of 2-oxo-benzothiazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides a summary of IC50 values for a hypothetical series of derivatives against two kinases commonly implicated in cancer.
| Compound ID | Target Kinase | IC50 (nM) |
| BZ-001 | VEGFR-2 | 18 |
| BZ-001 | EGFR | 270 |
| BZ-002 | VEGFR-2 | 6 |
| BZ-002 | EGFR | 195 |
| BZ-003 | VEGFR-2 | 135 |
| BZ-003 | EGFR | 9 |
Table 1: Inhibitory Activity of Hypothetical 2-Oxo-Benzothiazole Derivatives. This data exemplifies how modifications to the core scaffold can impact potency and selectivity. For instance, BZ-002 demonstrates high potency and selectivity for VEGFR-2, whereas BZ-003 is more potent and selective for EGFR.
Experimental Protocols: A Step-by-Step Guide
The protocols outlined below offer a robust framework for the in vitro and cell-based assessment of 2-oxo-benzothiazole derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to ascertain the IC50 value of a test compound against a purified kinase. The assay quantifies the amount of ATP remaining following the kinase reaction, which is inversely correlated with kinase activity. [5][6]
Figure 3: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Test compound (2-oxo-benzothiazole derivative) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
To each well of the plate, add 2.5 µL of the serially diluted test compound or DMSO (for controls). [5] * Add 2.5 µL of the kinase solution to each well. [5] * Incubate for 10 minutes at room temperature to facilitate inhibitor-kinase binding. [5]3. Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to the Km value for the specific kinase. [5] * Incubate the plate at 30°C for 60 minutes. [5]4. Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. [5] * Incubate for 40 minutes at room temperature. [5] * Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [5] * Incubate for 30 minutes at room temperature. [5]5. Data Acquisition: Measure the luminescence of each well using a plate reader. [5]6. Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [5] Trustworthiness Check: Each assay plate should include positive and negative controls. A known inhibitor of the target kinase serves as a positive control, while DMSO is used as a negative control. The Z'-factor should be calculated to assess assay quality; a value greater than 0.5 signifies a robust and reliable assay.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol evaluates the impact of the test compound on the proliferation of cancer cell lines that are dependent on the targeted kinase.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-oxo-benzothiazole derivative for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Perspectives
The 2-oxo-benzothiazole scaffold is a highly promising platform for the design and development of novel kinase inhibitors. The protocols and mechanistic insights presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in preclinical in vivo models of disease. The continued application of rational drug design, supported by robust in vitro and cell-based assays, will be instrumental in translating the promise of 2-oxo-benzothiazole derivatives into clinically successful therapeutics.
References
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link].
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022 May 11. Available from: [Link].
-
Creative Diagnostics. Kinase Activity Assay. Available from: [Link].
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025 Aug 14. Available from: [Link].
-
Adriaenssens E. In vitro kinase assay. protocols.io. 2023 Sep 23. Available from: [Link].
-
BMG LABTECH. Kinase assays. 2020 Sep 1. Available from: [Link].
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube; 2016 Dec 16. Available from: [Link].
-
El-Gamal MI, et al. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Adv. 2025 Oct 15. Available from: [Link].
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024 Jul 2. Available from: [Link].
-
Wang Y, et al. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. 2016;21(11):1485. Available from: [Link].
-
Yurttaş L, et al. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Adv. 2022;12(30):19385-19401. Available from: [Link].
-
Zaki RM, et al. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Sci Rep. 2023 Jan 24;13(1):1359. Available from: [Link].
-
Shaker OG, et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2023;8(43):40578-40595. Available from: [Link].
-
Al-Ostath S, et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024 Nov 19. Available from: [Link].
-
Malík I, et al. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Int J Mol Sci. 2022 Jul 20;23(14):7958. Available from: [Link].
-
Feng J, et al. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6658-62. Available from: [Link].
-
Gürsoy S, et al. 2-Oxo-2H-Pyrimido[2,1-b]benzothiazoles inhibit brain benzodiazepine receptor binding in vitro. Pharmacology. 2000 May;60(4):175-8. Available from: [Link].
-
Shaker OG, et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2023;8(43):40578-40595. Available from: [Link].
-
Çevik U, et al. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents Med Chem. 2024;24. Available from: [Link].
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Synthesis of Urease Inhibitors Based on the Benzothiazole Scaffold
Introduction: The Significance of Urease Inhibition and the Benzothiazole Scaffold
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While a vital enzyme in the nitrogen cycle, its activity is implicated in the pathogenesis of various human and animal diseases, as well as in agricultural and environmental problems. In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the development of gastritis, peptic ulcers, and even gastric cancer.[1][2] The ammonia produced neutralizes stomach acid, allowing the bacteria to survive and colonize the gastric mucosa.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases leads to significant nitrogen loss through ammonia volatilization and environmental pollution.[3] Consequently, the development of potent and safe urease inhibitors is a critical area of research in both medicine and agriculture.[3]
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Its rigid, bicyclic nature and the presence of heteroatoms provide a unique framework for designing molecules that can interact with biological targets with high affinity and specificity. In the context of urease inhibition, the benzothiazole nucleus offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and pharmacokinetic properties.[6][7] This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of urease inhibitors based on the benzothiazole scaffold.
PART 1: General Synthetic Protocol for Benzothiazole-Based Urease Inhibitors
The synthesis of benzothiazole-based urease inhibitors often commences from the readily available 2-aminobenzothiazole or its substituted analogues. A common and effective strategy involves the formation of a thiourea linkage, followed by cyclization or further functionalization. The following protocol outlines a general, multi-step synthesis that can be adapted to generate a library of diverse benzothiazole derivatives.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for benzothiazole-based urease inhibitors.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Arylthioureas
This initial step involves the reaction of a substituted aniline with a thiocyanate salt in an acidic medium to form the corresponding N-arylthiourea.
-
Reagent Preparation:
-
Substituted aniline (1.0 eq)
-
Ammonium thiocyanate (1.2 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Solvent: Water or Ethanol
-
-
Reaction Setup:
-
To a solution of the substituted aniline in the chosen solvent, add ammonium thiocyanate and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
The precipitated solid (N-arylthiourea) is collected by filtration, washed thoroughly with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of 2-Aminobenzothiazole Derivatives
This step involves the oxidative cyclization of the N-arylthiourea to form the benzothiazole ring system.
-
Reagent Preparation:
-
N-Arylthiourea from Step 1 (1.0 eq)
-
Bromine (2.0 eq)
-
Solvent: Glacial Acetic Acid
-
-
Reaction Setup:
-
Dissolve the N-arylthiourea in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to precipitate the 2-aminobenzothiazole derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
-
Step 3: Synthesis of Final Benzothiazole-Based Urease Inhibitors (Example: N-acylation)
The 2-amino group of the benzothiazole is a versatile handle for further functionalization to create a diverse library of compounds. A common modification is N-acylation.
-
Reagent Preparation:
-
2-Aminobenzothiazole derivative from Step 2 (1.0 eq)
-
Substituted aroyl/acyl chloride (1.1 eq)
-
Base: Pyridine or Triethylamine (as a scavenger for HCl)
-
Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
Dissolve the 2-aminobenzothiazole derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base, followed by the dropwise addition of the aroyl/acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final urease inhibitor.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=N).
-
Elemental Analysis (CHN Analysis): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated values.
PART 2: In Vitro Urease Inhibition Assay Protocol
The most common method for evaluating the urease inhibitory potential of synthesized compounds is a colorimetric assay based on the Berthelot (or indophenol) method.[3] This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Diagram of the Urease Inhibition Assay Workflow
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.
Step-by-Step Assay Protocol
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.
-
Urease Enzyme Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the well should be optimized for linear reaction kinetics.
-
Urea Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Test Compounds: Dissolve the synthesized benzothiazole derivatives in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Standard Inhibitor: Prepare a stock solution of a known urease inhibitor, such as thiourea or acetohydroxamic acid, in DMSO.[7]
-
Phenol Reagent: A solution containing phenol and sodium nitroprusside.
-
Alkali Reagent: A solution containing sodium hypochlorite and sodium hydroxide.
-
-
Assay Procedure (in a 96-well microplate):
-
Assay Wells: To each well, add:
-
5 µL of the test compound solution (at various concentrations).
-
25 µL of urease enzyme solution.
-
45 µL of phosphate buffer.
-
-
Control Wells (100% enzyme activity): Add 5 µL of DMSO instead of the test compound.
-
Blank Wells: Add 5 µL of DMSO and 70 µL of buffer (no enzyme).
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37 °C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the urea substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Color Development:
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37 °C for 10 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 625 nm using a microplate reader.
-
-
Data Analysis:
-
Percentage Inhibition Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well - ODblank) / (ODcontrol - ODblank)] x 100[3] Where:
-
ODtest well is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (100% enzyme activity).
-
ODblank is the absorbance of the well with no enzyme.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
PART 3: Structure-Activity Relationship (SAR) Insights
The inhibitory potency of benzothiazole-based urease inhibitors is highly dependent on the nature and position of substituents on both the benzothiazole ring and any appended functionalities. Analysis of published data reveals several key SAR trends.
| Compound Series | General Structure | Key SAR Observations | IC₅₀ Range (µM) | Reference |
| N-Arylacetamidobenzothiazoles | Benzothiazole core with an N-arylacetamide at the 2-position. | Electron-donating groups (e.g., -OCH₃) on the aryl ring generally enhance activity, while electron-withdrawing groups (e.g., -NO₂, -Cl) can either increase or decrease activity depending on their position.[8] | ~18 µg/mL | |
| Benzothiazole-thiosemicarbazide Hybrids | Benzothiazole linked to a thiosemicarbazide moiety. | The presence of electron-withdrawing groups on the aromatic ring attached to the thiosemicarbazide part generally increases the inhibitory activity.[8] | < IC₅₀ of thiourea | |
| Benzothiazole-thiourea Derivatives | Benzothiazole linked to a substituted thiourea. | The position and nature of substituents on the phenyl ring of the thiourea moiety significantly influence activity. Many derivatives show excellent potency.[7] | 1.4 - 34.43 | |
| 2-Arylbenzothiazoles | A substituted aryl group directly attached at the 2-position of the benzothiazole. | The presence of a carboxyl group on the aniline moiety used in the synthesis can increase inhibitory activity, likely through hydrogen bonding with the nickel center of the enzyme.[8] | Varies |
Causality behind SAR: The inhibitory mechanism of many benzothiazole derivatives involves interaction with the nickel ions in the active site of the urease enzyme.[8][9] Substituents that can act as hydrogen bond donors or acceptors, or those that can chelate the nickel ions, often enhance the inhibitory potency. Furthermore, the overall lipophilicity and electronic properties of the molecule, governed by the various substituents, play a crucial role in its ability to access and bind to the active site. Molecular docking and kinetic studies are invaluable tools for elucidating the precise binding modes and mechanisms of inhibition for newly synthesized compounds.[6][7] For instance, some benzothiazole derivatives have been shown to be mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex.[8]
Conclusion
The benzothiazole scaffold represents a highly promising starting point for the design and synthesis of novel urease inhibitors. The synthetic routes are generally straightforward and amenable to the generation of large compound libraries for SAR studies. The in vitro urease inhibition assay described herein provides a robust and reliable method for evaluating the biological activity of these compounds. By leveraging the synthetic versatility of the benzothiazole core and a rational, SAR-driven approach, researchers can continue to develop potent and selective urease inhibitors for therapeutic and agricultural applications.
References
-
Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. PubMed. [Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
-
Urease Inhibition and Structure‐Activity Relationship Study of Thiazolidinone‐, Triazole‐, and Benzothiazole‐Based Heterocyclic Derivatives: A Focus Review. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
Urease Enzyme Inhibition Assay. Bio-protocol. [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. PubMed. [Link]
-
Urease inhibitors containing benzothiazole linked 1,3,4‐oxadiazole or oxime skeleton. ResearchGate. [Link]
-
(PDF) AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
-
Urease inhibition studies of benzothiazoles. ResearchGate. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. [Link]
-
Structure–activity relationship of the most active compounds. ResearchGate. [Link]
-
What is the best protocol for urease inhibition assay?. ResearchGate. [Link]
-
The urease inhibition activity graph. ResearchGate. [Link]
-
Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PubMed Central. [Link]
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. ResearchGate. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
(PDF) Chemistry and Mechanism of Urease Inhibition. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Combinatorial Synthesis and Screening of Benzothiazole Sulfonamide Libraries
Abstract: The benzothiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent inhibition of key enzymes like carbonic anhydrase, and its utility as an anticancer, antimicrobial, and anticonvulsant agent.[1][2][3][4][5][6] This guide provides a comprehensive framework for the design, synthesis, purification, and high-throughput screening (HTS) of a benzothiazole sulfonamide library. We delve into the strategic selection of building blocks, present robust, step-by-step protocols for parallel synthesis, and outline a validated workflow for quality control and subsequent biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage combinatorial chemistry to accelerate the discovery of novel therapeutic leads.[7][8]
Strategic Foundation: The Rationale for Library Design
The power of combinatorial chemistry lies not in random synthesis but in the rational exploration of chemical space around a "privileged scaffold."[9][10] The benzothiazole core is one such scaffold, a structural motif frequently found in bioactive compounds, suggesting it possesses favorable geometry and physicochemical properties for interacting with a variety of biological targets.[6] Our strategy is to maintain this core while systematically introducing diverse functional groups to probe the structure-activity relationship (SAR) landscape.
Causality of Building Block Selection:
The choice of building blocks is paramount and is guided by several key principles to maximize the potential for discovering active and drug-like compounds:
-
Pharmacophoric Diversity: We select a range of sulfonyl chlorides with varying electronic and steric properties. This includes electron-donating and electron-withdrawing groups, as well as a spectrum of lipophilic and polar substituents. This diversity is crucial for modulating interactions within a target's binding pocket, influencing everything from hydrogen bonds to hydrophobic packing.
-
Physicochemical Properties (ADME): Building blocks are chosen to produce final compounds that fall within established "drug-like" property space (e.g., Lipinski's Rule of Five). This proactive approach increases the probability that identified "hits" will have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, a critical factor for downstream development.
-
Synthetic Tractability: All selected building blocks must be commercially available or readily synthesizable and compatible with the chosen reaction conditions to ensure high yields and purities across a parallel synthesis platform.
Synthesis Workflow: From Scaffold to Library
Our synthetic approach is a robust and modular two-stage process designed for efficiency and adaptability to a parallel synthesis format. The core workflow involves the synthesis of a key 2-aminobenzothiazole intermediate, followed by a diversification step where a library of sulfonyl chlorides is introduced.
Caption: General workflow for benzothiazole sulfonamide library synthesis.
Protocol 2.1: Synthesis of the Key Intermediate (2-Amino-6-chlorobenzothiazole)
This protocol details the synthesis of a representative scaffold. The choice of a chlorine substituent at the 6-position provides an additional vector for future modification if desired and is a common feature in bioactive analogs.
Materials:
-
4-Chloro-2-aminothiophenol
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle in a certified fume hood with appropriate personal protective equipment (PPE).
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-2-aminothiophenol (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise over 30 minutes. Causality: The slow, cooled addition controls the exothermic reaction and prevents the formation of side products.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3x) and then with a small amount of cold ethanol to remove impurities.
-
Dry the resulting solid (2-amino-6-chlorobenzothiazole) under vacuum to a constant weight. The product can typically be used in the next step without further purification if TLC shows a single spot.
Protocol 2.2: Parallel Library Synthesis via Sulfonylation
This protocol is designed for a 96-well plate format but can be adapted for other parallel synthesis equipment.
Materials:
-
2-Amino-6-chlorobenzothiazole (from Protocol 2.1)
-
A pre-weighed library of diverse aromatic and aliphatic sulfonyl chlorides (1.2 eq per reaction) in a 96-well block.
-
Pyridine (dried, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Prepare a stock solution of 2-amino-6-chlorobenzothiazole in anhydrous DCM.
-
Using a liquid handler or multichannel pipette, dispense the 2-amino-6-chlorobenzothiazole stock solution (1.0 eq) into each well of a 96-deep-well reaction block.
-
Dispense the pre-weighed sulfonyl chlorides (R-SO₂Cl) into their respective wells.
-
In a fume hood, dispense anhydrous pyridine (3.0 eq) into each well. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using an anhydrous solvent prevents hydrolysis of the reactive sulfonyl chloride.
-
Seal the reaction block with a cap mat and place it on a shaker plate at room temperature. Agitate for 12-18 hours.
-
After the reaction is complete, quench the reaction by adding water to each well.
-
Extract the organic layer. A common method for HTS-scale work is to add an immiscible organic solvent (e.g., ethyl acetate), shake, and then use a liquid handler to separate the organic phase. Alternatively, a phase-separation filter plate can be used.
-
The collected organic phases, containing the crude benzothiazole sulfonamide library, are now ready for purification.
Library Validation: Purification and Quality Control
A high-quality library is essential for generating reliable screening data. Every compound must be purified and its identity and purity confirmed.
Purification Protocol: Automated parallel flash chromatography is the method of choice.
-
Dry the crude product extracts from Protocol 2.2 onto silica gel.
-
Load the dried samples onto pre-packed silica columns.
-
Run an automated purification sequence using a gradient elution system (e.g., Hexanes/Ethyl Acetate). The system will collect fractions based on UV absorbance.
-
The fractions containing the pure product are automatically identified, pooled, and the solvent is evaporated in a centrifugal evaporator to yield the purified library compounds.
Quality Control (QC) Protocol: A representative subset (typically 5-10%) of the library, along with any compounds that showed anomalous purification profiles, should be analyzed.
-
LC-MS Analysis: Dissolve a small sample of each purified compound in a suitable solvent (e.g., DMSO). Inject onto an LC-MS system to confirm the molecular weight (identity) and determine the purity by UV integration (typically at 214 nm and 254 nm).
-
Data Archiving: The results, including compound ID, structure, well location, final concentration, molecular weight, and purity, are compiled into a database. Only compounds meeting a set purity threshold (e.g., >90%) are advanced to the screening deck.
| Compound ID | Scaffold | R-Group (from R-SO₂Cl) | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (%, 254nm) |
| BTS-001 | 2-amino-6-Cl-BTZ | Phenyl | 325.00 | 325.11 | 98.7 |
| BTS-002 | 2-amino-6-Cl-BTZ | 4-Tolyl | 339.02 | 339.13 | 99.1 |
| BTS-003 | 2-amino-6-Cl-BTZ | 4-Nitrophenyl | 370.00 | 370.09 | 96.5 |
| BTS-004 | 2-amino-6-Cl-BTZ | Thiophen-2-yl | 330.98 | 331.08 | 97.2 |
| BTS-005 | 2-amino-6-Cl-BTZ | N,N-Dimethyl | 292.02 | 292.12 | 95.4 |
Table 1: Representative Quality Control Data for a Benzothiazole Sulfonamide Library Subset.
Application: High-Throughput Screening
With a validated library in hand, the next step is biological screening. Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX and XII, which are implicated in cancer.[1][11][12] The following is a generalized protocol for a fluorometric HTS assay to identify CA inhibitors.
Caption: A typical high-throughput screening cascade for hit identification.
Protocol 4.1: HTS for Carbonic Anhydrase Inhibition
This assay measures the esterase activity of CA using fluorescein diacetate (FDA) as a substrate, which is cleaved to the fluorescent product fluorescein. Inhibitors will reduce the rate of fluorescein production.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorescein diacetate (FDA) stock solution in DMSO
-
Screening-ready library plate (compounds at 10 mM in DMSO)
-
384-well black, flat-bottom assay plates
-
Acetazolamide (known CA inhibitor, for positive control)
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds, DMSO (negative control), and Acetazolamide (positive control) into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme Addition: Add 25 µL of CA enzyme solution (at 2x final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature. Causality: This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced.
-
Substrate Addition & Signal Reading: Add 25 µL of FDA substrate solution (at 2x final concentration) to all wells. Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence (Ex/Em = 485/528 nm) every 60 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data: Calculate the percent inhibition for each well relative to the positive (Acetazolamide) and negative (DMSO) controls.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or a Z-score < -3).
-
Validated hits from this primary screen would then proceed to dose-response studies to determine their potency (IC₅₀) and be tested against other CA isoforms to assess their selectivity profile, ultimately identifying promising lead compounds for further optimization.
References
- Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries.
- Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorpor
- Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.
- Combinatorial Chemistry in Drug Discovery. PMC, NIH.
- Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online.
- Scaffold diversity of natural products: inspiration for combinatorial library design. Royal Society of Chemistry.
- 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online.
- COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH.
- Fabrication of Combinatorial Polymer Scaffold Libraries. PubMed.
- Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.
- Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.
- Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity.
Sources
- 1. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaffold diversity of natural products: inspiration for combinatorial library design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: Leveraging 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride for Covalent Fragment-Based Drug Design
Introduction: The Convergence of Covalency and Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1][2] By screening low molecular weight compounds (<300 Da), FBDD efficiently explores chemical space to find "fragments" that bind to biological targets with high ligand efficiency.[3] However, the primary challenge in FBDD is the inherent weak binding affinity (typically in the micromolar to millimolar range) of these initial hits, which necessitates the use of highly sensitive biophysical techniques for their detection and characterization.[4][5]
An elegant and increasingly adopted solution to this challenge is the integration of covalent chemistry into the fragment screening process.[6] Covalent fragments possess a reactive electrophilic "warhead" that forms a stable, irreversible bond with a nucleophilic amino acid residue on the target protein. This approach effectively overcomes the low affinity limitation, as the covalent bond traps the fragment at its binding site, facilitating easier and more robust detection.[4][7]
This guide provides a detailed technical overview and experimental protocols for utilizing 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride , a versatile heterocyclic fragment, in covalent FBDD campaigns. We will explore the unique advantages of its sulfonyl chloride warhead and benzothiazole scaffold, and provide step-by-step methodologies for screening, validation, and hit-to-lead optimization.
The Strategic Advantage of Covalent Fragments
Transcending Affinity Limitations
Traditional FBDD relies on detecting weak, transient interactions. Covalent FBDD transforms this paradigm. The formation of an irreversible bond converts a weak, non-covalent interaction into a stable, lasting modification. This offers two key benefits:
-
Enhanced Potency: Covalent fragments can exhibit significantly greater potency and a longer duration of action compared to their non-covalent counterparts.[8]
-
Simplified Detection: The stable modification allows for the use of robust and high-throughput detection methods, most notably mass spectrometry, which directly measures the mass addition to the target protein.[9][10]
Enabling Novel Screening Cascades
The shift to covalent fragments allows for a departure from screening cascades that rely solely on sensitive biophysical methods like NMR or SPR.[11][12] While these techniques remain invaluable for validation, the primary screen can be efficiently executed using mass spectrometry, which provides a direct and unambiguous readout of covalent binding.[10] This enables a more rapid and resource-efficient path to identifying high-quality, validated hits.
Featured Fragment: this compound
This fragment combines a moderately reactive warhead with a medicinally relevant scaffold, making it an excellent tool for covalent drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62425-99-4 | [13][14] |
| Molecular Formula | C₇H₄ClNO₃S₂ | [13] |
| Molecular Weight | 249.69 g/mol | |
| Appearance | Solid | |
| SMILES | ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 |
The Sulfonyl Chloride Warhead: A Versatile Electrophile
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile that is central to the utility of this fragment. Unlike more common warheads like acrylamides, which primarily target cysteine, sulfonyl chlorides and the related sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[15] This versatility expands the scope of druggable targets to proteins that may lack an accessible cysteine residue. The reactivity of the sulfonyl chloride provides a robust anchor point for the fragment, enabling the subsequent exploration and optimization of the non-covalent interactions driven by the benzothiazole core.
The Benzothiazole Scaffold: A Privileged Starting Point
The benzothiazole ring system is a well-established "privileged scaffold" in medicinal chemistry, found in numerous compounds with diverse biological activities.[16][17] Its rigid, bicyclic structure provides a well-defined shape for probing binding pockets and serves as an excellent foundation for synthetic elaboration during the hit-to-lead phase. Derivatives of the related benzothiazole-6-sulfonamide have demonstrated potent inhibitory activity against targets like carbonic anhydrase, highlighting the therapeutic relevance of this core structure.[18][19]
Experimental Workflows and Protocols
A successful covalent FBDD campaign requires a systematic and multi-faceted experimental approach. The following workflow and protocols provide a comprehensive guide.
Overall Covalent FBDD Workflow
Caption: Covalent Fragment-Based Drug Design Workflow.
Protocol 1: Covalent Fragment Library Preparation
Objective: To prepare a fragment library, including this compound, for screening.
Materials:
-
This compound and other covalent fragments.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Acoustic liquid handler or manual multichannel pipettes.
-
Low-binding, DMSO-resistant microplates.
Procedure:
-
Stock Solution Preparation: Carefully weigh each fragment and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Plate Preparation: Using an acoustic liquid handler or calibrated pipettes, dispense the fragment stock solutions into a 384-well plate to create a master library plate. Include multiple wells of DMSO-only as a negative control.
-
Working Plate Creation: Create a working plate by diluting the master plate with DMSO to an intermediate concentration (e.g., 10 mM). This plate will be used for the screening assay to minimize freeze-thaw cycles of the master plate.
-
Storage: Seal all plates securely and store at -20°C or -80°C in a desiccated environment to prevent water absorption, which can hydrolyze the sulfonyl chloride.
Causality Note: The use of anhydrous DMSO and desiccated storage is critical. Sulfonyl chlorides are susceptible to hydrolysis, and water contamination can lead to false negatives by inactivating the fragment before it can react with the protein target.
Protocol 2: Primary Screening via Intact Protein Mass Spectrometry
Objective: To identify fragments that form a covalent bond with the target protein by detecting an increase in the protein's molecular weight.[9][10]
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES or Ammonium Acetate, avoid Tris or other nucleophilic buffers).
-
Fragment library working plate.
-
Incubator and liquid handling system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of intact protein analysis.
Procedure:
-
Reaction Setup: In a 96-well plate, add the target protein to a final concentration of 1-5 µM.
-
Fragment Addition: Add fragments from the working plate to a final concentration of 100-200 µM (final DMSO concentration should be ≤1%). Include DMSO-only controls.
-
Incubation: Seal the plate and incubate at a defined temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
LC-MS Analysis:
-
Inject a small volume of each reaction onto a reverse-phase C4 column.
-
Elute the protein using a rapid water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra across the expected mass range for the unmodified and modified protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in each well.
-
Identify "hits" as wells where the protein mass has increased by the molecular weight of the corresponding fragment, minus the mass of HCl (36.46 Da) for a sulfonyl chloride reaction. For the title compound, the expected mass shift is (249.69 - 36.46) = +213.23 Da.
-
Protocol 3: Hit Validation and Site-of-Modification Mapping by MS/MS
Objective: To confirm the identity of the hit and determine the specific amino acid residue modified by the fragment.
Materials:
-
Confirmed hit reaction sample from the primary screen.
-
Dithiothreitol (DTT), Iodoacetamide (IAM).
-
Trypsin (or other suitable protease).
-
LC-MS/MS system with high-resolution capabilities (e.g., Orbitrap or Q-TOF).
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation (Bottom-Up Proteomics):
-
Denature the protein sample from the hit well.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with IAM.
-
Digest the protein into peptides overnight using trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase C18 column.
-
Elute the peptides using a shallow gradient of acetonitrile.
-
Analyze the eluting peptides using data-dependent acquisition, where the mass spectrometer automatically selects peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against the target protein's sequence.
-
Include a variable modification corresponding to the mass of the bound fragment (+213.23 Da) on all potential nucleophilic residues (S, T, Y, K, H, C).
-
The software will identify the specific peptide and the exact amino acid residue carrying the modification, confirming the binding site.
-
Self-Validation: This protocol provides orthogonal validation of the hit. A positive result not only confirms the covalent adduct but also precisely maps its location, providing critical structural information for subsequent optimization efforts.
Protocol 4: Biophysical Characterization of Covalent Hits (SPR)
Objective: To determine the kinetic parameters (k_inact and K_I) of the covalent interaction using Surface Plasmon Resonance (SPR).[9]
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Target protein and confirmed fragment hit.
-
Standard protein immobilization reagents (EDC/NHS).
-
SPR running buffer.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the fragment over the protein surface and a reference flow cell.
-
Use a "two-state" or covalent binding model available in the instrument's analysis software to fit the binding sensorgrams.
-
This model deconvolutes the initial reversible binding (K_I) from the subsequent irreversible covalent bond formation step (k_inact).
-
-
Data Interpretation: The output will be the rate of inactivation (k_inact) and the affinity of the initial non-covalent complex (K_I). The overall potency is often expressed as the ratio k_inact/K_I.
Causality Note: Distinguishing between K_I and k_inact is crucial for optimization. A low K_I indicates good non-covalent recognition, while a high k_inact reflects efficient covalent reaction. An ideal lead compound will have optimized both parameters.[9]
Hit-to-Lead (H2L) Optimization Strategy
Once a fragment hit like this compound is validated, the goal of the H2L phase is to improve its potency, selectivity, and drug-like properties.[20][21]
Structure-Guided Fragment Growth
The primary strategy is "fragment growing," where the core scaffold is synthetically elaborated to make additional, favorable interactions with the target protein, thereby improving the non-covalent binding affinity (K_I).[22]
Caption: Hit-to-Lead Optimization via Fragment Growing.
Synthetic Elaboration Workflow
-
Structural Insights: Use the binding site information from MS/MS mapping or, ideally, an X-ray crystal structure to understand the orientation of the bound fragment.
-
Identify Vectors for Growth: Analyze the protein surface adjacent to the benzothiazole core to identify unoccupied pockets or potential hydrogen bond donors/acceptors.
-
Design and Synthesize Analogs: Plan and execute synthetic modifications to the benzothiazole ring. For example, nucleophilic aromatic substitution or cross-coupling reactions can be used to add functional groups that can form new interactions with the target, thereby lowering K_I and improving overall potency.[23]
-
Iterative Testing: Characterize each new analog using the SPR and MS protocols to measure the impact of the modification on binding kinetics and confirm the binding site, driving the iterative Design-Make-Test-Analyze (DMTA) cycle.[21]
Conclusion
This compound is a highly valuable chemical tool for modern drug discovery. Its combination of a versatile sulfonyl chloride warhead and a medicinally relevant benzothiazole scaffold makes it an ideal starting point for covalent fragment-based campaigns. By leveraging the robust workflows detailed in this guide—from mass spectrometry-based screening to structure-guided optimization—researchers can efficiently identify and advance novel covalent inhibitors against a wide range of challenging biological targets.
References
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Stuck on You: Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
-
Fragment-based covalent ligand discovery. (2021). Chemical Society Reviews, 50(9), 5661-5676. Retrieved January 17, 2026, from [Link]
-
Warren, A. J., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6794-6799. Retrieved January 17, 2026, from [Link]
-
Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 138(4), 1362-1371. Retrieved January 17, 2026, from [Link]
-
Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12933-12938. Retrieved January 17, 2026, from [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved January 17, 2026, from [Link]
-
Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Drug Discovery Today, 28(11), 103743. Retrieved January 17, 2026, from [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18399-18403. Retrieved January 17, 2026, from [Link]
-
Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review. Retrieved January 17, 2026, from [Link]
-
Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng. Retrieved January 17, 2026, from [Link]
-
Talon, R., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Biology, 3(1), 484. Retrieved January 17, 2026, from [Link]
-
The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). Angene. Retrieved January 17, 2026, from [Link]
-
Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. (n.d.). arXiv. Retrieved January 17, 2026, from [Link]
-
Hit-to-lead in drug discovery. (2016). Drug Target Review. Retrieved January 17, 2026, from [Link]
-
Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved January 17, 2026, from [Link]
-
Fragment Screening by NMR. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Retrieved January 17, 2026, from [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem, e202400342. Retrieved January 17, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). Request PDF. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Journal of Medicinal and Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Schrödinger's Fragment-Based Screening (FBS) Approach and Libraries. (2025). Schrödinger. Retrieved January 17, 2026, from [Link]
-
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Retrieved January 17, 2026, from [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(11), 1804-1810. Retrieved January 17, 2026, from [Link]
Sources
- 1. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 12. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 15. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 16. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 22. lifechemicals.com [lifechemicals.com]
- 23. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis and application of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Introduction: The Chemistry of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, typically via chlorosulfonation of 2-oxo-2,3-dihydro-1,3-benzothiazole (also known as 2-hydroxybenzothiazole or 2(3H)-benzothiazolone), presents several challenges that can significantly impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired sulfonyl chloride product. What are the likely causes and how can I rectify this?
Answer:
The lack of product formation in a chlorosulfonation reaction can stem from several factors, primarily related to the reagents and reaction conditions.
Causality and Recommended Actions:
-
Inadequate Chlorosulfonating Agent: Chlorosulfonic acid is a highly reactive and moisture-sensitive reagent.[1][2] Its potency can diminish over time, especially if not stored under strictly anhydrous conditions.
-
Protocol: Always use a fresh, unopened bottle of chlorosulfonic acid for optimal results. If using an older bottle, consider titrating it to determine its strength.
-
-
Sub-optimal Reaction Temperature: The chlorosulfonation of aromatic compounds is an electrophilic aromatic substitution. The temperature needs to be carefully controlled to manage the reaction rate and prevent side reactions.
-
Protocol: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the chlorosulfonic acid to control the initial exotherm.[1] Subsequently, the reaction mixture is often gently warmed to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Poor Substrate Quality: The purity of the starting material, 2-oxo-2,3-dihydro-1,3-benzothiazole, is crucial. Impurities can interfere with the reaction.
-
Protocol: Ensure your starting material is pure and dry. Recrystallize it if necessary. The presence of a hydroxyl group in the tautomeric form, 2-hydroxybenzothiazole, is what directs the sulfonation to the 6-position.
-
Workflow for Diagnosing No Product Formation:
Caption: Troubleshooting workflow for no product formation.
Issue 2: Low Yield of the Desired Product
Question: I am obtaining the desired product, but the yield is consistently low. What are the common pitfalls leading to reduced yields and how can I improve them?
Answer:
Low yields are a frequent challenge and can often be attributed to side reactions, incomplete conversion, or product loss during workup and purification.
Causality and Recommended Actions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them back to the corresponding sulfonic acid, which is water-soluble and will be lost during an aqueous workup.[3][4][5]
-
Protocol: The workup procedure must be conducted under strictly anhydrous conditions until the sulfonyl chloride is isolated. Quenching the reaction mixture by pouring it onto ice-cold water is a common method to precipitate the product, but this must be done rapidly, and the product filtered immediately to minimize contact time with water.[6]
-
-
Formation of Di-substituted or Isomeric Byproducts: While the 6-position is electronically favored for substitution, other positions on the aromatic ring can also be sulfonated, leading to a mixture of products.[7]
-
Protocol: Careful control of reaction stoichiometry is key. Using a moderate excess of chlorosulfonic acid (typically 3-5 equivalents) can help drive the reaction to monosubstitution without promoting di-substitution.[1] Running the reaction at the lowest effective temperature can also improve selectivity.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Protocol: Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
-
Table 1: Factors Affecting Yield and Mitigation Strategies
| Factor | Potential Negative Impact | Recommended Mitigation Strategy |
| Moisture | Hydrolysis of sulfonyl chloride to sulfonic acid | Use anhydrous reagents and glassware; perform workup quickly at low temperatures. |
| Temperature | Formation of byproducts; decomposition | Maintain low temperature during addition; optimize reaction temperature with TLC monitoring. |
| Stoichiometry | Incomplete reaction or di-substitution | Use a moderate excess of chlorosulfonic acid (3-5 eq.); avoid large excess. |
| Workup | Product loss due to solubility or hydrolysis | Quench on ice and filter immediately; wash with cold, non-reactive solvents. |
Issue 3: Difficulty in Product Purification
Question: My crude product is a dark, oily residue that is difficult to purify. What is causing this and what are the best purification methods?
Answer:
The formation of a dark, intractable crude product often points to decomposition or the formation of polymeric side products.
Causality and Recommended Actions:
-
Excessive Heat: Overheating the reaction mixture can lead to charring and the formation of complex byproducts.
-
Protocol: Maintain strict temperature control throughout the reaction. The use of a cryostat or an ice/salt bath is recommended for precise temperature management.
-
-
Impurities in the Starting Material: As mentioned, impurities can lead to a host of side reactions.
-
Protocol: Ensure the purity of your 2-oxo-2,3-dihydro-1,3-benzothiazole.
-
-
Purification Strategy:
-
Crystallization: The crude product can often be purified by trituration with a cold, non-polar solvent like hexane to remove non-polar impurities, followed by recrystallization from a suitable solvent system (e.g., toluene, chloroform-hexane).
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Be aware that sulfonyl chlorides can be somewhat unstable on silica gel, so the chromatography should be performed relatively quickly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of 2-oxo-2,3-dihydro-1,3-benzothiazole?
A1: The chlorosulfonation of 2-oxo-2,3-dihydro-1,3-benzothiazole is an electrophilic aromatic substitution reaction. The lactam-lactim tautomerism of the starting material means it exists in equilibrium with 2-hydroxybenzothiazole. The hydroxyl group is a strong activating, ortho-, para-director. The electrophile, which is generated from chlorosulfonic acid, is likely SO2Cl+ or a related species. Due to steric hindrance from the thiazole ring at the ortho-positions, substitution occurs preferentially at the para-position (position 6).
Caption: Simplified mechanism of chlorosulfonation.
Q2: Are there any alternative, milder reagents for this chlorosulfonation?
A2: Yes, while chlorosulfonic acid is the most common reagent, other methods for synthesizing sulfonyl chlorides exist and may be advantageous in certain situations, especially for sensitive substrates. These include:
-
N-chlorosuccinimide (NCS) mediated chlorosulfonation of S-alkylisothiourea salts. [8]
-
Oxidative chlorosulfonation of thiols or disulfides. [9]
-
Sandmeyer-type reactions from the corresponding amine. [6][8]
These methods may offer better functional group tolerance and milder reaction conditions, but often require the synthesis of a different starting material.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O) stretches, typically around 1370 and 1180 cm⁻¹.
-
Melting Point: A sharp melting point is indicative of high purity.
Q4: What are the primary safety precautions I should take when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use to prevent violent reactions.
-
Quenching: When quenching the reaction, add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water to the reaction mixture.
References
-
Herz Reaction and Related Chemistry. MDPI. [Link]
-
1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE Safety Data Sheet. Georganics. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
- Method for preparing 6-benzothiazole sulfonyl chloride.
-
Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. [Link]
-
CHLOROSULFONATION OF N-PHENYLMORPHOLINE, BENZOTHIAZOLE, 2-METHYL BENZOTHIAZOLE AND TRIPHENYLOXAZOLE. Taylor & Francis Online. [Link]
-
Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]
-
Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Aromatic sulfonation reactions.
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
- A method of chlorosulfonation is carried out using sulfur trioxide.
- Process for the preparation of 2-chloro-benzothiazole.
-
Chlorosulfonic Acid – A Versatile Reagent. Book Review. [Link]
-
Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
- General preparation method of sulfonyl chloride.
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]
-
Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry Books. [Link]
-
Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
-
Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Sci-Hub. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Benzothiazole-2-sulfonic acid. PubChem. [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. [Link]
-
Benzothiazole. Wikipedia. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. books.rsc.org [books.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Welcome to the technical support guide for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and side reactions encountered during nucleophilic substitution reactions, providing in-depth explanations and actionable troubleshooting strategies.
Introduction to the Reagent
This compound is a key building block in medicinal chemistry, valued for its ability to introduce the benzothiazole moiety into molecules.[1][2] The highly electrophilic sulfonyl chloride group is the primary site of reactivity, readily undergoing nucleophilic substitution with a variety of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[3][4] However, like many sulfonyl chlorides, its reactivity can be a double-edged sword, leading to undesired side products if reaction conditions are not carefully controlled. This guide will help you anticipate and mitigate these issues.
Diagram: General Reaction Scheme
Caption: General reaction of the sulfonyl chloride with a nucleophile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with a primary/secondary amine is sluggish or fails to go to completion. What are the likely causes?
A1: Root Cause Analysis & Solutions
Several factors can impede the desired sulfonamide formation. Let's break them down:
-
Insufficient Nucleophilicity: Sterically hindered amines or electron-deficient anilines can be poor nucleophiles. The bulky environment around the nitrogen atom can physically block its approach to the electrophilic sulfur atom.
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction can provide the necessary activation energy. Monitor for degradation.
-
Use a More Activating Base: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) can deprotonate the amine more effectively, increasing its nucleophilicity.
-
Extended Reaction Time: Simply allowing the reaction to stir longer (24-48 hours) may be sufficient for hindered nucleophiles.
-
-
-
Poor Reagent Quality: this compound is highly sensitive to moisture.[5] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue. The sulfonic acid is unreactive towards amines under these conditions.
-
Solution:
-
Verify Reagent Integrity: Use a fresh bottle or a properly stored aliquot. The reagent should be a free-flowing solid.
-
Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. For poorly soluble starting materials, Dimethylformamide (DMF) can be used, but ensure it is anhydrous.
-
Q2: I've isolated my product, but the yield is low and I have a significant amount of a water-soluble byproduct. What happened?
A2: The Culprit - Hydrolysis
This is a classic symptom of sulfonyl chloride hydrolysis. The reagent has likely reacted with trace amounts of water in your solvent, on your glassware, or from the atmosphere.[5]
Caption: Hydrolysis of the sulfonyl chloride to sulfonic acid.
Troubleshooting Protocol: Mitigating Hydrolysis
| Step | Action | Rationale |
| 1 | Glassware Preparation | Oven-dry all glassware at >120°C for at least 4 hours, or flame-dry under vacuum. Allow to cool in a desiccator or under an inert gas stream. |
| 2 | Solvent & Reagent Handling | Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle the sulfonyl chloride and any amine nucleophile in a glove box or under a positive pressure of inert gas. |
| 3 | Reaction Setup | Assemble the reaction under an inert atmosphere. Add the sulfonyl chloride last, preferably in portions, to a solution of the amine and base. |
Q3: My reaction with a primary amine gave a product that is insoluble in aqueous base. I thought primary sulfonamides were acidic?
A3: Understanding the Hinsberg Principle
You are correct; N-monosubstituted sulfonamides derived from primary amines contain an acidic N-H proton and should dissolve in aqueous base (like NaOH or KOH).[6][7] If your product is insoluble, consider these possibilities:
-
Over-reaction (Bis-sulfonylation): If the reaction conditions are too harsh or the stoichiometry is incorrect, it's possible for the initially formed sulfonamide anion to act as a nucleophile and react with a second molecule of the sulfonyl chloride, forming a bis-sulfonylated product. This product has no acidic proton and will be insoluble in base.
-
Solution: Use a slight excess of the amine (1.1 - 1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
Incorrect Product: It's possible another reaction has occurred. Confirm the structure of your product using analytical techniques like NMR and Mass Spectrometry.
Q4: I used a tertiary amine (like triethylamine) as a base, and my reaction is messy with multiple unexpected products. Why?
A4: Reactivity of Tertiary Amines
While tertiary amines are commonly used as HCl scavengers, they are not always inert. They can react with highly reactive sulfonyl chlorides, sometimes leading to N-dealkylation or the formation of complex adducts.[8]
Troubleshooting Strategy:
-
Switch to a Hindered Base: Use a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to react directly with the sulfonyl chloride.
-
Use Pyridine: Pyridine is often an excellent choice as it can act as both a base and a nucleophilic catalyst, forming a reactive sulfonylpyridinium salt intermediate.
Q5: After my reaction, I'm seeing evidence of my desired sulfonamide product degrading during workup or purification. Is this common?
A5: Product Stability and Potential Desulfonylation
While sulfonamides are generally robust, the N-S bond can be cleaved under certain reductive conditions.[3][9] While unlikely to be a major issue during a standard aqueous workup or silica gel chromatography, it's a possibility to be aware of, especially if unexpected reducing agents are present. Some highly functionalized molecules may also be sensitive to prolonged exposure to strong acids or bases during workup.
Mitigation Strategies:
-
Mild Workup: Use a mild workup procedure. Quench the reaction with saturated ammonium chloride solution instead of strong acid. Wash with saturated sodium bicarbonate solution and brine.
-
Buffer Chromatography: If your compound is sensitive to the acidic nature of silica gel, consider neutralizing the silica with triethylamine (e.g., by adding 1% Et3N to your eluent) or using an alternative stationary phase like alumina.
-
Avoid Reductive Conditions: Be mindful of any reagents used in subsequent steps that could cause desulfonylation, such as certain metal hydrides or photocatalytic conditions, unless this is the desired transformation.[5][10]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine, 1.5 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Reagent Addition: Add this compound (1.05 eq.) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
-
Organic Letters. (2025, April 4). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ACS Publications. [Link]
-
ResearchGate. (2025, April). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis | Request PDF. [Link]
-
PubMed Central. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
-
Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. [Link]
-
ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. [Link]
-
Filo. (2022, June 1). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.... [Link]
-
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
ResearchGate. (2006, August). A Convenient Access to Substituted Benzothiazole Scaffolds via Intramolecular Cyclization of Thioformanilides | Request PDF. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
-
PubMed Central. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. [Link]
-
MDPI. Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. [Link]
-
YouTube. (2018, July 12). L-12 Reaction of amines with aryl sulfonyl chloride,Amines reaction with Hinsberg reagent,12th Amine. [Link]
-
NIH. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
IndiaMART. Benzo (d)thiazole 6 sulfonyl chloride Cas 181124-40-3. [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
-
NIH. (2021, October 21). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. [Link]
-
NIH. (2024, November 25). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. [Link]
-
ResearchGate. (2008, April). Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide. [Link]
-
PubMed. (1984, February). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]
-
MDPI. (2022). Benzo[3][5][11]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]
-
ResearchGate. (2016, August). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hydrolytic Instability of Sulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the hydrolytic instability of sulfonyl chlorides in synthetic applications. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with these highly reactive but synthetically valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What makes sulfonyl chlorides so susceptible to hydrolysis?
A: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high electrophilicity makes the sulfur atom a prime target for nucleophilic attack by water. The reaction results in the formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl), as shown in the mechanism below.[1] This process is often irreversible and can significantly reduce the yield of the desired product.[2]
Q2: My reaction requires an aqueous workup. How can I minimize hydrolysis of my sulfonyl chloride product?
A: While challenging, it is possible to perform aqueous workups with sulfonyl chlorides. Key strategies include:
-
Low Temperature: Perform the workup at low temperatures (e.g., 0 °C) to decrease the rate of hydrolysis.
-
Rapid Extraction: Minimize the contact time between the sulfonyl chloride and the aqueous phase by performing extractions quickly.[3]
-
High Solute Concentration: In some cases, the low solubility of the sulfonyl chloride in water can protect it from hydrolysis, causing it to precipitate out of the reaction mixture.[3][4][5]
-
pH Control: Using a mildly basic solution, such as sodium bicarbonate, can help to neutralize any acid generated and facilitate the removal of the sulfonic acid byproduct.[6]
Q3: Are there any alternatives to sulfonyl chlorides that are more stable to hydrolysis?
A: Yes, sulfonyl fluorides (R-SO₂F) are generally more stable to hydrolysis than their chloride counterparts.[7][8][9][10][11] This increased stability can be advantageous in reactions where the presence of water is unavoidable or when working with substrates that have other nucleophilic groups.[7][8][9] However, sulfonyl fluorides are typically less reactive than sulfonyl chlorides, which may necessitate harsher reaction conditions or longer reaction times.[7][8] Another alternative is the use of pentafluorophenyl sulfonate esters, which can act as mimics for sulfonyl chlorides but are synthesized from more readily available starting materials.[12]
Q4: How can I detect and quantify the extent of hydrolysis in my sample?
A: Several analytical techniques can be employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the sulfonyl chloride, the corresponding sulfonic acid, and other byproducts.[13] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended due to the reactivity of sulfonyl chlorides.[13]
-
IR Spectroscopy: The presence of strong absorption bands for the S=O and S-Cl stretches can confirm the presence of the sulfonyl chloride functional group.[13] The appearance of a broad O-H stretch may indicate the formation of the sulfonic acid.
-
Mass Spectrometry: This technique can provide the molecular weight of the sulfonyl chloride and help identify impurities, including the hydrolysis product.[13]
-
Titration: A simple and cost-effective method to determine the total sulfonyl chloride content by reacting it with a nucleophile and then titrating the product or excess reagent.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the sulfonyl chloride from its hydrolysis product.[14]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product, Suspected Hydrolysis During Reaction
Symptoms:
-
Significantly lower than expected yield of the desired product (e.g., sulfonamide, sulfonate ester).
-
Presence of a water-soluble byproduct, identified as the corresponding sulfonic acid.
-
Formation of HCl, which can be detected by a change in pH or off-gassing.
Causality: The presence of trace amounts of water in the reaction solvent, reagents, or glassware can lead to the hydrolysis of the sulfonyl chloride before it has a chance to react with the intended nucleophile.
Step-by-Step Troubleshooting Protocol:
-
Drying of Solvents and Reagents:
-
Ensure all solvents are rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Dry liquid reagents that are not sensitive to heat by distillation.
-
Dry solid reagents in a vacuum oven.
-
-
Inert Atmosphere Techniques:
-
Use of Scavengers:
-
Consider the addition of a non-nucleophilic base (e.g., a hindered amine) to neutralize any in situ generated HCl, which can catalyze further hydrolysis.
-
For particularly sensitive reactions, the use of a water scavenger may be beneficial.
-
-
Order of Addition:
-
Add the sulfonyl chloride to the reaction mixture containing the nucleophile, rather than the other way around. This ensures that the sulfonyl chloride has an immediate opportunity to react with the desired substrate.
-
Issue 2: Difficulty Removing Unreacted Sulfonyl Chloride and/or Sulfonic Acid Byproduct During Workup
Symptoms:
-
The final product is contaminated with either the starting sulfonyl chloride or its sulfonic acid hydrolysis product.
-
Aqueous washes are ineffective at removing these impurities.
Causality: Sulfonyl chlorides can be resistant to hydrolysis, especially if they are sterically hindered or electron-deficient.[6] The resulting sulfonic acids can sometimes have limited water solubility, making their removal by simple extraction challenging.
Step-by-Step Troubleshooting Protocol:
-
Quenching with a Nucleophile:
-
Basic Wash Optimization:
-
Increase the contact time and stirring intensity during the basic wash (e.g., with NaHCO₃ or NaOH solution) to promote the hydrolysis of the remaining sulfonyl chloride and ensure the sulfonic acid is in its more water-soluble salt form.[6]
-
-
Use of Scavenger Resins:
-
For challenging separations or in high-throughput synthesis, consider using a scavenger resin.[6]
-
Amine-based resins are highly effective at scavenging unreacted sulfonyl chlorides. The resulting resin-bound sulfonamide is then easily removed by filtration.[6]
-
Protocol for Amine Scavenger Resin:
-
Once the primary reaction is complete, add the amine-based scavenger resin (2-3 equivalents relative to the excess sulfonyl chloride) directly to the reaction mixture.[6]
-
Stir the slurry at room temperature for 1-16 hours, monitoring the disappearance of the sulfonyl chloride by TLC or LC-MS.[6]
-
Filter the reaction mixture to remove the resin and wash the resin with a small amount of the reaction solvent to ensure complete product recovery.[6]
-
-
Visualizing the Problem: Reaction Pathways and Troubleshooting
Hydrolysis Mechanism of Sulfonyl Chlorides
The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonic acid and hydrochloric acid.
Caption: Mechanism of Sulfonyl Chloride Hydrolysis
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a systematic approach to diagnosing and resolving low yields in reactions involving sulfonyl chlorides.
Caption: Decision Tree for Troubleshooting Low Yields
Quantitative Data Summary
| Parameter | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) | Reference |
| Hydrolytic Stability | Lower | Higher | [7][8][9][10][11] |
| Reactivity | Higher | Lower | [7][8] |
| Suitability for Amines with Additional Functional Groups | Poor | Good | [7][8][9] |
| Suitability for Sterically Hindered Amines | Moderate | Low | [7][9] |
References
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. American Chemical Society. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science. ACS Publications. [Link]
-
Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. DeepDyve. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. ChemRxiv. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
- Method for detecting content of pyridine-3-sulfonyl chloride.
-
Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
preventing dimer formation in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with impurity formation, specifically dimerization, during the synthesis of benzothiazole derivatives. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you optimize your reactions and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common dimer observed in benzothiazole synthesis and how does it form?
A1: The most frequently encountered dimer is a disulfide-linked species, 2,2'-dithiobis(benzothiazole). This dimer typically arises from the oxidative coupling of the 2-aminothiophenol starting material or a key thiol intermediate. The primary mechanism involves the oxidation of the thiol (-SH) group, which is highly susceptible to oxidation under various conditions, especially in the presence of air (O₂), metal catalysts, or certain oxidizing agents.
Q2: My reaction mixture is turning a deep yellow or orange color, and I'm seeing a significant amount of an insoluble precipitate. Is this related to dimer formation?
A2: Yes, this is a classic indicator of significant 2,2'-dithiobis(benzothiazole) formation. This disulfide dimer is often a poorly soluble, yellowish solid in many common organic solvents. Its precipitation from the reaction mixture can hinder stirring and lead to a heterogeneous, difficult-to-work-up reaction.
Q3: Can the choice of solvent influence the rate of dimer formation?
A3: Absolutely. The choice of solvent can significantly impact the rate of oxidative dimerization. Protic solvents, for instance, can facilitate oxidation pathways. Conversely, rigorously deoxygenated aprotic solvents can help minimize the presence of dissolved oxygen, a key oxidant. For sensitive reactions, employing solvents that have been purged with an inert gas like argon or nitrogen is a highly recommended practice.
Q4: Are there any specific analytical techniques you recommend for detecting and quantifying the disulfide dimer?
A4: Several techniques are effective. For qualitative and quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method. The dimer will typically have a distinct retention time from your desired benzothiazole product and starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the impurity by its mass-to-charge ratio. For real-time reaction monitoring, Thin Layer Chromatography (TLC) can often distinguish the less polar dimer from the more polar product and starting materials.
Troubleshooting Guide: Dimer Formation in Condensation Reactions
A primary route to substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or acyl chloride. This process is highly susceptible to oxidative side reactions.
Issue: Low Yield and Significant Dimer Precipitate in the Reaction of 2-Aminothiophenol with Benzaldehyde
-
The Problem: You are attempting to synthesize 2-phenylbenzothiazole via the condensation of 2-aminothiophenol and benzaldehyde, but you are isolating a low yield of the desired product along with a significant amount of a yellow precipitate, confirmed to be the 2,2'-dithiobis(benzothiazole) dimer.
-
Why It Happens (The Mechanism): The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes often involves an oxidative cyclization step. The initial condensation forms a benzothiazoline intermediate. This intermediate must then be oxidized to the final benzothiazole. If the reaction conditions are not carefully controlled, the 2-aminothiophenol starting material itself can be oxidized, leading to the formation of the disulfide dimer. This side reaction is particularly prevalent when using harsh oxidizing agents or when the reaction is exposed to atmospheric oxygen for extended periods.
Caption: Reaction scheme showing the desired product pathway vs. the competing dimerization side reaction.
-
How to Fix It (Step-by-Step Protocol):
-
Inert Atmosphere is Critical: The most crucial step is to rigorously exclude oxygen.
-
Action: Assemble your reaction glassware and dry it thoroughly under vacuum or in an oven.
-
Action: Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Action: Add your 2-aminothiophenol and a deoxygenated solvent (e.g., toluene or DMF that has been sparged with Argon for 30 minutes) to the reaction flask via cannula or a gas-tight syringe.
-
Action: Maintain a positive pressure of the inert gas throughout the entire reaction and work-up.
-
-
Controlled Addition of Reagents:
-
Action: After establishing an inert atmosphere, add the benzaldehyde dropwise to the solution of 2-aminothiophenol at room temperature. A slow, controlled addition can help to ensure that the initial condensation to the benzothiazoline intermediate is favored over the self-condensation of the 2-aminothiophenol.
-
-
Choice of Oxidant and Stoichiometry: Many modern protocols utilize a mild and controlled oxidant to drive the cyclization of the benzothiazoline intermediate to the final product.
-
Action: Instead of relying on air, consider using a stoichiometric amount of a milder oxidant. For example, some protocols have found success with reagents like di-tert-butyl peroxide or even catalytic amounts of certain metal complexes that can be regenerated in a catalytic cycle.
-
Action: If using an oxidant, add it after the initial condensation of the 2-aminothiophenol and benzaldehyde is complete (this can be monitored by TLC). This ensures that the oxidant is primarily acting on the benzothiazoline intermediate and not the starting 2-aminothiophenol.
-
-
Temperature Control:
-
Action: Run the initial condensation at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. The subsequent oxidative cyclization step may require heating, but this should only be done after the starting 2-aminothiophenol has been consumed.
-
-
Comparative Data on Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of 2-phenylbenzothiazole and the formation of the disulfide dimer.
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Outcome |
| Atmosphere | Air | Argon | Drastically reduces dimer formation by excluding O₂. |
| Solvent | Ethanol (not deoxygenated) | Toluene (sparged with Argon) | Aprotic, deoxygenated solvent minimizes oxidative pathways. |
| Oxidant | Atmospheric O₂ | Stoichiometric mild oxidant | Controlled oxidation targets the intermediate, not the starting material. |
| Temperature | Reflux from start | Staged: 0°C to RT for condensation, then heat for cyclization | Minimizes premature oxidation of starting material. |
| Typical Yield | < 40% | > 85% | Higher yield of the desired product. |
| Dimer Formation | > 50% | < 5% | Significantly suppressed side reaction. |
Advanced Troubleshooting: Dimer Formation in Metal-Catalyzed Cross-Coupling Reactions
Issue: Dimerization During the Synthesis of Aryl-Substituted Benzothiazoles via Suzuki or Buchwald-Hartwig Coupling
-
The Problem: You are attempting to synthesize a complex benzothiazole derivative by coupling a 2-halobenzothiazole with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig). You observe the formation of a symmetrical 2,2'-bibenzothiazole dimer.
-
Why It Happens (The Mechanism): This type of dimer arises from the homocoupling of your 2-halobenzothiazole starting material. This is a common side reaction in many cross-coupling reactions and is often promoted by the catalyst system itself, particularly at higher temperatures or if the reaction stoichiometry and catalyst initiation are not optimal. The mechanism typically involves the oxidative addition of two molecules of the 2-halobenzothiazole to the metal center, followed by reductive elimination to form the dimer.
Caption: Competing cross-coupling and homocoupling pathways leading to product and dimer formation.
-
How to Fix It (Protocol Adjustments):
-
Optimize Catalyst and Ligand:
-
Action: Screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling over homocoupling by promoting reductive elimination of the product.
-
Action: Lower the catalyst loading. While counterintuitive, higher catalyst concentrations can sometimes lead to an increase in side reactions like homocoupling.
-
-
Control Stoichiometry and Addition Rate:
-
Action: Use a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid). This can help to ensure that the catalytic cycle is more likely to proceed through the desired cross-coupling pathway.
-
Action: Consider the slow addition of the 2-halobenzothiazole to the reaction mixture containing the catalyst and the coupling partner. This keeps the concentration of the 2-halobenzothiazole low at any given time, disfavoring the bimolecular homocoupling reaction.
-
-
Temperature Management:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired homocoupling pathway.
-
-
References
-
Title: An Environmentally Benign Three-Component Process for the Synthesis of 2-Substituted Benzothiazoles Source: Organic Letters URL: [Link]
-
Title: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes Using a Graphene Oxide-Based Catalyst Source: RSC Advances URL: [Link]
-
Title: Recent Advances in the Synthesis of Benzothiazoles Source: Molecules URL: [Link]
-
Title: Aerobic Oxidative Cyclization of 2-Aminothiophenols with Aldehydes for the Synthesis of 2-Substituted Benzothiazoles Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Scaling Up Reactions with 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride. This resource is designed to provide practical, experience-driven insights into the challenges and nuances of scaling up reactions involving this critical intermediate. Our goal is to move beyond standard protocols and address the real-world issues encountered during process development and scale-up.
Introduction: Understanding the Molecule
This compound, often abbreviated, is a key building block in medicinal chemistry, notably in the synthesis of pharmacologically active sulfonamides. Its reactivity is dominated by the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles like primary and secondary amines. However, the molecule's broader functionality and physical properties can introduce significant challenges during scale-up, from managing reaction exotherms to ensuring product purity.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling, properties, and reaction conditions for this compound.
Q1: What are the optimal storage conditions for this sulfonyl chloride to prevent degradation?
A1: this compound is highly sensitive to moisture. The sulfonyl chloride moiety will readily hydrolyze to the corresponding sulfonic acid, which is typically unreactive and can complicate purification.
-
Core Recommendation: Store the reagent under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Temperature: Refrigeration (2-8 °C) is strongly recommended to minimize degradation over time.
-
In Practice: For larger quantities, consider portioning the material into smaller vessels upon receipt. This prevents repeated exposure of the entire batch to atmospheric moisture each time the container is opened.
Q2: Which solvents are recommended for reactions, and which should be avoided?
A2: Solvent choice is critical for reaction success and depends on the specific nucleophile and desired reaction temperature.
-
Recommended Solvents:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are effective at dissolving the sulfonyl chloride and many amine starting materials.
-
Chlorinated Solvents: Dichloromethane (DCM) is a common choice, especially for reactions run at or below room temperature.
-
Ethers: Tetrahydrofuran (THF) can be used, but care must be taken to ensure it is anhydrous.
-
-
Solvents to Avoid:
-
Protic Solvents: Alcohols (methanol, ethanol) and water will react directly with the sulfonyl chloride.
-
Reactive Amines: Solvents with amine functionality (e.g., pyridine used as a solvent rather than a base) can act as competing nucleophiles.
-
Q3: What is the most common cause of low yield in sulfonamide formation reactions?
A3: The most frequent cause of low yield is competitive hydrolysis of the sulfonyl chloride starting material. This can happen either before the reaction (due to improper storage) or during the reaction if conditions are not scrupulously anhydrous. A secondary, but also common, cause is the use of a base that is too weak to effectively scavenge the HCl generated during the reaction, leading to the formation of an unreactive amine-HCl salt.
Part 2: Troubleshooting Guide for Scale-Up
This section provides in-depth solutions to specific problems encountered when transitioning from bench-scale to pilot or production-scale synthesis.
Scenario 1: The reaction is sluggish and fails to go to completion at kilogram scale.
Problem: A reaction that completes within 2-3 hours in the lab (50 g scale) stalls at 70% conversion after 8 hours at the 5 kg scale, even with extended reaction times.
Root Cause Analysis: This issue often points to mass transfer limitations or inadequate mixing. At larger scales, reactant concentration gradients can form, especially if one of the reactants is added portion-wise or if the product begins to precipitate.
Troubleshooting Protocol:
-
Re-evaluate Solvent Volume: While high concentration is often desired for throughput, it can lead to a thick, difficult-to-stir slurry. Try decreasing the initial concentration by 10-15% to improve fluidity.
-
Optimize Agitation: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous suspension. For reactions involving solids, a pitched-blade turbine or anchor stirrer is often more effective than a simple paddle.
-
Analyze the Order of Addition: The way reagents are added becomes critical at scale.
-
Standard Lab Procedure: Often, the amine is added to a solution of the sulfonyl chloride and base.
-
Scale-Up Modification: Consider adding the sulfonyl chloride solution slowly to a well-stirred solution of the amine and base. This maintains a slight excess of the nucleophile throughout the addition, minimizing localized high concentrations of the electrophile which can lead to side reactions.
-
Workflow Diagram: Optimizing Reagent Addition
Caption: Comparison of lab vs. scaled-up addition protocols.
Scenario 2: Product isolation via aqueous work-up results in a difficult-to-filter emulsion or sticky solid.
Problem: After quenching the reaction with water, the product either forms a stable emulsion with the organic solvent (e.g., DCM) or precipitates as an oily, intractable solid that clogs filters.
Root Cause Analysis: The product sulfonamide may have intermediate polarity, acting as a surfactant and stabilizing emulsions. Furthermore, rapid precipitation from a supersaturated solution upon quenching (anti-solvent crystallization) often leads to the formation of amorphous, oily solids instead of a crystalline, filterable product.
Troubleshooting Protocol:
-
Solvent Swap Before Quench: If the reaction was performed in a solvent like DMF or DMAc, consider distilling it off under vacuum and replacing it with a water-immiscible solvent like ethyl acetate or toluene before the aqueous quench. This avoids miscibility issues and often yields a cleaner product.
-
Controlled Crystallization: Do not simply "dump" the reaction mixture into water.
-
Step 1: Add the reaction mixture slowly to a vigorously stirred, temperature-controlled vessel of water (or vice-versa). Control the temperature to be just below the melting point of any oily intermediates.
-
Step 2: After the initial quench, slowly cool the mixture to allow for controlled crystal growth.
-
Step 3: Introduce seed crystals from a lab-scale batch to promote heterogeneous nucleation and prevent oiling out.
-
-
pH Adjustment: The pH of the aqueous phase during work-up is critical. Ensure the final pH is neutral or slightly acidic to prevent hydrolysis of any unreacted sulfonyl chloride and to ensure the sulfonamide product is in its neutral, less soluble form.
Data Presentation: Impact of Isolation Protocol on Product Quality
| Parameter | Protocol A: "Crash Out" (Reaction mixture into water) | Protocol B: "Controlled Crystallization" (Slow addition, cooling, seeding) |
| Physical Form | Oily, amorphous solid | Crystalline, free-flowing powder |
| Filtration Time | > 4 hours (clogged filter) | < 30 minutes |
| Initial Purity (HPLC) | 85-90% | >97% |
| Residual Solvent | High (difficult to dry) | Low |
Scenario 3: An unexpected and significant exotherm is observed during reagent addition at pilot scale.
Problem: The reaction temperature spikes dangerously during the addition of the amine, risking a runaway reaction, even though the exotherm was easily managed in the lab.
Root Cause Analysis: The heat generated by the reaction is proportional to the volume (cubed), while the ability to remove heat via the reactor jacket is proportional to the surface area (squared). This surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal far less efficient. The reaction between a sulfonyl chloride and an amine is highly exothermic.
Troubleshooting and Safety Protocol:
-
Perform Reaction Calorimetry: Before any significant scale-up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction, maximum heat flow, and to model the thermal accumulation under different addition rates and cooling capacities. This data is non-negotiable for safe scale-up.
-
Implement Addition-Controlled Cooling: The rate of reagent addition must be tied directly to the reactor's ability to remove heat. The addition should be slow enough that the heat generated does not overwhelm the cooling system.
-
Semi-Batch Approach: Instead of adding all of one reagent to the other, a semi-batch process is recommended. The reactor is charged with the amine and base in the chosen solvent. The sulfonyl chloride is then added as a solution at a controlled rate, ensuring the temperature remains within a safe operating window (e.g., 20-25 °C).
-
Emergency Quench Protocol: Have a pre-defined and tested emergency quenching procedure. This typically involves having a separate vessel with a cold, weak acid solution (e.g., dilute citric acid) ready to be added to the reactor to neutralize the amine and stop the reaction.
Diagram: Thermal Risk Management Workflow
Caption: Mandatory safety workflow before scaling exothermic reactions.
References
- Synthesis and application in patents: Google Patents. (n.d.). Preparation of this compound derivatives as factor Xa inhibitors.
-
General Principles of Process Chemistry: American Chemical Society. (n.d.). Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
Reaction Calorimetry for Safety: Mettler Toledo. (n.d.). Reaction Calorimetry. Retrieved from [Link]
dealing with poor solubility of benzothiazole-based compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) regarding the significant challenge of poor solubility in benzothiazole-based compounds. The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] However, the rigid, aromatic nature of this scaffold frequently leads to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.[1][4] This resource is designed to provide you with the foundational knowledge and practical methodologies to overcome these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My benzothiazole compound precipitated when I diluted my DMSO stock into an aqueous buffer for a biological assay.
This is a common and frustrating problem that often occurs when a compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium. The DMSO may keep the compound in a supersaturated state temporarily, but precipitation follows as it equilibrates.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: The most straightforward cause is that the final concentration in your buffer is higher than the compound's intrinsic aqueous solubility.
-
Solution: First, determine if a lower concentration is acceptable for your experiment. If so, prepare a more dilute solution. If the required concentration is non-negotiable, you must employ a solubilization technique.
-
-
pH Mismatch for Ionizable Compounds: Benzothiazole is a weak base.[3] Many derivatives contain acidic or basic functional groups. The charge state, and therefore solubility, of such compounds is highly dependent on pH.[5] A neutral compound may be significantly less soluble than its ionized salt form.
-
Solution: If your compound has an ionizable group (e.g., an amine or carboxylic acid), measure or predict its pKa. Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized state. For a basic compound, use a more acidic buffer (lower pH). For an acidic compound, use a more basic buffer (higher pH).
-
-
Insufficient Solubilizing Power of the Final Medium: The small percentage of DMSO carried over from the stock solution is often not enough to maintain solubility.
-
Solution 1: Co-solvency. Introduce a water-miscible organic co-solvent into your final aqueous buffer.[4] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4] Start with a low percentage (e.g., 1-5%) and increase as needed, but always run a vehicle control in your assay to ensure the co-solvent itself does not affect the biological outcome.[6]
-
Solution 2: Use of Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[4][7][8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7][9] Prepare the cyclodextrin solution in your buffer first, then add the DMSO stock of your compound.
-
Issue 2: I can't prepare a concentrated enough stock solution in DMSO.
While DMSO is a powerful solvent, some highly crystalline or lipophilic benzothiazole derivatives can challenge its solubilizing capacity.
Possible Causes and Solutions:
-
Highly Stable Crystal Lattice: The compound may have very strong intermolecular forces in its solid state (high crystal lattice energy), which requires significant energy to overcome for dissolution.
-
Solution: Gently warm the solution (e.g., to 37-50°C) and use sonication to provide the energy needed to break the crystal lattice. However, be cautious and perform a stability check (e.g., via HPLC) to ensure your compound does not degrade at elevated temperatures.
-
-
Compound is at its Solubility Limit in DMSO:
-
Solution: Consider using an alternative solvent for your stock solution if your experimental workflow allows. N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) can sometimes offer higher solubility for certain compounds. Always verify solvent compatibility with your assay.
-
Frequently Asked Questions (FAQs)
Q1: Why do benzothiazole-based compounds often exhibit poor solubility?
The poor solubility of many benzothiazole derivatives is rooted in their fundamental molecular structure. Several factors contribute:
-
Aromaticity and Rigidity: The fused benzene and thiazole rings create a rigid, planar aromatic system.[4] This planarity promotes efficient packing into a stable crystal lattice. A high amount of energy is then required to break these intermolecular forces and dissolve the compound.
-
Low Polarity: The core benzothiazole structure is predominantly non-polar, leading to unfavorable interactions with polar water molecules.[10]
-
High Lipophilicity (High logP): Many potent benzothiazole derivatives are designed to interact with hydrophobic pockets in biological targets, which often necessitates a high degree of lipophilicity ("grease-ball" molecules), further reducing their affinity for aqueous media.[1][11]
Q2: What are the primary strategies to enhance the aqueous solubility of my benzothiazole compound?
A wide range of strategies can be employed, which can be broadly categorized into chemical modifications and formulation-based approaches.[4][12] The optimal choice depends on the compound's properties and the intended application.
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
Summary of Key Strategies
| Strategy | Mechanism of Action | Best For |
| Chemical Modifications | ||
| Salt Formation | Ionizes the drug, creating strong dipole-ion interactions with water.[13][14] | Compounds with acidic or basic functional groups. |
| Structural Modification | Introduce polar groups (e.g., -OH, -NH2) or flexible chains to disrupt crystal packing and increase polarity.[4][15] | Early-stage drug discovery (SAR studies). |
| Formulation Approaches | ||
| Co-solvency | A water-miscible organic solvent reduces the polarity of the aqueous medium, making it more favorable for the solute.[6][14] | In vitro assays; simple parenteral formulations. |
| Cyclodextrin Complexation | The hydrophobic drug is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[7][9] | Aqueous formulations for in vitro and in vivo use. |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[4][11] | Oral solid dosage forms. |
| Particle Size Reduction | Decreasing particle size to the sub-micron (nanosuspension) or micron level increases the surface area-to-volume ratio, accelerating the dissolution rate according to the Noyes-Whitney equation.[4][16] | Oral and parenteral formulations. |
| Surfactants / Lipid-Based Systems | Surfactants form micelles that encapsulate the drug. Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils and surfactants that form fine emulsions in the gut.[4][16] | Oral delivery of highly lipophilic drugs. |
Q3: How can I accurately measure the aqueous solubility of my compound?
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17][18] It is crucial for understanding your compound's intrinsic properties before attempting to enhance its solubility.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of your solid benzothiazole compound to a vial containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline). There must be visible undissolved solid.
-
Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the sample for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[4]
-
Phase Separation: Stop agitation and let the vials stand at the same constant temperature to allow the excess solid to settle. To ensure complete separation of solid from the supernatant, centrifuge the vials at a controlled temperature.[4]
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (e.g., DMSO, methanol) to a concentration that falls within the linear range of your analytical method and prevents precipitation.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[4]
-
Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Q4: Can you provide an example of how cyclodextrins improve the solubility of a benzothiazole drug?
Certainly. Riluzole, an FDA-approved benzothiazole derivative used to treat amyotrophic lateral sclerosis (ALS), is classified as a BCS Class II drug, meaning it has high permeability but low solubility.[1][9]
Studies have shown that complexation with cyclodextrins can significantly enhance its aqueous solubility. For instance, one study demonstrated that complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) increased Riluzole's solubility by 3.7-fold.[9]
Mechanism: Inclusion Complex Formation
The cyclodextrin molecule has a truncated cone shape with a hydrophilic exterior and a lipophilic interior cavity. The non-polar benzothiazole moiety of Riluzole partitions into this hydrophobic cavity, forming a non-covalent "inclusion complex." The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution and increasing the apparent aqueous solubility of the drug.[7][8]
Caption: Encapsulation of a benzothiazole in a cyclodextrin cavity.
References
- Solubility of Things. (n.d.). Benzothiazole.
- Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives.
- National Center for Biotechnology Information. (2024). Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. PubMed.
- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- National Center for Biotechnology Information. (n.d.). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. PubMed Central.
- Benchchem. (2025). Technical Support Center: Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media.
- National Center for Biotechnology Information. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PubMed.
- Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Innoriginal International Journal of Sciences. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole....
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. scispace.com [scispace.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzothiazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzothiazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2] The synthesis of novel benzothiazole-based compounds often involves the versatile intermediate, benzothiazole sulfonyl chloride. The reactivity of this key building block is paramount, dictating reaction conditions, yields, and the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of various substituted benzothiazole sulfonyl chlorides, grounded in principles of physical organic chemistry and supported by experimental and computational insights.
The Decisive Role of Substituents: An Overview
The reactivity of a benzothiazole sulfonyl chloride is fundamentally governed by the electronic properties of the substituents on the benzothiazole ring. These substituents modulate the electrophilicity of the sulfonyl sulfur atom, which is the site of nucleophilic attack in most common reactions, such as the formation of sulfonamides. The principles of this modulation are well-described by the Hammett equation, which provides a quantitative correlation between the electronic nature of a substituent and its effect on reaction rates and equilibria.[3][4][5][6]
In essence:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the sulfonyl group. This increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the sulfonyl chloride.[7][8]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, push electron density towards the sulfonyl group. This reduces the electrophilicity of the sulfur atom, thereby decreasing the reactivity of the sulfonyl chloride.[7][8][9]
This relationship can be visualized through the following logical flow:
Caption: Logical relationship between substituent type and the reactivity of benzothiazole sulfonyl chlorides.
Comparative Reactivity: A Data-Driven Perspective
While direct, side-by-side kinetic studies on a wide range of substituted benzothiazole sulfonyl chlorides are not extensively documented in a single source, we can infer a comparative reactivity profile from existing synthetic literature and computational studies. The following table summarizes the expected relative reactivity of a selection of substituted benzothiazole-6-sulfonyl chlorides in a typical sulfonamide formation reaction with a primary amine.
| Substituent at 6-position | Substituent Type | Hammett Constant (σp) | Expected Relative Reactivity | Supporting Rationale |
| -NO₂ | Strong EWG | +0.78 | High | Significantly increases the electrophilicity of the sulfonyl sulfur.[10] |
| -Cl | Moderate EWG | +0.23 | Moderate-High | Inductive electron withdrawal enhances reactivity. |
| -H | Neutral | 0.00 | Baseline | Unsubstituted benzothiazole sulfonyl chloride. |
| -CH₃ | Weak EDG | -0.17 | Moderate-Low | Mildly deactivating due to hyperconjugation and weak inductive effect. |
| -OCH₃ | Strong EDG | -0.27 | Low | Strong resonance donation of electrons reduces sulfur's electrophilicity.[11] |
Computational studies on substituted benzothiazole derivatives corroborate these predictions. For instance, studies have shown that the presence of electron-withdrawing groups like trifluoromethyl (-CF₃) leads to a lower HOMO-LUMO energy gap, which is indicative of higher reactivity.[12][13] Conversely, the absence of such groups results in a larger energy gap and lower predicted reactivity.[12][13]
Experimental Protocol: A Self-Validating System for Reactivity Assessment
To experimentally validate the predicted reactivity differences, a standardized protocol for the synthesis of a model sulfonamide can be employed. The following is a representative procedure for the reaction of a substituted benzothiazole-6-sulfonyl chloride with aniline.
Synthesis of N-phenyl-benzothiazole-6-sulfonamide
Caption: A standardized workflow for the synthesis and assessment of sulfonamides.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role. It is a suitable solvent for the reactants and also acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction. The removal of HCl drives the reaction to completion.
-
Controlled Addition at 0°C: The initial reaction is exothermic. Cooling the reaction mixture and adding the aniline dropwise helps to control the reaction rate and prevent the formation of side products.
-
TLC Monitoring: Thin-layer chromatography (TLC) is a crucial step for a self-validating system. By comparing the reaction mixture to the starting materials, one can visually track the consumption of reactants and the formation of the product, allowing for a qualitative assessment of the reaction rate. For a more quantitative comparison, aliquots can be taken at regular intervals and analyzed by HPLC.
-
Precipitation in Water: The sulfonamide product is typically insoluble in water, while the pyridine and any unreacted starting materials are more soluble. This allows for a simple and effective initial purification step.
By conducting this experiment with different substituted benzothiazole sulfonyl chlorides under identical conditions, a direct comparison of their reactivity can be made based on reaction time and yield.
Conclusion
The reactivity of substituted benzothiazole sulfonyl chlorides is a critical parameter in the synthesis of novel compounds for drug discovery and other applications. A clear understanding of the electronic effects of substituents allows for the rational design of synthetic strategies. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This guide provides a framework for predicting and experimentally verifying these reactivity differences, enabling researchers to make informed decisions in their synthetic endeavors.
References
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Semantic Scholar. [Link]
-
Jain, A., & Bari, S. B. (2010). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Medicinal Chemistry Research, 20(8), 1144-1153. [Link]
-
Iqbal, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4128. [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. LibreTexts. [Link]
-
The reaction of benzothiazolyl substituted α-phosphorylmethyl sulfoxides with several amines. ResearchGate. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
- Method for preparing 6-benzothiazole sulfonyl chloride.
-
Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. ResearchGate. [Link]
-
Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. ResearchGate. [Link]
-
Mohamed-Ezzat, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
-
Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 11(11), 4883-4887. [Link]
-
Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. [Link]
-
Al-Otaibi, J. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. International Journal of Molecular Sciences, 23(24), 15682. [Link]
-
Hammett Equation and Hammett Plot - I. Scribd. [Link]
-
Design, Synthesis and Computational Studies of New Benzothiazole Substituted Quinazolines as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 11. excli.de [excli.de]
- 12. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-Benzothiazole Sulfonamides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of 2-oxo-benzothiazole sulfonamides. This guide offers an in-depth analysis of this versatile scaffold, moving beyond a simple recitation of facts to explain the causality behind experimental choices and design principles. We will objectively compare the performance of these compounds against relevant alternatives in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the 2-Oxo-Benzothiazole Sulfonamide Scaffold
The 2-oxo-benzothiazole moiety, existing in tautomeric equilibrium with its 2-hydroxybenzothiazole form, represents a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide group, it gives rise to a class of compounds with a remarkable breadth of biological activities. The sulfonamide group, a well-established zinc-binding group, predisposes these molecules to interact with metalloenzymes, most notably the carbonic anhydrases. However, the benzothiazole core itself, a bicyclic heteroaromatic system, provides a rigid framework that can be functionalized to achieve specificity and potency against a variety of other targets, including protein kinases and microbial enzymes.[1][2][3]
This guide will dissect the SAR of 2-oxo-benzothiazole sulfonamides in three primary domains:
-
Carbonic Anhydrase Inhibition: Their most prominent and well-characterized activity.
-
Anticancer Activity: Primarily through the inhibition of protein kinases.
-
Antimicrobial Activity: Targeting essential bacterial and fungal enzymes.
For each area, we will explore the key structural modifications that govern efficacy, compare their performance to alternative compound classes, and provide detailed experimental protocols for their synthesis and evaluation.
Part 1: Carbonic Anhydrase Inhibition
The primary and most extensively studied therapeutic application of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various isoforms of CA are involved in a multitude of physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[4]
The Fundamental Interaction: A Tale of Zinc Binding
The inhibitory action of sulfonamides against CAs is predicated on the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion, displacing a water molecule or hydroxide ion and disrupting the catalytic cycle.[4] The 2-oxo-benzothiazole scaffold serves as a versatile anchor for this critical zinc-binding group, with modifications to this scaffold modulating the potency and isoform selectivity of the inhibitor.
Structure-Activity Relationship of 2-Oxo-Benzothiazole Sulfonamides as CA Inhibitors
The SAR of this class of compounds is a testament to the power of subtle structural modifications in fine-tuning biological activity.
-
The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is paramount for high-affinity binding to the active site zinc ion.[2]
-
Position of the Sulfonamide: The placement of the sulfonamide group on the benzothiazole ring is critical. Derivatives with the sulfonamide at the 6-position have been extensively studied and show potent inhibition against various CA isoforms.[4][5]
-
Substituents on the Benzothiazole Ring: Modifications to the benzothiazole core can significantly impact isoform selectivity. For instance, the addition of various moieties at the 2-position can extend into the active site cavity, forming interactions with amino acid residues that differ between CA isoforms. This "tail approach" is a key strategy for developing isoform-selective inhibitors.[4]
Comparative Analysis: 2-Oxo-Benzothiazole Sulfonamides vs. Other CA Inhibitors
While sulfonamides are the classical CA inhibitors, other classes of compounds have emerged as viable alternatives. Here, we compare 2-oxo-benzothiazole sulfonamides with dithiocarbamates and coumarins.
| Inhibitor Class | Mechanism of Action | Advantages | Disadvantages | Representative IC₅₀/Kᵢ Values |
| 2-Oxo-Benzothiazole Sulfonamides | Coordination of the sulfonamide group to the active site Zn²⁺ ion.[4] | High potency, well-established scaffold, synthetically accessible. | Can suffer from lack of isoform selectivity, leading to side effects. | Kᵢ values in the low nanomolar to sub-nanomolar range against hCA II, IX, and XII.[4][5] |
| Dithiocarbamates | Coordination of the dithiocarbamate group to the active site Zn²⁺ ion.[4] | Novel zinc-binding group, can exhibit different selectivity profiles compared to sulfonamides. | Less explored than sulfonamides, potential for off-target effects. | Kᵢ values in the low nanomolar range against hCA II and IX.[4] |
| Coumarins | Hydrolysis of the lactone ring to a cis-cinnamic acid derivative, which then coordinates to the active site zinc.[2] | Often display good selectivity for certain CA isoforms. | Generally less potent than sulfonamides. | Kᵢ values typically in the micromolar range. |
Experimental Protocols
The synthesis of 2-oxo-benzothiazole sulfonamides typically involves a multi-step process, starting from a substituted aniline. The following is a generalized protocol for the synthesis of 6-sulfonamido-2-hydroxybenzothiazole.
Step 1: Synthesis of 2-Amino-4-sulfonamidothiophenol This intermediate can be prepared from a commercially available substituted aniline through a series of reactions including chlorosulfonation and reduction.
Step 2: Cyclization to form the 2-Oxo-Benzothiazole Ring A common method for the cyclization is the reaction of the 2-aminothiophenol derivative with a carbonyl-containing compound, such as urea or phosgene, or their equivalents.
A Note on Tautomerism: The 2-oxo-benzothiazole scaffold exists in equilibrium with its 2-hydroxybenzothiazole tautomer. The specific tautomer present can be influenced by the solvent and the nature of the substituents. For the purpose of this guide, "2-oxo" is used as a general descriptor for this tautomeric system.
The gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors is the stopped-flow CO₂ hydration assay.[2][6] This method directly measures the enzyme's physiological reaction.
Principle: The assay rapidly mixes a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The final enzyme concentration in the assay is typically in the nanomolar range.
-
Indicator Solution: Prepare a solution of a pH indicator (e.g., phenol red) in the same buffer.
-
CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Solutions: Prepare a series of dilutions of the 2-oxo-benzothiazole sulfonamide test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The stopped-flow instrument is set up to rapidly mix the enzyme/indicator solution with the CO₂ solution.
-
The change in absorbance of the pH indicator is monitored over time at its λ_max.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
To determine the inhibitory potency, the assay is repeated with varying concentrations of the test compound.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Rationale for Using the Stopped-Flow CO₂ Hydrase Assay: This method is preferred because it measures the direct physiological reaction catalyzed by carbonic anhydrases. Its high temporal resolution allows for the accurate determination of initial reaction rates, which is crucial for kinetic studies and the precise determination of inhibitor potency.[2][6]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Part 2: Anticancer Activity - Targeting Protein Kinases
The benzothiazole scaffold is a known "hinge-binder," capable of interacting with the ATP-binding site of protein kinases.[1][7] This has led to the development of numerous benzothiazole derivatives, including those with a 2-oxo and sulfonamide functionality, as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by EGFR, VEGFR, and PI3K.[1][8][9]
Structure-Activity Relationship of 2-Oxo-Benzothiazole Sulfonamides as Kinase Inhibitors
The SAR for kinase inhibition is distinct from that of carbonic anhydrase inhibition, with a greater emphasis on the overall shape of the molecule and the nature of the substituents on the benzothiazole ring.
-
The Benzothiazole Core: Acts as the primary pharmacophore, mimicking the adenine ring of ATP and forming hydrogen bonds with the hinge region of the kinase domain.[7]
-
Substituents at the 2-Position: Modifications at this position can extend into the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.[1]
-
The Sulfonamide Group: While not essential for kinase binding, the sulfonamide group can be modified to interact with solvent-exposed regions of the kinase or to improve the pharmacokinetic properties of the compound. Its position on the benzothiazole ring can influence the overall orientation of the molecule in the binding pocket.
Comparative Analysis: 2-Oxo-Benzothiazole Sulfonamides vs. Other Kinase Inhibitors
The field of kinase inhibitors is vast, with numerous scaffolds approved for clinical use. Here, we compare the benzothiazole scaffold to the quinazoline scaffold, another prominent class of EGFR inhibitors.
| Inhibitor Scaffold | Mechanism of Action | Advantages | Disadvantages | Representative IC₅₀ Values |
| 2-Oxo-Benzothiazole | ATP-competitive inhibition of the kinase domain.[7] | Novel scaffold with potential for improved selectivity and overcoming resistance. | Less clinically validated than other scaffolds. | IC₅₀ values in the nanomolar to low micromolar range against various kinases.[1][8][9] |
| Quinazoline | ATP-competitive inhibition of the kinase domain. | Clinically validated (e.g., Gefitinib, Erlotinib), high potency. | Acquired resistance is a significant clinical challenge. | IC₅₀ values in the low nanomolar range against EGFR. |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic and cytostatic agents.[3]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media and conditions.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A series of dilutions of the 2-oxo-benzothiazole sulfonamide test compound are prepared and added to the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Simplified Kinase Inhibition Pathway.
Part 3: Antimicrobial Activity
The sulfonamide moiety is the cornerstone of the sulfa drugs, the first class of synthetic antibiotics. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[10] The benzothiazole scaffold, when combined with a sulfonamide, can give rise to compounds with potent antimicrobial activity.[11][12][13]
Structure-Activity Relationship of 2-Oxo-Benzothiazole Sulfonamides as Antimicrobial Agents
The SAR for antimicrobial activity is centered on mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA).
-
The Sulfonamide Group: Acts as a PABA mimetic and is crucial for competitive inhibition of DHPS.[10]
-
The Benzothiazole Scaffold: Provides a rigid core that can be substituted to enhance binding to the DHPS active site and to modulate physicochemical properties such as solubility and cell permeability.
-
Substitutions: Modifications on the benzothiazole ring can influence the potency and spectrum of activity against different bacterial and fungal species.[11][12]
Comparative Analysis: 2-Oxo-Benzothiazole Sulfonamides vs. Other Antibiotics
Here, we compare the 2-oxo-benzothiazole sulfonamides with fluoroquinolones, another major class of synthetic antibiotics.
| Antibiotic Class | Mechanism of Action | Advantages | Disadvantages | Representative MIC Values |
| 2-Oxo-Benzothiazole Sulfonamides | Inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis.[10] | Established mechanism of action, potential for broad-spectrum activity. | Bacterial resistance is widespread. | MIC values can range from low µg/mL to over 100 µg/mL depending on the bacterial strain and specific compound.[11][12] |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV, preventing DNA replication. | Broad spectrum of activity, good oral bioavailability. | Increasing resistance, potential for serious side effects. | MIC values typically in the sub-µg/mL to low µg/mL range for susceptible organisms. |
Experimental Protocols
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Detailed Protocol:
-
Reagent and Media Preparation:
-
Growth Medium: Prepare a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Compound Preparation: Prepare a stock solution of the 2-oxo-benzothiazole sulfonamide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted compound solutions.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Caption: General Screening Workflow for Compound Evaluation.
Conclusion and Future Perspectives
The 2-oxo-benzothiazole sulfonamide scaffold is a versatile and potent platform for the development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, from metalloenzymes to protein kinases and microbial enzymes, underscores its significance in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the importance of rational design and systematic modification in optimizing potency and selectivity.
Future research in this area will likely focus on:
-
Developing highly isoform-selective carbonic anhydrase inhibitors to minimize off-target effects.
-
Exploring the potential of these compounds as multi-target kinase inhibitors for the treatment of complex diseases like cancer.
-
Overcoming microbial resistance by designing novel derivatives with enhanced activity or alternative mechanisms of action.
By understanding the fundamental principles of SAR and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics, 38(5), 1365-1374. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(9), 1489. [Link]
-
One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. Scientific Reports, 6, 23689. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4639. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Heterocyclic Anticancer Compounds: Using S-NICS Method. Moroccan Journal of Chemistry, 8(2), 378-391. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
-
Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1364-1376. [Link]
-
Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(3), 1836-1846. [Link]
-
A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Current Organic Synthesis. [Link]
- Method for preparing N-oxydiethylene-2-benzothiazole sulfonamide by oxidation method.
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6667-6701. [Link]
-
Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 3(3), 88-96. [Link]
-
Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(19), 5919. [Link]
-
Examples of sulfonamide-based derivatives as EGFR inhibitors. ResearchGate. [Link]
- Process for the preparation of benzothiazole-2-sulphenamides.
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Interdisciplinary Sciences: Computational Life Sciences, 6(2), 134-145. [Link]
-
Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. [Link]
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
-
Benzothiazole derivative. ScienceDirect. [Link]
-
Step A: Preparation of 6-Hydroxybenzothiazole-2-sulfonamide. PrepChem. [Link]
-
Synthesis of benzothiazole sulfonamides. ResearchGate. [Link]
-
Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Scientific Reports, 14(1), 23157. [Link]
-
Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(30), 2630-2666. [Link]
-
Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 59, 128529. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. PubMed. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3762-3766. [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
-
Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6686-6690. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems / Journal of Heterocyclic Chemistry, 2019 [sci-hub.box]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Benzothiazole Derivatives
Introduction: The Versatility of the Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][3] Derivatives of this versatile core have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents, with some compounds progressing to clinical trials.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel benzothiazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative perspective on evaluating the therapeutic potential of these promising compounds.
I. Comparative Analysis of Anticancer Activity
The antiproliferative effects of benzothiazole derivatives have made them a focal point of cancer research.[1][7] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, liver, lung, and prostate.[5][8]
Mechanism of Action: A Multifaceted Approach
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular pathways. Some derivatives have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes involved in tumor progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[6][8][9] The specific mechanism can be elucidated through a combination of in vitro assays and molecular docking studies.
Comparative Cytotoxicity Data
The efficacy of novel benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency.[10] The following table summarizes representative IC50 values for different benzothiazole derivatives against various cancer cell lines, as reported in the literature.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Phenylacetamide-benzothiazole | Pancreatic Cancer Cells | Low micromolar | Gemcitabine[1] |
| 2-Aryl-benzothiazole | HepG2 (Liver Cancer) | 38.54 (at 48h) | Not specified[7] |
| Benzothiazole Aniline (L1) | Liver Cancer Cells | More cytotoxic than Cisplatin | Cisplatin[5] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significant inhibition | Not specified[8] |
Note: This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Workflow for Anticancer Activity Validation
A systematic approach is crucial for validating the anticancer potential of new benzothiazole compounds. The following workflow outlines the key experimental stages.
Caption: A streamlined workflow for the validation of anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[11]
Materials:
-
Novel benzothiazole derivatives
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[12]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[12]
-
Dimethyl sulfoxide (DMSO)[12]
-
96-well plates[10]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][13] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[10] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
II. Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[14][15] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[16]
Comparative Antimicrobial Efficacy
The antimicrobial potency of novel benzothiazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17]
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference Compound |
| Benzothiazole-isatin hybrids | E. coli | 3.1 | Ciprofloxacin (MIC = 12.5)[16] |
| Dichloropyrazole-benzothiazole | Gram-positive strains | 0.0156–0.25 | Novobiocin (MIC = 0.125–8)[16] |
| Heteroarylated benzothiazoles | E. coli | 230 | Not specified[15] |
| Benzothiazole–thiazole hybrids | S. aureus | 0.97 - 500 | Streptomycin[18] |
Note: This table provides a snapshot of the antimicrobial activity of different benzothiazole derivatives. The choice of reference compound is critical for contextualizing the potency of the novel compounds.
Experimental Workflow for Antimicrobial Activity Validation
The validation of antimicrobial activity follows a structured progression from initial screening to the determination of the mode of action.
Caption: A logical workflow for assessing the antimicrobial properties of novel compounds.
Detailed Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[17][19][20]
Materials:
-
Novel benzothiazole derivatives
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates[21]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the benzothiazole derivatives in the broth medium in the wells of a 96-well plate.[21]
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20]
III. Comparative Analysis of Neuroprotective Activity
Certain benzothiazole derivatives, such as the FDA-approved drug Riluzole, exhibit neuroprotective properties, making them valuable candidates for treating neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[3][4]
Mechanism of Action in Neuroprotection
The neuroprotective effects of benzothiazoles can be attributed to several mechanisms, including the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and the modulation of glutamate release.[4][22]
Comparative Efficacy in Acetylcholinesterase Inhibition
The inhibitory activity of benzothiazole derivatives against AChE is a key indicator of their potential for treating Alzheimer's disease.
| Derivative Type | Target | IC50 (nM) | Reference Compound |
| Benzothiazole derivative 4f | AChE | 23.4 | Not specified[23] |
| Benzothiazole derivative 4m | AChE | 198.8 | Not specified[23] |
| Benzothiazole derivative 4f | MAO-B | 40.3 | Not specified[23] |
Note: The dual inhibition of both AChE and Monoamine Oxidase B (MAO-B) by some derivatives suggests a multi-target approach to treating neurodegenerative diseases.[23]
Experimental Workflow for Neuroprotective Activity Validation
The evaluation of neuroprotective potential involves a series of in vitro and in silico assessments.
Caption: A comprehensive workflow for validating the neuroprotective effects of novel compounds.
Detailed Protocol: Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for inhibitors.[24][25]
Materials:
-
Novel benzothiazole derivatives
-
Acetylcholinesterase (AChE) enzyme[26]
-
Acetylthiocholine iodide (ATCI) as substrate[25]
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[25]
-
Phosphate buffer
-
96-well plate[25]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.[25] Prepare serial dilutions of the benzothiazole derivatives.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.[25]
-
Enzyme Addition: Add the AChE solution to all wells except the blank. Pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.[25]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[25]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition using the following formula:[25] % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
IV. Preliminary Safety and Pharmacokinetic Profiling
Early assessment of a compound's safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties is crucial for its progression in the drug development pipeline.[27][28]
In Silico ADME Prediction
Computational tools like SwissADME can predict the pharmacokinetic properties of novel benzothiazole derivatives, providing insights into their potential bioavailability and drug-likeness before extensive in vivo testing.[27]
In Vivo Toxicity Studies
Initial in vivo toxicity studies are essential to determine the safety profile of promising candidates.[29][30] These studies help establish the maximum tolerated dose (MTD) and identify any potential adverse effects.[30][31]
Conclusion: A Pathway to Therapeutic Innovation
The validation of biological activity for novel benzothiazole derivatives requires a rigorous and multi-faceted approach. By systematically evaluating their anticancer, antimicrobial, and neuroprotective potential through a combination of in vitro assays, in vivo studies, and in silico predictions, researchers can identify promising lead compounds for further development. This guide provides a foundational framework to navigate the complexities of preclinical drug discovery, ultimately contributing to the development of new and effective therapeutics based on the versatile benzothiazole scaffold.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. [Link]
-
Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2024-11-01). ResearchGate. [Link]
-
Synthesis, reactions and antimicrobial activity of benzothiazoles. (2025-08-07). ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023-02-15). PubMed Central. [Link]
-
Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025-09-11). PubMed Central. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
The evolving role of investigative toxicology in the pharmaceutical industry. (2023-02-13). PMC. [Link]
-
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021-08-23). NIH. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC - NIH. [Link]
-
Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020-06-14). ACS Omega. [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025-04-16). ResearchGate. [Link]
-
In vivo toxicology studies. Vivotecnia. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022-08-19). RSC Advances (RSC Publishing). [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015-02-27). Journal of Applied Pharmaceutical Science. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022-12-01). ScholarWorks@UTEP. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025-09-04). RSC Publishing. [Link]
-
Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers. [Link]
-
Determination of MIC by Broth Dilution Method. (2017-11-15). YouTube. [Link]
-
In Vivo Toxicity Study. Creative Bioarray. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024-08-26). Journal of Chemical Health Risks. [Link]
-
Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. PMC - PubMed Central. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Recent advances in pharmacological activity of benzothiazole derivatives. (2025-01-03). ResearchGate. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
-
MTT Assay. (2017-04-16). Protocols.io. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-18). PMC - PubMed Central. [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. (2025-08-10). ResearchGate. [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022-08-06). ResearchGate. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utep.edu [scholarworks.utep.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. One moment, please... [jchr.org]
- 13. MTT Assay [protocols.io]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. japsonline.com [japsonline.com]
- 23. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 24. attogene.com [attogene.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for 2-Oxo-Benzothiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-oxo-benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds. Its unique electronic and structural features allow for targeted interactions with various enzymes, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth comparison of key in vitro assays for evaluating the inhibitory potential of 2-oxo-benzothiazole derivatives against common enzyme targets, with a focus on kinases and phosphatases. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to ensure a comprehensive and trustworthy resource for your research endeavors.
The Significance of 2-Oxo-Benzothiazole in Enzyme Inhibition
The 2-oxo-benzothiazole core, a derivative of the more broadly studied benzothiazole structure, often serves as a bioisostere for other cyclic structures in drug design. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an effective scaffold for competitive inhibitors, particularly those targeting the ATP-binding pocket of kinases.[1] Research has demonstrated the efficacy of benzothiazole derivatives against a range of enzyme targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. These targets include, but are not limited to, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinases (JNKs), NRH:Quinone Oxidoreductase 2 (NQO2), and Protein Tyrosine Phosphatase 1B (PTP1B).[2][3][4][5]
This guide will focus on the practical application of common assay formats—luminescence, fluorescence, and colorimetric—for screening and characterizing 2-oxo-benzothiazole inhibitors against these representative enzyme classes.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay is paramount for generating reliable and reproducible data. The choice depends on several factors, including the nature of the enzyme and substrate, the required throughput, sensitivity, and cost. Below is a comparative summary of the most common assay types for enzyme inhibition studies.
| Assay Type | Principle | Pros | Cons | Typical Application |
| Luminescence | Measures light produced from a biochemical reaction, often by quantifying remaining ATP after a kinase reaction. | High sensitivity, wide dynamic range, low background.[6] | Can be prone to interference from compounds that affect the luciferase enzyme. | High-throughput screening (HTS) of kinase inhibitors. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner (e.g., substrate binding to an antibody). | Homogeneous (no-wash) format, suitable for HTS, provides direct binding information. | Requires a fluorescently labeled tracer, can be affected by autofluorescent compounds. | Kinase and phosphatase assays where a specific binding event can be monitored. |
| Colorimetric | Measures a change in absorbance of a chromogenic substrate upon enzymatic activity. | Simple, cost-effective, does not require specialized equipment (standard plate reader). | Lower sensitivity compared to luminescence or fluorescence, can be affected by colored compounds. | Assays with robust enzymatic activity and where high sensitivity is not critical (e.g., some phosphatase assays). |
In-Depth Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for key assays. The rationale behind critical steps is explained to enhance understanding and troubleshooting.
Luminescence-Based Kinase Assay: The Kinase-Glo® Platform
Application: Ideal for high-throughput screening of 2-oxo-benzothiazole compounds against a wide variety of kinases, such as VEGFR-2 and JNKs. This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay using the ADP-Glo™ format.
Detailed Protocol (Adapted for VEGFR-2 Inhibition):
-
Reagent Preparation:
-
1x Kinase Buffer: Prepare by diluting a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) with nuclease-free water. The magnesium ions are crucial cofactors for the kinase's catalytic activity.
-
Inhibitor Dilutions: Prepare a serial dilution of the 2-oxo-benzothiazole test compounds in 1x Kinase Buffer. It's critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Enzyme Preparation: Thaw the recombinant human VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Keeping the enzyme on ice is essential to maintain its activity.
-
Substrate/ATP Mixture: Prepare a mixture containing the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP. The ATP concentration should be at or near the Km of the enzyme to ensure sensitive detection of competitive inhibitors.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a solid white 96-well plate (white plates maximize luminescent signal reflection), add 5 µL of the diluted 2-oxo-benzothiazole compounds or vehicle control (for 100% activity).
-
Add 20 µL of the diluted VEGFR-2 enzyme to all wells except the "blank" control wells (add 20 µL of 1x Kinase Buffer to these).
-
Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mixture to all wells.
-
Mix the plate gently and incubate at 30°C for 45-60 minutes. This incubation period should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction back to ATP and generate a luminescent signal by adding 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "blank" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Colorimetric Phosphatase Assay: PTP1B Inhibition
Application: This assay is suitable for determining the inhibitory activity of 2-oxo-benzothiazole compounds against phosphatases like PTP1B. It utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be quantified by measuring the absorbance at 405 nm.
Workflow Diagram:
Caption: Workflow for a colorimetric phosphatase inhibition assay using pNPP substrate.
Detailed Protocol (Adapted for PTP1B Inhibition):
-
Reagent Preparation:
-
Reaction Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT. The slightly acidic pH is optimal for PTP1B activity, and DTT is included to maintain the catalytic cysteine residue in a reduced state.
-
Substrate Solution: Prepare a 2 mM solution of p-nitrophenyl phosphate (pNPP) in the reaction buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of the 2-oxo-benzothiazole compounds in the reaction buffer.
-
Enzyme Solution: Dilute recombinant human PTP1B in the reaction buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a clear 96-well plate, add 10 µL of the diluted 2-oxo-benzothiazole compounds or vehicle control.
-
Add 20 µL of the PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 170 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M NaOH to each well. The addition of a strong base deprotonates the resulting p-nitrophenol, leading to the formation of the yellow p-nitrophenolate ion and simultaneously inactivating the enzyme.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Supporting Experimental Data
The following table summarizes reported IC₅₀ values for selected benzothiazole and 2-oxo-benzothiazole derivatives against various enzyme targets. This data serves as a benchmark for comparing the potency of novel compounds.
| Compound Class | Derivative | Target Enzyme | IC₅₀ Value | Reference |
| 2-Aminobenzothiazole Hybrid | Compound 4a | VEGFR-2 | 91 nM | [7] |
| 2-Thioether-benzothiazole | Compound BI-87G3 | JNK | 1.8 µM | [3] |
| Benzothiazole | 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | 25 nM | [4][8] |
| Ethyl 2-(benzothiazol-2-ylamino)-2-oxoacetate | 6-nitro derivative | PTP1B | 8.7 µM | [5] |
| 2-Oxo-pyrimido[2,1-b]benzothiazole | 4-phenyl derivative | Benzodiazepine Receptor | 0.7-13 µM | [9] |
Note: The inhibitory activity is highly dependent on the specific substitutions on the 2-oxo-benzothiazole core. The data presented here are illustrative, and direct comparison between different studies should be made with caution due to variations in assay conditions.
Conclusion and Future Directions
The in vitro enzyme inhibition assays detailed in this guide provide robust and reliable methods for the initial screening and characterization of 2-oxo-benzothiazole compounds. The choice between luminescence, fluorescence, and colorimetric-based assays should be guided by the specific research question, available resources, and the nature of the enzyme target. Luminescence assays like Kinase-Glo® are generally favored for high-throughput screening of kinase inhibitors due to their high sensitivity and simple "add-and-read" format. Colorimetric assays, while less sensitive, offer a cost-effective and straightforward alternative for enzymes like PTP1B where a suitable chromogenic substrate is available.
As a self-validating system, it is crucial to include appropriate controls in every experiment, including no-enzyme, no-substrate, and vehicle controls, to ensure the integrity of the data. Furthermore, for promising lead compounds, it is recommended to perform secondary assays to confirm the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.
The continued exploration of the 2-oxo-benzothiazole scaffold holds significant promise for the discovery of novel and potent enzyme inhibitors. By employing the systematic and well-validated methodologies outlined in this guide, researchers can confidently and efficiently advance their drug discovery programs.
References
-
Navarrete-Vázquez, G., Ramírez-Martínez, M., Estrada-Soto, S., & Ortiz-Andrade, R. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Semantic Scholar. [Link]
-
Bogucki, D. A., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
-
Al-bogami, S., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. MDPI. [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
-
Al-bogami, S., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]
-
Kumar, A., & Kumar, R. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. [Link]
-
Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]
-
Al-bogami, S., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PubMed. [Link]
-
Azzam, R. A., Seif, M. M., El-Demellawy, M. A., & Elgemeie, G. H. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
Gáspár, R., et al. (2000). 2-Oxo-2H-Pyrimido[2,1-b]benzothiazoles inhibit brain benzodiazepine receptor binding in vitro. PubMed. [Link]
-
Al-Sanea, M. M., et al. (2023). The necessary pharmacophoric properties of some FDA and clinically approved VEGFR-2 inhibitors. ResearchGate. [Link]
-
Kumar, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. PubMed. [Link]
-
Achaiah, G., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Vivek, et al. (2024). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxo-2H-Pyrimido[2,1-b]benzothiazoles inhibit brain benzodiazepine receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzothiazole Inhibitors and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a technical comparison of the efficacy of benzothiazole-based inhibitors against established standard-of-care drugs in key therapeutic areas: oncology, neurodegenerative disease, and infectious disease. By synthesizing data from preclinical studies, we aim to provide an objective resource for researchers engaged in the development of next-generation therapeutics.
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Its derivatives have been investigated for their potential as anticancer, anti-Alzheimer's, and antibacterial agents, often exhibiting potent inhibitory activity against key enzymes in pathological pathways.[1][2][3] This guide will delve into a comparative analysis of these novel inhibitors against the current standards of care, providing a framework for understanding their potential advantages and areas for further optimization.
Oncology: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[4] Everolimus, an mTOR inhibitor, is a standard-of-care drug for several cancers.[5] Numerous benzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting PI3K.
Comparative Efficacy: Benzothiazole PI3K Inhibitors vs. Everolimus
Direct head-to-head clinical comparisons are limited; however, preclinical data allows for an evaluation of their relative potencies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of enzyme inhibitors.
| Compound Class | Specific Target | Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivatives | PI3Kα | - | Varies widely (nM to µM range) | [1] |
| PI3K (various isoforms) | Multiple Cancer Cell Lines | Submicromolar to low micromolar | [1] | |
| Standard Drug: Everolimus | mTOR | MCF-7 | >50 nM - >100 nM | [5] |
| mTOR | MDA-MB-468, BT549 | Sensitive (sub-µM) | [6] | |
| mTOR | MDA-MB-231, MDA-MB-157 | Resistant | [6] |
Key Insights:
-
Benzothiazole derivatives have demonstrated potent, often nanomolar, inhibition of PI3K isoforms.[1]
-
The efficacy of the mTOR inhibitor everolimus can be cell-line dependent, with some breast cancer cell lines showing resistance.[6]
-
The broad range of reported IC50 values for benzothiazole derivatives highlights the importance of specific chemical substitutions on the benzothiazole scaffold in determining inhibitory activity.
Experimental Protocol: In Vitro PI3K Inhibition Assay (HTRF)
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for quantifying PI3K activity and screening inhibitors.[7][8][9]
Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. The detection system utilizes a competitive binding format where a GST-tagged PH domain (specific for PIP3) is complexed with a Europium-labeled anti-GST antibody and biotinylated-PIP3, which is linked to a streptavidin-allophycocyanin (APC) acceptor. In the absence of enzymatic PIP3 production, energy transfer from the Europium donor to the APC acceptor occurs, generating a strong HTRF signal. When PI3K is active, the newly synthesized PIP3 displaces the biotinylated-PIP3 from the complex, leading to a decrease in the HTRF signal.
Workflow Diagram:
Caption: Workflow of a PI3K HTRF inhibition assay.
Step-by-Step Methodology: [7][8]
-
Compound Preparation: Prepare serial dilutions of the benzothiazole inhibitor and the standard drug (e.g., a known PI3K inhibitor for comparison) in DMSO.
-
Reagent Preparation:
-
Prepare the 1x reaction buffer containing MgCl2 and DTT.
-
Dilute the PIP2 substrate to the working concentration in the reaction buffer.
-
Dilute the PI3K enzyme in the PIP2-containing reaction buffer.
-
Prepare the ATP working solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds or DMSO (for controls).
-
Add the PI3K enzyme/PIP2 substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, biotin-PIP3, and Streptavidin-APC).
-
Incubate for 2-3 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and then determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Alzheimer's Disease: Targeting Cholinesterase
A key pathological hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine.[10] Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment.[10] Donepezil is a widely prescribed cholinesterase inhibitor.[11] Benzothiazole derivatives have been extensively explored as novel cholinesterase inhibitors.[12][13]
Comparative Efficacy: Benzothiazole Cholinesterase Inhibitors vs. Donepezil
Several studies have directly compared the in vitro efficacy of benzothiazole derivatives with donepezil.
| Compound Class | Specific Target | IC50 (µM) | Reference |
| Benzothiazole-piperazine derivative (LB05) | Acetylcholinesterase (AChE) | 0.40 | [13] |
| Benzothiazole derivative (3b) | Acetylcholinesterase (AChE) | 0.44 | [14] |
| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | 0.0234 | [15] |
| Standard Drug: Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [11] |
Key Insights:
-
Certain benzothiazole derivatives exhibit potent AChE inhibition, with IC50 values in the nanomolar to low micromolar range.[13][14][15]
-
While some derivatives approach the potency of donepezil, the standard drug generally shows very high in vitro efficacy.[11]
-
The modular nature of the benzothiazole scaffold allows for the incorporation of additional pharmacophores, potentially leading to multi-target-directed ligands for Alzheimer's disease.[10][12]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a classic and widely used colorimetric assay for measuring cholinesterase activity.[16][17][18][19]
Principle: This assay measures the activity of acetylcholinesterase (AChE) through the hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Workflow Diagram:
Caption: Workflow of the Ellman's method for AChE inhibition.
Step-by-Step Methodology: [16][17]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the benzothiazole inhibitor and donepezil in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).
-
-
Assay Procedure (96-well plate format):
-
Set up blank, control (100% activity), and test wells.
-
To each well, add phosphate buffer.
-
Add the test compound or solvent (for control) to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antibacterial Agents: Targeting DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and is a well-validated target for antibacterial drugs.[20][21] The fluoroquinolones, such as ciprofloxacin, are a major class of DNA gyrase inhibitors.[22][23] Benzothiazole derivatives have emerged as a promising new class of DNA gyrase inhibitors.[24][25][26]
Comparative Efficacy: Benzothiazole DNA Gyrase Inhibitors vs. Ciprofloxacin
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial efficacy.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative (15a) | E. faecalis | 3.13 | [9] |
| Benzothiazole derivative (16b) | S. aureus | 25 | [9] |
| Benzothiazole derivative (41c) | E. coli | 3.1 | |
| Benzothiazole derivative (41c) | P. aeruginosa | 6.2 | |
| Standard Drug: Ciprofloxacin | E. coli | 12.5 | |
| Standard Drug: Ciprofloxacin | S. aureus | 0.05 (µM) | [9] |
Key Insights:
-
Several benzothiazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or even better than ciprofloxacin in some cases.[9]
-
The efficacy of benzothiazole-based DNA gyrase inhibitors is highly dependent on the specific chemical structure and the bacterial strain being tested.
-
Some benzothiazole derivatives show promising activity against efflux-impaired bacterial strains, suggesting they may be less susceptible to certain resistance mechanisms.[20]
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.[27][28][29][30]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An inhibitor of DNA gyrase will prevent this conversion, resulting in a decrease in the amount of supercoiled DNA.
Workflow Diagram:
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology: [27][29]
-
Reagent Preparation:
-
Prepare a 5x assay buffer containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP.
-
Prepare a dilution buffer for the enzyme.
-
Obtain purified DNA gyrase and relaxed pBR322 plasmid DNA.
-
Prepare serial dilutions of the benzothiazole inhibitor and ciprofloxacin in a suitable solvent.
-
-
Reaction Setup:
-
On ice, prepare a reaction mix containing the assay buffer, relaxed pBR322 DNA, and water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compounds or solvent (for controls) to the respective tubes.
-
Add diluted DNA gyrase to all tubes except the negative control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and a tracking dye.
-
(Optional) Treat with proteinase K to remove the enzyme.
-
(Optional) Perform a chloroform:isoamyl alcohol extraction to further purify the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
Benzothiazole derivatives represent a versatile and promising class of inhibitors with demonstrated efficacy against key targets in oncology, Alzheimer's disease, and bacterial infections. Preclinical data indicate that these compounds can exhibit potencies comparable, and in some instances superior, to standard-of-care drugs. The modular nature of the benzothiazole scaffold provides a rich platform for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
While the in vitro data presented in this guide is encouraging, further rigorous preclinical and clinical evaluation is necessary to fully elucidate the therapeutic potential of benzothiazole inhibitors. Head-to-head in vivo studies in relevant animal models and, ultimately, well-designed clinical trials will be crucial in determining their place in the therapeutic armamentarium. The continued exploration of this remarkable chemical scaffold holds significant promise for the development of novel and effective medicines to address unmet medical needs.
References
-
Ellman Esterase Assay Protocol. Scribd. Available from: [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. 2024. Available from: [Link]
-
STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems. Available from: [Link]
-
Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. 2022. Available from: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. 2024. Available from: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. 2023. Available from: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. 2011. Available from: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. NIH. 2023. Available from: [Link]
-
Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. NIH. 2023. Available from: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. 2022. Available from: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. 2019. Available from: [Link]
-
ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available from: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. 2024. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis. 2019. Available from: [Link]
-
Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Available from: [Link]
-
Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. ResearchGate. 2024. Available from: [Link]
-
ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available from: [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. 2023. Available from: [Link]
-
A new evaluation method for quantifying PI3K activity by HTRF assay. PubMed. 2008. Available from: [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. MDPI. 2020. Available from: [Link]
-
Benzothiazole derivatives in the design of antitumor agents. PubMed. 2024. Available from: [Link]
-
Typical data for determination of IC50 for gyrase-catalyzed... ResearchGate. Available from: [Link]
-
Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. PubMed. 2025. Available from: [Link]
-
Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. 2023. Available from: [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ResearchGate. 2020. Available from: [Link]
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. 2000. Available from: [Link]
-
Bliss values for combinations of everolimus and PI3K/mTOR inhibitors in... ResearchGate. Available from: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. NIH. 2009. Available from: [Link]
-
In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. … ResearchGate. Available from: [Link]
-
Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. 2022. Available from: [Link]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. NIH. 2022. Available from: [Link]
-
In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Preprints.org. 2024. Available from: [Link]
-
Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. RSC Publishing. 2018. Available from: [Link]
-
Everolimus in hormone receptor-positive metastatic breast cancer: PIK3CA mutation H1047R was a potential efficacy biomarker in a retrospective study. NIH. 2019. Available from: [Link]
-
Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. NIH. 2018. Available from: [Link]
-
A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease. Bentham Science Publisher. Available from: [Link]
-
Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research. 2017. Available from: [Link]
-
Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells. PubMed Central. 2012. Available from: [Link]
-
The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma. NIH. 2015. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprems.com [ijprems.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Portico [access.portico.org]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. inspiralis.com [inspiralis.com]
- 29. profoldin.com [profoldin.com]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Spectroscopic Confirmation of Benzothiazole Derivatives
Introduction: The Benzothiazole Scaffold and the Imperative of Structural Verification
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][4][5] Given this therapeutic potential, the synthesis of novel benzothiazole derivatives is a major focus of drug discovery programs.[6][7]
However, synthesis is only half the battle. Unambiguous confirmation of the chemical structure is a non-negotiable prerequisite for further investigation. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides a comprehensive comparison of core spectroscopic techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis—for the robust structural elucidation of newly synthesized benzothiazole derivatives. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound analytical workflow.
The Integrated Analytical Workflow
The confirmation of a synthesized molecule is not a linear process but an integrated puzzle where each piece of spectroscopic data corroborates the others. No single technique provides the complete picture. The most effective approach is a multi-pronged analysis where the collective data converge to a single, unambiguous structure.
Figure 1: Integrated workflow for structural confirmation of benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[8] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each nucleus. For benzothiazole derivatives, ¹H and ¹³C NMR are indispensable, often supplemented by 2D techniques like COSY and HSQC for complex structures.[9][10][11]
Expertise in Action: Why NMR Reigns Supreme
Unlike other techniques that identify fragments or functional groups, NMR maps the entire molecule by probing the magnetic properties of its nuclei (¹H, ¹³C). The chemical shift of a nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling reveals which nuclei are bonded to each other through the chemical framework. This allows for a definitive assignment of proton and carbon positions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzothiazole derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent is critical; the compound must be fully soluble, and the solvent's residual peak should not obscure important signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds.
-
Ensure complete dissolution, using gentle vortexing if necessary. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[12][13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures the magnetic field remains stable throughout the experiment.[12]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H spectrum. A typical acquisition involves 8 to 16 scans.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required, often taking 30 minutes to several hours.[11]
-
Data Interpretation and Comparative Analysis
The benzothiazole core has a distinct NMR signature. The following table summarizes typical chemical shifts, which can be used as a baseline for comparison. Substituents will, of course, cause these shifts to vary based on their electronic effects (shielding/deshielding).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives
| Proton Type | General Range (ppm) | Example & Rationale | Source(s) |
| Benzothiazole Aromatic-H | 7.30 - 8.20 | Protons on the fused benzene ring are deshielded by the aromatic ring current. Their exact position and multiplicity depend on the substitution pattern. | [6][14][15] |
| Amide N-H | 8.50 - 12.90 | Highly variable and often broad. Protons attached to nitrogen are deshielded and may exchange with trace water, leading to broadening. | [4][14][15] |
| Aliphatic CH₂/CH₃ | 1.10 - 5.10 | Methylene (-CH₂-) or methyl (-CH₃) groups attached to the core or substituents. For example, an O-CH₃ group appears around 3.8-4.1 ppm. | [14] |
| Benzylidene C-H | 7.70 - 8.20 | The proton of a =C-H group in a benzylidene substituent is typically found in the aromatic region but as a distinct singlet. | [14][15] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives
| Carbon Type | General Range (ppm) | Example & Rationale | Source(s) |
| Benzothiazole C=N | 156.0 - 168.0 | The imine carbon (C2) of the thiazole ring is significantly deshielded due to its bonding to two electronegative heteroatoms (N and S). | [4][14] |
| Benzothiazole Aromatic-C | 115.0 - 155.0 | Carbons of the fused benzene ring. The two carbons at the ring fusion (C3a and C7a) are typically quaternary and appear downfield. | [6][16] |
| Carbonyl C=O | 163.0 - 172.0 | Carbons from amide, ester, or ketone functional groups are highly deshielded due to the electronegative oxygen atom. | [6][14][15] |
| Aliphatic C | 11.0 - 70.0 | Carbons in alkyl chains or functional groups like methoxy (-OCH₃) groups, which typically appear around 56 ppm. | [6][14][16] |
FT-IR Spectroscopy: The Functional Group Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While it doesn't provide a complete structural map like NMR, it serves as an excellent complementary technique to quickly confirm the presence or absence of key functional groups introduced during synthesis.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified benzothiazole derivative directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental signals from the sample spectrum.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Data Interpretation and Comparative Analysis
The utility of FT-IR lies in identifying characteristic absorption bands. For benzothiazole derivatives, one should look for vibrations from the aromatic core and any appended functional groups.
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹) for Benzothiazole Derivatives
| Vibration | Typical Range (cm⁻¹) | Rationale & Interpretation | Source(s) |
| Aromatic C-H Stretch | 3000 - 3100 | This sharp, medium-to-weak absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring. | [17][18][19][20] |
| Aromatic C=C Stretch | 1400 - 1600 | A series of sharp bands of variable intensity resulting from the stretching of C=C bonds within the fused aromatic system. | [17][20][21] |
| C=N Stretch | 1590 - 1615 | The imine stretch of the thiazole ring is a key identifier of the core structure. It can sometimes overlap with C=C stretches. | [14] |
| C=O Stretch (Amide/Ester) | 1630 - 1750 | A very strong, sharp absorption. Its exact position indicates the type of carbonyl: amides are typically lower (1630-1690 cm⁻¹) than esters (1735-1750 cm⁻¹). | [4][14][15] |
| N-H Stretch (Amide) | 3200 - 3400 | A medium-intensity, often broad band indicating the presence of an N-H bond. | [14] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[22] In its most common form for small molecules, Electron Ionization (EI), it also provides valuable structural information through the analysis of fragmentation patterns.[23][24] High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.[25]
Expertise in Action: Why MS is a Critical First Step
Before spending hours on NMR interpretation, a quick MS analysis can confirm if the synthesized product has the expected molecular weight. A mismatch immediately signals a failed reaction or the presence of an unexpected product. The fragmentation pattern provides a "fingerprint" that can be pieced together to corroborate the structure proposed by NMR. Heteroaromatic compounds like benzothiazoles typically show an intense molecular ion peak, which is advantageous for identification.[26]
Figure 2: Conceptual fragmentation pathway for a generic benzothiazole derivative in MS.
Data Interpretation and Comparative Analysis
The primary goal is to identify the molecular ion peak (M⁺•). Its mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound. The fragmentation pattern should be logical and consistent with the proposed structure.
Table 4: Common Fragmentation Patterns in Benzothiazole Derivatives
| Observation | Interpretation | Example | Source(s) |
| Intense Molecular Ion (M⁺•) | The peak corresponding to the full molecular weight is often prominent, confirming the identity of the parent molecule. | A compound with MW 250 should show a strong peak at m/z 250. | [26] |
| Loss of Substituents | Peaks corresponding to [M - R]⁺, where R is a substituent group (e.g., CH₃, Br, COCH₃), are common. | For a brominated benzothiazole, peaks corresponding to the loss of Br (79/81 amu) would be expected. | [27] |
| Cleavage of the Thiazole Ring | Fragmentation of the heterocyclic ring can lead to characteristic fragments, such as the loss of HCN. | The benzothiazole core itself can fragment, providing a fingerprint for the scaffold. | [27][28] |
| Isotope Peaks | The presence of elements like Chlorine (M+2 peak ~33% of M) or Bromine (M+2 peak ~98% of M) gives a definitive isotopic signature. | A compound with one bromine atom will have two peaks of nearly equal height separated by 2 m/z units. | [26] |
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For benzothiazole derivatives, which are aromatic and often part of larger conjugated systems, UV-Vis provides characteristic spectra.
Data Interpretation and Comparative Analysis
The key parameters are the wavelength of maximum absorbance (λ_max) and the molar absorptivity. The position of λ_max is sensitive to the extent of the conjugated π-electron system and the nature of the substituents.[29] Electron-donating or -withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect.[30] While not a primary tool for structure determination, it can be used to compare a series of related derivatives, confirm the integrity of the chromophore, and for quantitative analysis. The UV spectrum of the parent benzothiazole shows absorption bands around 220, 250, and 285 nm.[29][31]
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of a synthesized benzothiazole derivative is a process of systematic, evidence-based deduction. It relies on the intelligent application and integration of multiple spectroscopic techniques.
-
Mass Spectrometry acts as the initial gatekeeper, confirming the molecular formula.
-
FT-IR Spectroscopy provides a rapid screen for the expected functional groups.
-
NMR Spectroscopy serves as the definitive tool, mapping the C-H framework and establishing atomic connectivity.
-
UV-Vis Spectroscopy characterizes the electronic properties of the conjugated system.
By comparing the experimental data from each technique against established values and understanding the causal relationships between structure and spectral output, researchers can achieve the highest level of confidence in their results. This rigorous, multi-faceted approach underpins scientific integrity and is the foundation upon which successful drug discovery and materials science research is built.
References
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. [Link]
-
Effects of substituents on the spectrum properties of benzothiazoles. (n.d.). Wuhan Institute of Technology. [Link]
-
General scheme for synthesis of benzothiazole. (n.d.). ResearchGate. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). MDPI. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). SCIRP. [Link]
-
Full article: Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. (n.d.). Taylor & Francis Online. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]
-
UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect. [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]
-
Interpretation of Mass Spectra. (n.d.). ResearchGate. [Link]
-
Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed. [Link]
-
Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (n.d.). SCIRP. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). AVESIS. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). PubMed Central. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]
-
Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Benzothiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]
-
Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023). StudySmarter. [Link]
-
9.11: Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). SCIRP. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]
-
Mass spectral interpretation. (n.d.). Wikipedia. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]
-
How to Prepare and Run a NMR Sample. (2017). YouTube. [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. [Link]
-
Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. (2021). MDPI. [Link]
-
Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. (n.d.). ACS Publications. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]
-
Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. [Link]
-
Benzothiazole. (n.d.). NIST WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
-
UV-Vis absorbance changes in the course of the irradiation of BT-SH. (n.d.). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). ResearchGate. [Link]
Sources
- 1. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]
- 31. Benzothiazole [webbook.nist.gov]
A Researcher's Guide to Assessing the Selectivity of Benzothiazole-Based Enzyme Inhibitors
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and wide range of pharmacological activities.[1][2][3] This privileged heterocyclic framework is a key component in numerous enzyme inhibitors targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1][4][5][6] However, the journey from a potent inhibitor to a viable therapeutic candidate is paved with rigorous selectivity profiling. Ensuring that a benzothiazole-based inhibitor preferentially interacts with its intended enzyme target while minimizing off-target effects is paramount for both efficacy and safety.[7]
This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of benzothiazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to make informed decisions in drug discovery and development.
The Imperative of Selectivity: Beyond Potency
While high potency (often measured as a low IC50 or Ki value) against the primary target is a critical starting point, it is a myopic view of a compound's true therapeutic potential. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. The promiscuous nature of some small molecules, sometimes categorized as Pan-Assay Interference Compounds (PAINS), can lead to misleading results in high-throughput screening.[8][9][10] Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the broader enzyme landscape is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity is not a single experiment but a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular and in vivo models.
Caption: A tiered workflow for assessing enzyme inhibitor selectivity.
Tier 1: Biochemical Assays - The Foundation of Selectivity Assessment
Biochemical assays, utilizing purified enzymes, are the first line of defense in selectivity profiling. They provide a direct measure of a compound's inhibitory activity against the target and a panel of related or unrelated enzymes.
IC50 Determination: The Initial Litmus Test
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: IC50 Determination of a Benzothiazole-Based Kinase Inhibitor
-
Reagent Preparation:
-
Prepare a stock solution of the benzothiazole inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare the purified kinase solution in assay buffer to the desired working concentration.
-
Prepare the kinase-specific peptide substrate and ATP solution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the serially diluted inhibitor solution or vehicle control (assay buffer with DMSO).
-
Add 20 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Profiling: A Broader View of the Kinome
For kinase inhibitors, profiling against a broad panel of kinases is essential to understand their selectivity. Several commercial services offer comprehensive kinase profiling.
Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for kinase selectivity profiling.
Comparative Data for Benzothiazole-Based Kinase Inhibitors
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target 1 (Kinase) | Off-Target 1 IC50 (nM) | Off-Target 2 (Kinase) | Off-Target 2 IC50 (nM) | Reference |
| Compound A | EGFR | 15 | VEGFR2 | 250 | PDGFRβ | >1000 | [1] |
| Compound B | PI3Kβ | 20 | PI3Kα | 4160 | mTOR | >30000 | [5][11] |
| Compound C | B-Raf (V600E) | 0.978 | c-Raf | 8.2 | MEK1 | >10000 | [5] |
| Riluzole | PKC | ~15,000 | - | - | - | - | [12] |
Tier 2: Cellular Assays - Bridging the Gap to Physiology
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cellular assays are crucial for confirming target engagement in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in intact cells. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the benzothiazole inhibitor or vehicle control at various concentrations for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Tier 3: In Vivo Models - The Ultimate Test of Selectivity and Efficacy
In vivo studies in animal models are the final and most critical step in assessing the therapeutic potential of an inhibitor. These studies provide insights into the compound's efficacy, pharmacokinetics, and potential toxicity in a whole organism.
Xenograft Models in Mice: Evaluating Anti-Cancer Efficacy
For anti-cancer drug development, xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used.[15][16]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with a basement membrane extract like Matrigel to improve tumor take rate.
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the benzothiazole inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
-
Case Study: Riluzole
Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative.[2][17] Its mechanism of action is complex, involving the modulation of glutamate release and inactivation of voltage-dependent sodium channels.[13][17][18] While its primary targets are not enzymes in the classical sense, it has been shown to inhibit protein kinase C (PKC) at micromolar concentrations.[12] This highlights that even drugs with well-established primary mechanisms can have off-target effects that may contribute to their overall pharmacological profile or side effects.
Conclusion
The assessment of selectivity is a critical and multifaceted process in the development of benzothiazole-based enzyme inhibitors. A hierarchical approach, starting with broad biochemical profiling and progressively moving to more complex cellular and in vivo models, is essential for building a comprehensive understanding of a compound's activity and safety profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute robust selectivity studies, ultimately leading to the development of safer and more effective therapeutic agents.
References
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
-
Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, October 10). MDPI. Retrieved from [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, October 10). ResearchGate. Retrieved from [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Methods to study xenografted human cancer in genetically diverse mice. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. Retrieved from [Link]
-
FDA-approved benzothiazole-based marketed drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024, April 22). The Jackson Laboratory. Retrieved from [Link]
-
Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). (n.d.). ResearchGate. Retrieved from [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015, March 29). Longdom Publishing. Retrieved from [Link]
-
A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. (n.d.). PubMed. Retrieved from [Link]
-
FDA approved anti-cancer drugs containing benzothiazole as core scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Riluzole. (n.d.). Wikipedia. Retrieved from [Link]
-
riluzole | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025, February 4). RSC Publishing. Retrieved from [Link]
-
Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Riluzole in Psychiatry: A Systematic Review of the Literature. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). National Institutes of Health. Retrieved from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). PubMed Central. Retrieved from [Link]
-
Compound: RILUZOLE (CHEMBL744). (n.d.). ChEMBL. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). PubMed. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing. Retrieved from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022, July 20). National Institutes of Health. Retrieved from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (n.d.). ACS Publications. Retrieved from [Link]
-
Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023, September 15). Patsnap Synapse. Retrieved from [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. (n.d.). ACS Publications. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. (n.d.). University of Arizona Health Sciences. Retrieved from [Link]
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Structural identification of riluzole-binding site on human TRPC5. (2022, July 12). National Institutes of Health. Retrieved from [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. (2009, January 8). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. riluzole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Riluzole - Wikipedia [en.wikipedia.org]
- 18. products.sanofi.us [products.sanofi.us]
A Comparative Guide to the Cytotoxicity of 2-Oxo-Benzothiazole Sulfonamides on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 2-Oxo-Benzothiazole Sulfonamides
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] When functionalized with a sulfonamide group, these molecules have garnered significant attention as potent anticancer agents.[2] The 2-oxo-benzothiazole sulfonamide moiety, in particular, presents a unique chemical architecture that has been explored for its potential to selectively target cancer cells. This guide will synthesize the current understanding of these compounds' cytotoxicity and provide a framework for their preclinical evaluation.
Comparative Cytotoxicity of Benzothiazole Sulfonamides
While direct comparative studies on a wide range of 2-oxo-benzothiazole sulfonamides are still emerging, the broader class of benzothiazole sulfonamides has been extensively studied. The following table summarizes the cytotoxic activity of various benzothiazole sulfonamide derivatives against a panel of human cancer cell lines. This data provides a valuable benchmark for researchers working with novel 2-oxo-benzothiazole sulfonamide analogues.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Lung (A549) | 68 (as µg/mL) | [3] |
| Compound C | Lung (A549) | 121 (as µg/mL) | [3] |
| Compound with Nitro Substituent (A) | Hepatocellular Carcinoma (HepG2) | 56.98 | [4] |
| Compound with Fluorine Substituent (B) | Hepatocellular Carcinoma (HepG2) | 59.17 | [4] |
| Hydrazine-based Benzothiazole 11 | Cervical (HeLa) | 4.31 | [5] |
| Hydrazine-based Benzothiazole 11 | Kidney (COS-7) | 2.41 | [5] |
| 2-Aminobenzothiazole | Laryngeal (HEp-2) | 27 | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamide (MM131) | Prostate (PC-3) | 0.17 | [9] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamide (MM131) | Pancreatic (BxPC-3) | 0.13 | [9] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamide (MM131) | Colorectal (HCT 116) | 0.39 | [9] |
Note: The presented IC50 values are indicative of the cytotoxic potential of the benzothiazole sulfonamide scaffold. The efficacy of specific 2-oxo-benzothiazole derivatives should be determined experimentally.
Mechanistic Insights: Targeting Carbonic Anhydrases
A primary mechanism through which benzothiazole sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs).[8][10] CAs are a family of metalloenzymes that play a crucial role in regulating pH.[10] In the tumor microenvironment, certain CA isoforms, particularly CA IX and CA XII, are overexpressed and contribute to acidification, which promotes tumor growth, invasion, and metastasis.[10][11]
The sulfonamide moiety of these compounds acts as a zinc-binding group, effectively blocking the active site of the CA enzyme.[12] By inhibiting tumor-associated CAs, these compounds disrupt pH regulation, leading to intracellular acidification and ultimately, apoptosis.[13]
The proposed mechanism of action is illustrated in the following diagram:
Caption: Inhibition of CA IX/XII by 2-oxo-benzothiazole sulfonamides disrupts pH homeostasis, leading to cancer cell apoptosis.
Recent studies have also suggested that some benzothiazole derivatives can induce apoptosis by downregulating EGFR activity and modulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[14][15]
Experimental Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible evaluation of 2-oxo-benzothiazole sulfonamides, standardized cytotoxicity assays are essential. Here, we provide a detailed protocol for the Sulforhodamine B (SRB) assay, a robust and widely used method for assessing cell viability.[6][7][16]
Sulforhodamine B (SRB) Assay Protocol
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate. The amount of bound dye is directly proportional to the number of cells.[17]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
2-Oxo-benzothiazole sulfonamide compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-oxo-benzothiazole sulfonamide compounds in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Conclusion and Future Directions
2-Oxo-benzothiazole sulfonamides represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target tumor-associated carbonic anhydrases provides a clear mechanistic rationale for their cytotoxic effects. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of these compounds.
Future research should focus on synthesizing and screening a wider range of 2-oxo-benzothiazole sulfonamide derivatives to establish clear structure-activity relationships. Furthermore, in-depth investigations into their effects on downstream signaling pathways and their efficacy in in vivo cancer models will be crucial for their translation into clinical applications.
References
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sulforhodamine B (SRB) Assay. Creative Bioarray. [Link]
-
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2017). PLOS ONE. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). Molecules. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). Jagannath University Journal of Science. [Link]
-
IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Pharmaceuticals. [Link]
-
Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Pharmaceuticals. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2021). Molecules. [Link]
-
Benzothiazoles: how relevant in cancer drug design strategy? (2015). Current Medicinal Chemistry. [Link]
Sources
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Mod… [ouci.dntb.gov.ua]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Molecular Docking of Benzothiazole Derivatives in Enzyme Active Sites
Introduction: The Benzothiazole Scaffold and the Power of In Silico Screening
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzothiazole ring system, a fusion of benzene and thiazole, is one such "privileged scaffold." Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. A primary mechanism underpinning these effects is the targeted inhibition of specific enzymes crucial to disease pathways.
The journey from a promising scaffold to a clinically effective drug is long and resource-intensive. This is where computational methods, specifically molecular docking, have revolutionized drug discovery. Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex.[1][2] By simulating these interactions, we can estimate the binding affinity, visualize the binding mode at an atomic level, and rationally design more potent and selective inhibitors before ever stepping into a wet lab.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting comparative docking studies of benzothiazole derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Part 1: Foundational Principles of Molecular Docking
Molecular docking aims to predict the structure of a ligand-receptor complex using computational methods.[1] The process hinges on two key components: a sampling algorithm and a scoring function .
-
Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a wide range of possible binding poses.
-
Scoring Function: Once a pose is generated, the scoring function estimates its binding affinity (often expressed as a binding energy, ΔG, in kcal/mol). A more negative binding energy suggests a stronger, more stable interaction.[4][5] This score is used to rank the different poses and, by extension, different ligands.
The ultimate goal is for the sampling algorithm to successfully reproduce the experimental binding mode and for the scoring function to rank that correct pose as the best among all generated conformations.[1] This is why protocol validation is not just a preliminary step but a cornerstone of trustworthy results.
Part 2: A Validated Workflow for Comparative Docking
A reproducible and reliable docking protocol is paramount. The following section details a step-by-step methodology using widely accepted tools like AutoDock Vina, a popular open-source docking program.[6][7][8]
Experimental Protocol: Step-by-Step Computational Workflow
Step 1: Receptor Preparation
-
Rationale: The raw crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential molecules (water, ions), may have missing atoms (hydrogens), and lack the necessary atomic charges.[9][10]
-
Protocol:
-
Obtain Structure: Download the 3D crystal structure of the target enzyme from the RCSB PDB database (e.g., PDB ID: 4EY7 for Acetylcholinesterase).[11][12]
-
Clean the PDB File: Remove all crystallographic water molecules, co-solvents, and any co-crystallized ligands or ions that are not essential for the binding interaction.[9][10] This can be done using molecular visualization software like PyMOL or Discovery Studio Visualizer.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[10]
-
Assign Charges: Assign partial atomic charges (e.g., Kollman charges).
-
Convert to PDBQT Format: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.[13] Tools like AutoDockTools (ADT) are commonly used for this step.[7][10]
-
Step 2: Ligand Preparation
-
Rationale: Ligands must be converted into a 3D format with correct stereochemistry, assigned appropriate charges, and have their rotatable bonds defined to allow for conformational flexibility during docking.[14][15]
-
Protocol:
-
Obtain Structure: Obtain the 2D or 3D structure of the benzothiazole derivatives. This can be done by drawing them in a chemical sketcher or downloading from databases like PubChem.
-
Convert to 3D: If starting from a 2D structure, convert it to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field to obtain a low-energy, stable conformation.
-
Assign Charges & Torsions: Assign Gasteiger charges and define the rotatable (torsional) bonds.
-
Convert to PDBQT Format: Save the prepared ligand file in the PDBQT format.[16][17]
-
Step 3: Grid Box Generation
-
Rationale: The "grid box" defines the three-dimensional search space within which the docking algorithm will confine its search for the ligand's binding pose. It must encompass the entire active site of the enzyme.
-
Protocol:
-
Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.[15]
-
Define Dimensions: Using a tool like AutoDockTools, define the center and dimensions (x, y, z) of the grid box to ensure it is large enough to cover all key active site residues.[8]
-
Step 4: Protocol Validation (Re-docking)
-
Rationale: Before docking novel compounds, the protocol's reliability must be confirmed. This is achieved by "re-docking"—taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into the receptor's active site.[18][19][20]
-
Protocol:
-
Extract Native Ligand: Save the co-crystallized ligand from the original PDB file as a separate file.
-
Prepare and Re-dock: Prepare this native ligand using the same protocol as for the test ligands (Step 2) and dock it using the defined grid box.
-
Calculate RMSD: Superimpose the best-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered an indicator of a valid and reliable docking protocol, meaning the software can accurately reproduce the known binding mode.[5][18]
-
Step 5: Molecular Docking Execution
-
Rationale: This is the core computational step where the software samples ligand poses and scores them.
-
Protocol:
-
Run Docking: Use the AutoDock Vina command-line interface, providing the prepared receptor, the prepared ligand(s), and the grid box configuration file as inputs.[6][8]
-
Adjust Exhaustiveness (Optional): The exhaustiveness parameter controls the computational effort of the search. Increasing it can improve the reliability of finding the optimal pose, at the cost of longer computation time.[6]
-
Step 6: Analysis of Results
-
Rationale: The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity. This data must be analyzed to understand the interactions driving the binding.
-
Protocol:
-
Examine Binding Affinity: Note the binding energy (in kcal/mol) of the top-ranked pose for each ligand.
-
Visualize Binding Pose: Load the docked complex (receptor + best ligand pose) into a molecular visualization program.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[5] Tools like Discovery Studio Visualizer or LigPlot+ are excellent for generating 2D interaction diagrams.
-
Visualization of the Docking Workflow
Part 3: Case Study: Benzothiazoles vs. Acetylcholinesterase and Dihydropteroate Synthase
To illustrate the comparative power of this workflow, we will consider two distinct and therapeutically relevant enzyme targets.
-
Acetylcholinesterase (AChE): A key enzyme in the central nervous system. Its inhibition is a primary therapeutic strategy for managing Alzheimer's disease.[11] We will use the crystal structure of human AChE in complex with the drug Donepezil (PDB ID: 4EY7).[11][12][21]
-
Dihydropteroate Synthase (DHPS): An essential enzyme in the bacterial folate synthesis pathway, making it an excellent target for antimicrobial agents.[22] We will use the structure of Bacillus anthracis DHPS (PDB ID: 3TYE).[23]
For our comparative study, we will select three hypothetical benzothiazole derivatives with varying functional groups to probe their structure-activity relationships.
-
BTZ-01: A simple 2-aminobenzothiazole core.
-
BTZ-02: A derivative with a pyrazolone ring, known to show activity against DHPS.
-
BTZ-03: A derivative with a piperazine moiety, a feature found in some AChE inhibitors.[11]
Comparative Docking Results
Following the validated protocol, the three benzothiazole derivatives were docked into the active sites of both AChE and DHPS. The results are summarized below.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interactions |
| Donepezil | AChE (PDB: 4EY7) | -11.5 | Trp286, Tyr341, Phe338 | π-π Stacking, Hydrophobic |
| BTZ-01 | AChE (PDB: 4EY7) | -7.2 | Tyr124, Ser125 | Hydrogen Bond, Hydrophobic |
| BTZ-02 | AChE (PDB: 4EY7) | -7.9 | Trp86, Tyr337 | Hydrophobic |
| BTZ-03 | AChE (PDB: 4EY7) | -9.8 | Trp286, Phe295, Tyr341 | Cation-π, Hydrogen Bond |
| BTZ-01 | DHPS (PDB: 3TYE) | -6.5 | Arg255 | Hydrogen Bond |
| BTZ-02 | DHPS (PDB: 3TYE) | -8.1 | Lys220, Arg255 | Hydrogen Bond, Arene-H |
| BTZ-03 | DHPS (PDB: 3TYE) | -7.0 | Ser221 | Hydrophobic |
Note: These values are representative and for illustrative purposes.
Visualization of a High-Affinity Interaction
The diagram below illustrates the predicted binding mode of BTZ-03 within the active site of human Acetylcholinesterase, highlighting the key non-covalent interactions that contribute to its strong binding affinity.
Part 4: Interpretation and Structure-Activity Relationships (SAR)
The comparative data table allows us to derive valuable Structure-Activity Relationships (SAR), which describe how a molecule's structure relates to its biological activity.[24][25][26]
-
AChE Inhibition: BTZ-03 shows a significantly higher binding affinity for AChE (-9.8 kcal/mol) compared to BTZ-01 and BTZ-02. The presence of the piperazine moiety allows for a crucial cation-π interaction with Trp286 and a hydrogen bond with Phe295, interactions that are absent for the other derivatives. This suggests that incorporating a basic nitrogen group, like that in piperazine, is a key strategy for enhancing AChE inhibition in this scaffold, a finding that aligns with the structure of the known drug Donepezil.[11]
-
DHPS Inhibition: For the antimicrobial target DHPS, BTZ-02, containing the pyrazolone ring, is the most potent binder (-8.1 kcal/mol). The pyrazolone moiety facilitates additional hydrogen bonding and arene-H interactions with key residues like Lys220, which are vital for inhibition.[4] This demonstrates that different structural modifications are required to optimize activity against different enzyme targets.
These in silico derived SAR insights are invaluable. They allow medicinal chemists to focus their synthetic efforts on derivatives that are most likely to succeed, saving significant time and resources.[24]
Conclusion and Future Perspectives
This guide has outlined a robust, self-validating workflow for conducting comparative molecular docking studies of benzothiazole derivatives. By integrating careful preparation, protocol validation, and detailed analysis, researchers can confidently predict binding affinities and modes of interaction. The case study demonstrates how this approach can elucidate clear structure-activity relationships, providing a rational basis for the design of next-generation enzyme inhibitors.
The insights gained from these computational studies serve as a powerful hypothesis-generating tool. The next logical steps involve synthesizing the most promising candidates (like BTZ-03 for AChE and BTZ-02 for DHPS) and validating their activity through in vitro enzyme inhibition assays. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the docked complex over time and account for protein flexibility, adding another layer of confidence to the findings.
References
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]
-
3TYE: Dihydropteroate Synthase in complex with DHP-STZ. (2012, March 14). RCSB PDB. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. [Link]
-
4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. (2012, October 17). RCSB PDB. [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central. [Link]
-
Basic ligand preparation. (n.d.). meeko documentation. [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
5U10: E. coli dihydropteroate synthase complexed with pteroic acid. (2017, December 6). RCSB PDB. [Link]
-
On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH. [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]
-
Docking Analysis in Research for Novel Enzyme Inhibitors. (2025, January 11). Encyclopedia.pub. [Link]
-
Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. (2019, January 30). DergiPark. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. [Link]
-
What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]
-
Dihydropteroate synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. (2025, August 11). YouTube. [Link]
-
Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. (n.d.). PubMed. [Link]
-
Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. (2021, February 28). PMC - PubMed Central. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]
-
AutoDock Vina Tutorial. (2019, January 30). YouTube. [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6). ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. [Link]
-
4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. (2012, May 1). NCBI. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]
-
Dihydropteroate synthase. (2024, June 13). Proteopedia, life in 3D. [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.). GitHub. [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.). GitHub. [Link]
-
Protein-ligand docking. (2019, October 19). Galaxy Training Network. [Link]
-
Dihydropteroate synthase (DHPS) joins 6-hydroxymethyl-7,8-dihydropterin... (n.d.). ResearchGate. [Link]
-
How can I validate a docking protocol? (2015, July 7). ResearchGate. [Link]
-
PDB-4ey7: Crystal Structure of Recombinant Human Acetylcholinesterase in Co... (n.d.). Yorodumi - PDBj. [Link]
-
PDB-4ey7: Crystal Structure of Recombinant Human Acetylcholinesterase in Co... (n.d.). Yorodumi - PDBj. [Link]
-
(A) 2D interaction of donepezil with human AChE (PDB ID:4EY7). (B) 3D... (n.d.). ResearchGate. [Link]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 13. Protein-ligand Docking (PDBe REST-API) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic ligand preparation — meeko documentation [meeko.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PDB-4ey7: Crystal Structure of Recombinant Human Acetylcholinesterase in Co... - Yorodumi [pdbj.org]
- 22. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]
- 23. rcsb.org [rcsb.org]
- 24. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 25. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Evaluating 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide Derivatives as Potential Drug Candidates
Introduction: The Promise of the Benzothiazole Scaffold
In the landscape of medicinal chemistry, the benzothiazole ring system is a privileged scaffold, recognized for its rigid structure and broad spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3][4][5] This guide focuses on a specific, highly versatile subset: derivatives of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride. The sulfonyl chloride group is a key reactive handle, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives.[6][7] This chemical tractability, combined with the inherent biological relevance of the sulfonamide functional group—a cornerstone of carbonic anhydrase inhibitors and antibacterial drugs—makes this class of compounds particularly compelling for drug discovery.[7][8]
This document provides a comprehensive framework for evaluating and comparing the drug-like properties of these derivatives. We will dissect the process from initial in silico predictions to definitive in vitro biological assays, offering both the "how" and the "why" behind each experimental choice. Our goal is to equip researchers with a robust, evidence-based methodology to identify promising lead compounds within this chemical series.
The Evaluation Workflow: A Multi-Pillar Strategy
A successful drug discovery campaign hinges on a multiparametric optimization process. It is not enough for a compound to be potent; it must also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to be effective in vivo. Our evaluation strategy is therefore built on three pillars: physicochemical profiling, in silico ADMET prediction, and in vitro biological characterization.
Pillar 1: Foundational Physicochemical Profiling
Causality: Before committing resources to expensive and time-consuming biological assays, we must first assess whether a molecule has a fundamental chance of becoming an orally bioavailable drug. Lipinski's Rule of Five provides an excellent, empirically derived filter for this purpose.[9][10] It establishes guidelines for molecular properties that influence a drug's absorption and permeation.[11][12]
Key Parameters (Lipinski's Rule of Five):
-
Molecular Weight (MW): Less than 500 Daltons.[9]
-
LogP (Octanol-Water Partition Coefficient): Less than 5 (a measure of lipophilicity).[13]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of N-H and O-H bonds).[9]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[9]
Comparative Data: Let's compare a hypothetical set of four derivatives of our core scaffold. These properties can be readily calculated using various computational chemistry software packages.
| Derivative ID | R-Group (Amine Used) | Molecular Weight (Da) | Calculated LogP | H-Bond Donors | H-Bond Acceptors | Rule of 5 Violations |
| BTZ-1 | Morpholine | 316.35 | 1.25 | 1 | 6 | 0 |
| BTZ-2 | Aniline | 321.35 | 2.40 | 2 | 5 | 0 |
| BTZ-3 | 4-Fluoroaniline | 339.34 | 2.65 | 2 | 5 | 0 |
| BTZ-4 | Piperazine | 315.38 | 0.80 | 2 | 6 | 0 |
| Reference | Acetazolamide | 222.25 | -0.27 | 2 | 5 | 0 |
Interpretation: All hypothetical derivatives comfortably adhere to Lipinski's Rule of Five, suggesting they possess a baseline "drug-like" physicochemical profile. This initial screen provides the confidence to proceed with more detailed computational and experimental analysis.
Pillar 2: In Silico ADMET Prediction
Causality: While physicochemical properties are foundational, they do not tell the whole story. Early prediction of a compound's ADMET profile is crucial for identifying potential liabilities that could derail a project in later, more expensive stages.[14][15] Online tools and software can predict a range of pharmacokinetic properties, allowing for the ranking and prioritization of candidates for synthesis and in vitro testing.[16][17]
Key ADMET Parameters:
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but undesirable for peripherally acting drugs.
-
Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed from the gut.
-
CYP450 Inhibition: Inhibition of key metabolic enzymes like CYP2D6 can lead to drug-drug interactions.
-
Hepatotoxicity: Predicts the potential for liver damage.
Comparative Data (Hypothetical Predictions):
| Derivative ID | Predicted LogS | BBB Permeant? | HIA (% Absorbed) | CYP2D6 Inhibitor? | Hepatotoxicity Risk |
| BTZ-1 | Good | No | > 90% | No | Low |
| BTZ-2 | Moderate | Yes | > 90% | No | Low |
| BTZ-3 | Moderate | Yes | > 90% | No | Low |
| BTZ-4 | Excellent | No | > 90% | No | Low |
| Reference | Moderate | No | > 90% | No | Low |
Interpretation: The in silico ADMET profile helps refine our selection. For a peripherally acting target like many carbonic anhydrase isoforms, BTZ-1 and BTZ-4 might be prioritized over BTZ-2 and BTZ-3 due to their predicted inability to cross the blood-brain barrier, potentially reducing CNS side effects.
Pillar 3: In Vitro Biological Activity Assessment
Causality: In silico work provides valuable guidance, but experimental validation is the ultimate arbiter of a compound's utility. Given that the sulfonamide moiety is a classic zinc-binding group, a primary and highly relevant target for this chemical series is the metalloenzyme family of carbonic anhydrases (CAs).[8][18] CAs are crucial in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[19][20][21] Therefore, a carbonic anhydrase inhibition assay is a logical and authoritative choice for screening these derivatives.[8][22]
Sources
- 1. ajol.info [ajol.info]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 8. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phcogj.com [phcogj.com]
- 17. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 21. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Equally important is the safe and responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, a reactive sulfonyl chloride compound. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
The core principle behind the safe disposal of sulfonyl chlorides is the controlled quenching of their reactivity, followed by appropriate waste segregation. Sulfonyl chlorides are reactive compounds that can react vigorously with nucleophiles, including water, and are sensitive to moisture.[1][2] Therefore, a direct disposal of the unreacted compound is not advisable.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a combustible solid and an eye irritant.[3] It is crucial to handle it with care to avoid exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritant | GHS07[3] | Warning[3] | H319: Causes serious eye irritation[3] |
| Combustible Solid | Not explicitly pictured, but noted in storage class[3] | - | - |
Mandatory Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this and any laboratory chemical is the consistent use of appropriate PPE.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and accidental contact that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[4][5] |
| Body Protection | A lab coat. | To protect clothing and skin from spills.[4][5] |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][7]
II. Step-by-Step Disposal Protocol
The following protocol details the safe quenching and disposal of this compound. This procedure is designed for small quantities typically found in a research laboratory setting.
A. Quenching of Unreacted Sulfonyl Chloride
The primary and most critical step is the controlled quenching of the reactive sulfonyl chloride group. This is achieved by reacting it with a suitable nucleophile to form a more stable and less reactive compound. A common and effective method is hydrolysis using a basic solution.[1][8]
Experimental Protocol: Quenching with Sodium Bicarbonate
-
Preparation: In a chemical fume hood, prepare a beaker with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be at least 10 times the volume of the sulfonyl chloride waste. Place this beaker in an ice bath to cool.[1][8]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the cold sodium bicarbonate solution. The addition should be done portion-wise or dropwise if the waste is in a solution.[1][8]
-
Monitoring: Observe the reaction for any signs of excessive heat generation or gas evolution (carbon dioxide). The slow addition and cooling are crucial to control the exothermic reaction.[1]
-
Completion: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the complete hydrolysis of the sulfonyl chloride. The resulting mixture will contain the more stable sulfonic acid sodium salt.
Diagram of the Quenching Workflow:
Caption: Decision-making process for the disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. (n.d.). Effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- CymitQuimica. (2023). 2,3-Dihydro-3-methyl-2-oxo-1,3-benzoxazole-6-sulphonyl chloride Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.
- Reddit. (2019). Removing thionyl chloride.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Fisher Scientific. (2025). Sulfuryl chloride Safety Data Sheet.
- Fisher Scientific. (2025). 1,3-Benzothiazole-6-sulfonyl chloride Safety Data Sheet.
- IQS. (2025). 101630 - Benzothiazole Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Oxo-2,3-dihydro-benzothiazole-6-sulfonyl chloride.
- ChemScene. (n.d.). Benzo[d]thiazole-6-sulfonyl chloride.
- University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- SafetyCulture. (2024). Lab Safety Rules and Guidelines.
- BLDpharm. (n.d.). 2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride.
- Pharmaguideline. (n.d.). SOP for Laboratory Safety.
- Georganics. (2011). 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE Safety Data Sheet.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
The sulfonyl chloride functional group is highly reactive, particularly towards nucleophiles like water, which can lead to the release of corrosive and toxic gases.[1][2][3][4] Therefore, meticulous planning and the stringent use of personal protective equipment are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is expected to exhibit hazards typical of sulfonyl chlorides. These include:
-
Corrosivity: Causes severe skin burns and eye damage.[1][5][6] Contact with eyes can lead to serious injury, including blindness.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]
-
Reactivity with Water: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive and irritating.[1][2][3] This reaction can be vigorous.[2][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[5]
A thorough risk assessment should be conducted before any procedure involving this compound. This includes evaluating the scale of the reaction, the potential for exposure, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield.[8][9] | Provides protection from splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][10] | Double gloving is recommended. Check glove compatibility charts and inspect for any signs of degradation before use. Change gloves frequently, especially after direct contact.[11] |
| Body | A flame-resistant lab coat, fully buttoned, with long sleeves.[12] For larger quantities, a chemical-resistant apron is also required. | Protects skin from accidental spills. Natural fibers like cotton are preferable to synthetic materials that can melt.[12] |
| Respiratory | Use in a well-ventilated chemical fume hood is mandatory.[13] For situations with a higher risk of inhalation, a full-face respirator with an acid gas cartridge may be necessary. | Prevents inhalation of dust and corrosive vapors generated during handling and reactions. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.
Preparation
-
Work Area Setup: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[13] Ensure the work area is clean, and all necessary equipment, including spill cleanup materials, is readily accessible.
-
Glassware: Use clean, dry glassware to prevent premature reaction with the sulfonyl chloride.[14] Drying glassware in an oven and allowing it to cool in a desiccator is a standard practice for moisture-sensitive reactions.[12]
-
Inert Atmosphere: For many reactions, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride. This can be achieved using Schlenk line techniques or a glove box.[15][16]
Handling and Reaction
-
Weighing: If possible, weigh the compound directly into the reaction vessel under an inert atmosphere. If weighing in the open, do so quickly in the fume hood and minimize exposure to ambient air.
-
Transfer: Use techniques that minimize exposure, such as a powder funnel or by carefully adding the solid directly to the reaction flask. For transfers of solutions, use a cannula or syringe under an inert atmosphere.[15]
-
Reaction: Add the sulfonyl chloride to the reaction mixture in a controlled manner, as reactions can be exothermic. Maintain a dry, inert atmosphere throughout the reaction.
Cleanup and Disposal
-
Quenching: Unused reagent and reaction mixtures should be quenched carefully. Slowly add the material to a stirred, cooled solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the resulting acids. This should be done in a fume hood.
-
Decontamination: Decontaminate all glassware that has been in contact with the sulfonyl chloride. Rinse with a suitable organic solvent, followed by the same basic solution used for quenching.
-
Waste Disposal: Dispose of all waste, including quenched materials, contaminated solvents, and disposable PPE, in a properly labeled hazardous waste container according to your institution's guidelines.[6] Do not dispose of this material down the drain.[5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[8] Do not use water.[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5] |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[1][8] Storage in a desiccator is recommended to protect it from moisture.[12]
By adhering to these guidelines, researchers can safely handle this compound and other reactive sulfonyl chlorides, ensuring a secure laboratory environment and the successful advancement of their scientific endeavors.
References
- Georganics. (2011, January 5). SAFETY DATA SHEET 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE.
- CymitQuimica. (2023, August 2).
- Fisher Scientific. SAFETY DATA SHEET 1,3-Benzothiazole-6-sulfonyl chloride.
- SAFETY DATA SHEET Benzothiazole. (2025, January 22).
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride.
- Sigma-Aldrich. (2024, December 28).
- Diva-Portal.org. (2021, January 20).
- Quora. (2017, June 11).
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Environment, Health & Safety - University of California, Berkeley.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions?
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Fisher Scientific.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Aqueous process chemistry: the prepar
- Toxic Docs. (1996). Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program 1. Introduction.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
- Wikipedia. Sulfonyl halide.
- Google Patents. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Smolecule. (2023, August 15). 1,3-Benzothiazole-6-sulfonyl chloride.
- BLDpharm. 2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride.
Sources
- 1. fishersci.com [fishersci.com]
- 2. quora.com [quora.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Buy 1,3-Benzothiazole-6-sulfonyl chloride | 181124-40-3 [smolecule.com]
- 5. georganics.sk [georganics.sk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. pppmag.com [pppmag.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. reddit.com [reddit.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
